molecular formula C22H30ClNO3 B10768389 R-96544

R-96544

Katalognummer: B10768389
Molekulargewicht: 391.9 g/mol
InChI-Schlüssel: OUKRSTJUAQEATQ-GZJHNZOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R-96544 is a useful research compound. Its molecular formula is C22H30ClNO3 and its molecular weight is 391.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKRSTJUAQEATQ-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanisms of Action for Investigational Compounds Designated R-96544

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation R-96544 has been assigned to at least two distinct investigational compounds with fundamentally different pharmacological profiles. This guide addresses both entities separately to provide clear, targeted information for researchers, scientists, and drug development professionals.

  • Part 1: this compound (Zonampanel/YM872) , a selective, competitive antagonist of the AMPA-type glutamate (B1630785) receptor.

  • Part 2: this compound , the active metabolite of the prodrug R-102444, which acts as a potent and selective 5-HT2A serotonin (B10506) receptor antagonist.

Part 1: this compound (Zonampanel) - AMPA Receptor Antagonist

Zonampanel (also known as YM872) is a quinoxalinedione (B3055175) derivative that functions as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It was investigated as a potential neuroprotective agent for conditions such as ischemic stroke.[1][3] However, its clinical development was discontinued (B1498344) due to severe side effects observed in trials, including hallucinations and agitation.[1]

Core Mechanism of Action

The primary mechanism of action of Zonampanel is the competitive inhibition of the AMPA receptor, a key ionotropic glutamate receptor in the central nervous system.[1][2][4]

  • Binding Competition: Glutamate is the principal excitatory neurotransmitter in the brain. It binds to AMPA receptors, causing a conformational change that opens a transmembrane ion channel.

  • Channel Gating: This channel is primarily permeable to sodium (Na+) and potassium (K+) ions, and to a lesser extent, calcium (Ca2+) ions, depending on the subunit composition of the receptor.

  • Neuronal Depolarization: The influx of positive ions leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). This is the fundamental basis of fast excitatory synaptic transmission.

  • Inhibition by Zonampanel: Zonampanel competes with glutamate for the same binding site on the AMPA receptor. By occupying this site, it prevents glutamate from binding and subsequently blocks the opening of the ion channel. This non-depolarizing blockade reduces excitatory neurotransmission, which can be neuroprotective in pathological states of excessive glutamate release (excitotoxicity), such as stroke.[5][6]

Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical AMPA receptor signaling pathway and the inhibitory action of Zonampanel.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Action Potential (Ca²⁺ Influx) AMPAR AMPA Receptor Glutamate_Released->AMPAR Binds IonChannel Ion Channel (Closed) Depolarization Postsynaptic Depolarization (EPSP) IonChannel->Depolarization Na⁺ Influx K⁺ Efflux Zonampanel This compound (Zonampanel) Zonampanel->AMPAR Competitively Blocks

Figure 1. Mechanism of Zonampanel as a competitive AMPA receptor antagonist.
Quantitative Data

While extensive public data is limited, studies on Zonampanel and its transport have yielded some quantitative parameters.

ParameterValueTarget/SystemNotesReference
Km 33.7 µMMRP4 TransporterMichaelis constant for Zonampanel transport.[7]
Ki 41.3 µMMRP4 TransporterInhibition constant for MRP4-mediated transport.[7]
Km 13.4 to 53.6 µMOAT TransportersMichaelis constant for uptake in cells expressing organic anion transporters.[4]
Ki 7.02 to 10.4 µMOat1, Oat2, Oat3Inhibition constant for uptake by organic anion transporters.[4]
Experimental Protocols

The characterization of a competitive AMPA receptor antagonist like Zonampanel typically involves the following methodologies.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the AMPA receptor.

  • Methodology:

    • Membrane Preparation: Synaptosomal membranes are prepared from a relevant brain region (e.g., cortex or hippocampus) of a model organism (e.g., rat).

    • Radioligand: A high-affinity AMPA receptor radioligand, such as [3H]AMPA, is used.

    • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Zonampanel).

    • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Electrophysiology (Whole-Cell Patch-Clamp)

  • Objective: To assess the functional antagonism of AMPA receptor-mediated currents.

  • Methodology:

    • Cell Culture: Neurons are cultured, or acute brain slices are prepared.

    • Recording: A single neuron is targeted, and a glass micropipette forms a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • Voltage Clamp: The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).

    • Agonist Application: A known concentration of glutamate or AMPA is applied to the cell, evoking an inward current.

    • Antagonist Application: The experiment is repeated in the presence of varying concentrations of Zonampanel.

    • Analysis: The reduction in the amplitude of the agonist-evoked current is measured. A concentration-response curve is generated to determine the IC50 for the functional inhibition. A Schild analysis can be performed to confirm competitive antagonism.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel AMPA receptor antagonist.

G cluster_workflow Characterization Workflow for AMPA Antagonist Start Compound Synthesis (this compound / Zonampanel) BindingAssay Primary Screen: Radioligand Binding Assay Start->BindingAssay Determine Ki Selectivity Selectivity Screening (vs. NMDA, Kainate Receptors) BindingAssay->Selectivity FunctionalAssay Functional Validation: Electrophysiology (Patch-Clamp) BindingAssay->FunctionalAssay Determine IC50 InVivo In Vivo Model Testing (e.g., Stroke Model) FunctionalAssay->InVivo Assess Efficacy PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology & Safety Assessment PKPD->Tox End Clinical Candidate (Discontinued) Tox->End

Figure 2. Typical drug discovery workflow for an AMPA receptor antagonist.

Part 2: this compound - 5-HT2A Receptor Antagonist

This version of this compound is the active metabolite of the prodrug R-102444.[8][9] It is a potent, competitive, and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor subtype 2A (5-HT2A).[8][[“]] Its primary therapeutic potential lies in its antiplatelet and vasodilatory effects.[8][9]

Core Mechanism of Action

This compound exerts its effects by selectively blocking the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 alpha subunit.[11]

  • Receptor Activation: In tissues like platelets and vascular smooth muscle, serotonin binds to and activates 5-HT2A receptors.

  • G-Protein Signaling: This activation stimulates the Gq/11 protein, which in turn activates the enzyme Phospholipase C (PLC).

  • Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Effects:

    • IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular Ca2+.

    • DAG activates Protein Kinase C (PKC).

  • Physiological Response: The combined increase in intracellular Ca2+ and activation of PKC in platelets leads to shape change and aggregation. In vascular smooth muscle, it leads to contraction (vasoconstriction).[8]

  • Inhibition by this compound: this compound competitively binds to the 5-HT2A receptor, preventing serotonin from binding and initiating this signaling cascade. This results in the inhibition of platelet aggregation and attenuation of vasoconstriction.[8]

Signaling Pathway and Point of Intervention

The diagram below shows the 5-HT2A signaling cascade and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Hydrolyzes PIP2 to PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (Platelet Aggregation, Vasoconstriction) Ca->Response PKC->Response Serotonin Serotonin (5-HT) Serotonin->Receptor Binds R96544 This compound R96544->Receptor Competitively Blocks

Figure 3. Mechanism of this compound as a competitive 5-HT2A receptor antagonist.
Quantitative Data

Binding studies have defined the affinity and selectivity of this this compound compound.

ParameterValue (nM)Target ReceptorNotesReference
Ki 1.65-HT2AHigh affinity for the primary target.[12]
IC50 2.25-HT2Potent inhibition of the 5-HT2 receptor family.
IC50 310α1-adrenergic~140-fold selectivity over α1-adrenergic receptors.
IC50 2400D2 dopamine~1090-fold selectivity over D2 receptors.
IC50 37005-HT1High selectivity over 5-HT1 receptors.
IC50 > 50005-HT3Negligible activity at 5-HT3 receptors.
IC50 > 5000β-adrenergicNegligible activity at β-adrenergic receptors.
pA2 10.45-HT2ASchild plot analysis in rat caudal artery, indicating competitive antagonism.[8]
Experimental Protocols

Characterization of a 5-HT2A antagonist like this compound involves specific binding and functional assays.

1. Radioligand Binding Assay (Selectivity Panel)

  • Objective: To determine the binding affinity (Ki) and selectivity of this compound across a panel of receptors.

  • Methodology:

    • Membrane Sources: Membranes are prepared from cells expressing the specific recombinant human receptors of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C, D2, Alpha-1, etc.) or from relevant tissues (e.g., cat platelet membranes for 5-HT2A).[8]

    • Radioligands: Specific radioligands are used for each target, such as [3H]ketanserin for 5-HT2A receptors.

    • Procedure: The protocol follows the same principles as described in Part 1 (incubation, separation, quantification).

    • Analysis: Ki values are calculated from the IC50 values for each receptor target to build a selectivity profile.

2. In Vitro Functional Assay (Platelet Aggregation)

  • Objective: To measure the functional inhibition of serotonin-induced platelet aggregation.

  • Methodology:

    • Sample Preparation: Platelet-rich plasma (PRP) is prepared from blood samples (e.g., human, rabbit).

    • Aggregometry: A sample of PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.

    • Agonist: Serotonin (5-HT), often in combination with a sub-threshold concentration of another agonist like ADP or epinephrine, is added to induce aggregation.[8]

    • Inhibition: The assay is run after pre-incubating the PRP with various concentrations of this compound.

    • Analysis: The concentration of this compound that causes 50% inhibition of the maximum aggregation response is determined (IC50).

3. Ex Vivo Functional Assay (Vascular Ring Contraction)

  • Objective: To confirm competitive antagonism in a tissue-based functional assay.

  • Methodology:

    • Tissue Preparation: A blood vessel, such as the rat caudal artery, is isolated and cut into rings.

    • Organ Bath: The rings are mounted in an organ bath containing physiological salt solution, gassed with carbogen, and connected to an isometric force transducer.

    • Concentration-Response Curve: A cumulative concentration-response curve to serotonin is generated to measure the contractile force.

    • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a set period.

    • Curve Shift: A new concentration-response curve for serotonin is generated in the presence of the antagonist. This is repeated for several antagonist concentrations.

    • Analysis: A parallel rightward shift in the concentration-response curve with no reduction in the maximum response is indicative of competitive antagonism. A Schild plot is constructed to calculate the pA2 value, a measure of antagonist potency.[8]

References

R-96544: A Technical Guide to a Potent and Selective 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-96544 is a potent, selective, and competitive antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for key in vitro and in vivo experimental evaluations. The information presented is intended to support further research and development of this compound and other 5-HT2A receptor modulators.

Chemical and Physical Properties

This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is a pyrrolidine (B122466) derivative.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride[1]
Molecular Formula C22H29NO3.HCl
Molecular Weight 391.94 g/mol
CAS Number 167144-80-1

Pharmacological Profile

This compound exhibits high affinity and selectivity for the 5-HT2A receptor. Its antagonist activity has been demonstrated through various in vitro and in vivo studies, including inhibition of serotonin-induced platelet aggregation and pressor responses.[1]

Receptor Binding Affinity and Selectivity

The binding affinity of this compound for the 5-HT2A receptor and its selectivity over other receptors are presented in the following table.

ReceptorBinding Affinity (Ki) / Potency (IC50)Reference
5-HT2A 1.6 nM (Ki)
5-HT2 2.2 nM (IC50)
α1-adrenergic 310 nM (IC50)
D2 dopamine 2400 nM (IC50)
5-HT1 3700 nM (IC50)
5-HT3 > 5000 nM (IC50)
β-adrenergic > 5000 nM (IC50)
Functional Activity

A Schild plot analysis of this compound's antagonism of 5-HT-induced contraction in rat caudal artery yielded a pA2 value of 10.4 with a slope close to unity (1.04), indicating competitive antagonism.[1]

Mechanism of Action: 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like serotonin (5-HT), the receptor initiates a signaling cascade that leads to various cellular responses. This compound acts as a competitive antagonist, blocking the binding of 5-HT to the receptor and thereby inhibiting this downstream signaling.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Blocks SHT 5-HT (Serotonin) SHT->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_release->Response Leads to PKC->Response Leads to

Figure 1. 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro 5-HT Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry to measure the inhibitory effect of this compound on serotonin-induced platelet aggregation.

Workflow Diagram:

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Collect_Blood Collect whole blood (3.2% sodium citrate) Centrifuge_PRP Centrifuge at 150-200 x g for 15-20 min Collect_Blood->Centrifuge_PRP Separate_PRP Collect Platelet-Rich Plasma (PRP) Centrifuge_PRP->Separate_PRP Centrifuge_PPP Centrifuge remaining blood at 1500-2000 x g for 15 min Centrifuge_PRP->Centrifuge_PPP Equilibrate_PRP Equilibrate PRP to 37°C Separate_PRP->Equilibrate_PRP Separate_PPP Collect Platelet-Poor Plasma (PPP) Centrifuge_PPP->Separate_PPP Add_Compound Add this compound or vehicle Equilibrate_PRP->Add_Compound Incubate Incubate for 1-5 min Add_Compound->Incubate Add_Agonist Add 5-HT to induce aggregation Incubate->Add_Agonist Measure_Aggregation Measure light transmission in aggregometer Add_Agonist->Measure_Aggregation

Figure 2. Workflow for the In Vitro Platelet Aggregation Assay.

Methodology:

  • Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

    • Carefully collect the supernatant (PRP) into a clean polypropylene (B1209903) tube.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will be used as a reference for 100% aggregation.

  • Platelet Aggregation Assay:

    • Pre-warm PRP and PPP samples to 37°C.

    • Pipette a standardized volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

    • Add the desired concentration of this compound solution or vehicle control to the PRP and incubate for 1-5 minutes.

    • Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.

    • Add a specific concentration of serotonin (5-HT) to initiate platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

    • The percentage of platelet aggregation is calculated from the change in light transmission, and the inhibitory effect of this compound is determined relative to the vehicle control.

5-HT2A Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting Prepare_Membranes Prepare cell membranes expressing 5-HT2A receptors Mix_Components Incubate membranes with [3H]ketanserin and varying concentrations of this compound Prepare_Membranes->Mix_Components Prepare_Ligands Prepare solutions of [3H]ketanserin and this compound Prepare_Ligands->Mix_Components Filter Rapidly filter the incubation mixture to separate bound and free radioligand Mix_Components->Filter Wash Wash the filters to remove non-specifically bound radioligand Filter->Wash Count Measure radioactivity of the filters using a scintillation counter Wash->Count

Figure 3. Workflow for the 5-HT2A Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source known to express 5-HT2A receptors (e.g., cat platelet membranes, or cells recombinantly expressing the human 5-HT2A receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • In a microtiter plate, combine the cell membrane preparation, a fixed concentration of the radioligand [3H]ketanserin, and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled 5-HT2A antagonist like ketanserin).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing:

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound and non-specifically bound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Schild Analysis for Competitive Antagonism

This protocol describes the experimental procedure to generate data for a Schild plot to determine the pA2 value of this compound, confirming its competitive antagonism at the 5-HT2A receptor. This is typically performed on an isolated tissue preparation, such as the rat caudal artery.

Methodology:

  • Tissue Preparation:

    • Isolate the rat caudal artery and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • Allow the tissue to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the agonist (5-HT) by adding increasing concentrations of 5-HT to the organ bath and recording the resulting contraction of the artery.

  • Antagonist Incubation:

    • Wash the tissue and allow it to return to baseline.

    • Add a fixed concentration of this compound to the organ bath and incubate for a predetermined period to allow for equilibrium to be reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for 5-HT.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 3 and 4 with at least two other different concentrations of this compound.

  • Data Analysis and Schild Plot Construction:

    • For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of 5-HT in the presence of the antagonist to the EC50 of 5-HT in the absence of the antagonist).

    • Plot log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

In Vivo Activity

Inhibition of 5-HT-Induced Pressor Response

This compound has been shown to attenuate the pressor responses evoked by 5-HT in anesthetized, ganglion-blocked spontaneously hypertensive rats.[1]

Methodology Outline:

  • Anesthetize spontaneously hypertensive rats.

  • Introduce a ganglionic blockade to eliminate reflex cardiovascular changes.

  • Administer a bolus intravenous injection of 5-HT (e.g., 15 µg/kg) and record the resulting increase in blood pressure.

  • Administer this compound intravenously.

  • After a suitable interval, administer the same dose of 5-HT and record the pressor response.

  • A reduction in the 5-HT-induced pressor response in the presence of this compound indicates its antagonist activity in vivo.

  • Specificity can be confirmed by demonstrating that this compound does not inhibit pressor responses to other agents like phenylephrine (B352888) or angiotensin II.[1]

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT2A receptor. Its pharmacological profile, established through a variety of in vitro and in vivo assays, makes it a valuable research tool for investigating the physiological and pathological roles of the 5-HT2A receptor. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and to develop novel 5-HT2A receptor-targeted therapies.

References

R-96544: A Technical Whitepaper on its Discovery and Synthesis Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the discovery, synthesis, and pharmacological characterization of R-96544, a potent and selective 5-HT2A receptor antagonist. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Introduction and Discovery

This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is the active metabolite of the orally administered prodrug R-102444[1]. Developed by Sankyo Company Limited, this compound emerged from a research program aimed at identifying novel 5-HT2A receptor antagonists. The discovery was part of a broader investigation into [2-(ω-Phenylalkyl)phenoxy]alkylamines and their potential as selective serotonin-2 receptor ligands. R-102444 was designed as a prodrug to improve the bioavailability of this compound, which is ineffective when administered orally, whereas R-102444 demonstrates significant in vivo activity after oral administration[1].

Chemical Synthesis

The synthesis of this compound is detailed in the publication by Tanaka et al. in the Chemical & Pharmaceutical Bulletin, 48, 1729 (2000). While the full experimental protocol from the original publication is not reproduced here, the key steps would involve the stereoselective synthesis of the substituted pyrrolidine (B122466) ring and its subsequent coupling with the phenoxyethyl side chain. The synthesis of related phenoxyalkylamine derivatives has also been described in the literature.

Chemical Structure of this compound:

  • IUPAC Name: (2R,4R)-2-({2-[2-(3-methoxyphenyl)ethyl]phenoxy}methyl)-1-methylpyrrolidin-4-ol hydrochloride

  • Molecular Formula: C₂₂H₂₉NO₃·HCl[2]

  • Molecular Weight: 391.94 g/mol [2]

  • CAS Number: 167144-80-1[2]

Pharmacological Profile

This compound is a potent, competitive, and selective antagonist of the 5-HT2A receptor[1]. Its high affinity for this receptor subtype is a key feature of its pharmacological profile.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound for the 5-HT2A receptor and its selectivity over other receptor types have been determined through radioligand binding assays. The data clearly indicates a high affinity for the 5-HT2 receptor, with significant selectivity for the 5-HT2A subtype.

Receptor/SiteKᵢ (nM)IC₅₀ (nM)Reference
5-HT₂ 2.2[3][4]
5-HT₂ₐ 1.6[3][4]
α₁-adrenergic 310[3][4]
D₂ dopamine 2400[3][4]
5-HT₁ 3700[3][4]
5-HT₃ > 5000[3][4]
β-adrenergic > 5000[3][4]
In Vitro and In Vivo Activity

This compound has demonstrated significant functional antagonism at the 5-HT2A receptor in a variety of in vitro and in vivo models.

AssaySpeciesEffectQuantitative DataReference
Serotonin-induced Platelet Aggregation Human, Monkey, Cat, Rabbit, Rat, MouseConcentration-dependent inhibition[1]
Rat Caudal Artery Contraction (5-HT induced) RatCompetitive antagonismpA₂ = 10.4 (Schild plot)[1]
Guinea Pig Trachea Contraction (5-HT induced) Guinea PigInhibition[1]
Pressor Response to 5-HT (in vivo) Rat (anesthetized, ganglion-blocked)Attenuation[1]
Acute Pancreatitis (caerulein-induced) MouseReduction in serum amylase, attenuation of pancreatic necrosis, inflammation, and vacuolization[5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

5-HT2A Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound to the 5-HT2A receptor using radioligand displacement.

  • Tissue Preparation: Whole rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous serotonin (B10506).

  • Binding Reaction: The washed membranes are incubated with a fixed concentration of the radioligand [³H]ketanserin and varying concentrations of the test compound (this compound). The incubation is carried out at 37°C for a specified time.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated as the difference between total binding and non-specific binding (determined in the presence of a high concentration of a non-labeled competing ligand). The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Serotonin-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by serotonin.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human volunteers or various animal species into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established. A sub-maximal concentration of serotonin is added to induce platelet aggregation, which is measured as an increase in light transmission.

  • Inhibition Assay: To test the effect of this compound, the PRP is pre-incubated with varying concentrations of the compound before the addition of serotonin. The percentage inhibition of aggregation is calculated by comparing the aggregation response in the presence and absence of the inhibitor.

  • Data Analysis: The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the serotonin-induced aggregation, is determined from the concentration-response curve.

Caerulein-Induced Acute Pancreatitis Model

This in vivo model is used to evaluate the therapeutic potential of compounds in treating acute pancreatitis.

  • Animal Model: Male mice or rats are used. Acute pancreatitis is induced by intraperitoneal injections of caerulein, a cholecystokinin (B1591339) analog, at a supramaximal dose (e.g., 50 µg/kg) at hourly intervals for a specified number of hours.

  • Drug Administration: this compound (or its prodrug R-102444) is administered to the animals, typically via subcutaneous or oral routes, at various doses before or after the induction of pancreatitis.

  • Sample Collection and Analysis: At the end of the experiment, animals are euthanized, and blood and pancreatic tissue are collected. Serum levels of pancreatic enzymes, such as amylase and lipase, are measured.

  • Histological Evaluation: The pancreatic tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological examination. The severity of pancreatitis is scored based on the degree of edema, inflammation, and acinar cell necrosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the 5-HT2A receptor signaling pathway and the general workflow of the key experimental protocols.

G cluster_receptor 5-HT2A Receptor Activation cluster_gprotein G-Protein Signaling Cascade cluster_downstream Downstream Effects Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Agonist This compound This compound This compound->5-HT2A Receptor Antagonist Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates Physiological Response Physiological Response Ca2+ Release->Physiological Response PKC Activation->Physiological Response

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow: In Vivo Pancreatitis Model Animal Acclimatization Animal Acclimatization Induction of Pancreatitis Induction of Pancreatitis Animal Acclimatization->Induction of Pancreatitis Drug Administration Drug Administration Induction of Pancreatitis->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Histological Analysis Histological Analysis Sample Collection->Histological Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis Histological Analysis->Data Analysis

Caption: Workflow for Caerulein-Induced Pancreatitis Model.

G cluster_workflow Experimental Workflow: Platelet Aggregation Assay Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Incubation with Inhibitor Incubation with Inhibitor PRP Preparation->Incubation with Inhibitor Induction of Aggregation Induction of Aggregation Incubation with Inhibitor->Induction of Aggregation Measurement of Aggregation Measurement of Aggregation Induction of Aggregation->Measurement of Aggregation Data Analysis (IC50) Data Analysis (IC50) Measurement of Aggregation->Data Analysis (IC50)

Caption: Workflow for Serotonin-Induced Platelet Aggregation Assay.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist that serves as the active form of the prodrug R-102444. Its discovery has provided a valuable tool for investigating the physiological and pathological roles of the 5-HT2A receptor. The detailed pharmacological profile and the established experimental models described herein provide a solid foundation for further research and development in areas where 5-HT2A receptor antagonism is a promising therapeutic strategy, such as in thrombotic disorders and pancreatitis.

References

An In-Depth Technical Guide to R-96544: A Potent and Selective 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-96544, the active metabolite of the prodrug R-102444, is a potent, competitive, and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental data, and detailed methodologies for its characterization. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their investigation of this compound and its potential therapeutic applications.

Introduction

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system and peripheral tissues, implicated in a variety of physiological and pathological processes. Its role in platelet aggregation, thrombosis, and vascular function has made it a focal point for the development of novel therapeutics. This compound has emerged as a significant tool for studying the physiological and pathological roles of the 5-HT2A receptor due to its high affinity and selectivity. This document summarizes the critical data and experimental procedures associated with the pharmacological characterization of this compound.

Pharmacological Profile of this compound

This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is the active form of the orally bioavailable prodrug R-102444 ((2R,4R)-4-lauroyloxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride). Following administration, R-102444 is metabolized to this compound.[[“]][2]

Quantitative Data Summary

The following tables summarize the key quantitative data that define the potency and selectivity of this compound as a 5-HT2A receptor antagonist.

Parameter Value Assay Reference
pA210.4Rat Caudal Artery Contraction[3]
In Vitro and Ex Vivo Activity

This compound has demonstrated potent antagonistic activity in a range of in vitro and ex vivo assays:

  • Platelet Aggregation: this compound produces a concentration-dependent inhibition of platelet aggregation induced by serotonin (5-HT), both alone and in combination with ADP. This effect has been observed in platelets from various species, including humans, monkeys, cats, rabbits, rats, and mice.[3]

  • Vascular Smooth Muscle Contraction: In isolated rat caudal artery preparations, this compound competitively antagonizes 5-HT-induced contractions.[3]

  • Tracheal Smooth Muscle Contraction: The compound also inhibits 5-HT2A receptor-mediated contraction of guinea pig trachea.[3]

In Vivo Activity

The in vivo efficacy of this compound (administered directly or via its prodrug R-102444) has been demonstrated in several animal models:

  • Platelet Aggregation: Intravenous administration of this compound to rabbits significantly inhibits ex vivo platelet aggregation induced by 5-HT combined with epinephrine.[3] Oral administration of the prodrug R-102444 to rats also leads to significant inhibition of ex vivo platelet aggregation.[[“]][3]

  • Pressor Responses: In anesthetized, ganglion-blocked spontaneously hypertensive rats, intravenously administered this compound attenuates the pressor responses evoked by 5-HT.[3]

  • Peripheral Vascular Disease Models: Oral administration of R-102444 has shown beneficial effects in rat models of peripheral vascular disease, including preventing the progression of vascular lesions and tail gangrene.[[“]]

  • Pancreatitis Models: R-102444 and this compound have been shown to inhibit the progression of experimental acute and chronic pancreatitis in rats and mice.[2]

Selectivity Profile

This compound exhibits high selectivity for the 5-HT2A receptor. It does not show significant effects on:

  • Non-serotonergic [3H]ketanserin-binding sites.[3]

  • 5-HT3 receptor-mediated contraction of guinea pig ileum.[3]

  • 5-HT2B receptor-mediated contraction of rat fundus preparation.[3]

  • Pressor responses evoked by phenylephrine (B352888) (an α1-adrenergic agonist) or angiotensin II.[3]

Signaling Pathways

The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway. Antagonism by this compound blocks the downstream effects of 5-HT binding.

Gq_Pathway cluster_receptor Cell Membrane cluster_gprotein Intracellular 5-HT 5-HT 5-HT2A_R 5-HT2A Receptor 5-HT->5-HT2A_R Agonism This compound This compound This compound->5-HT2A_R Antagonism Gq Gq Protein 5-HT2A_R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2->Response PKC->Response

Figure 1: 5-HT2A Receptor Gq Signaling Pathway and this compound Antagonism.

Experimental Protocols

Disclaimer: The following protocols are generalized based on the available literature. Specific parameters may need to be optimized.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the 5-HT2A receptor (e.g., cat platelet membranes).

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Competitor: this compound.

  • Non-specific binding control: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM ketanserin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus: with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the receptor membranes, a fixed concentration of [3H]ketanserin (typically at or below its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]ketanserin Radioligand->Incubation Compound This compound (Varying Conc.) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis Prodrug_Conversion R-102444 R-102444 (Prodrug) (Lauroyloxy Ester) This compound This compound (Active Drug) (Hydroxyl) R-102444->this compound Hydrolysis Enzymes In Vivo Esterases Enzymes->R-102444

References

The Biological Activity of R-96544: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Core Biological Activity: 5-HT2A Receptor Antagonism

This compound exhibits high affinity for the 5-HT2A receptor, acting as a competitive antagonist.[1] Its primary mechanism of action involves blocking the binding of serotonin (B10506) (5-HT) to the 5-HT2A receptor, thereby inhibiting downstream signaling cascades. This antagonistic activity is highly selective for the 5-HT2A receptor subtype.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Receptor Binding Affinity and Selectivity of this compound

ReceptorParameterValueSpecies/TissueReference
5-HT2AKi1.6 nMCat platelet membranes[3]
5-HT2IC502.2 nMNot Specified[3]
α1-adrenergicIC50310 nMNot Specified[3]
D2 dopamineIC502400 nMNot Specified[3]
5-HT1IC503700 nMNot Specified[3]
5-HT3IC50> 5000 nMNot Specified[3]
β-adrenergicIC50> 5000 nMNot Specified[3]

Table 2: Functional Antagonism of this compound

AssayParameterValueSpecies/TissueReference
Rat Caudal Artery Contraction (5-HT induced)pA210.4Rat caudal artery[1]
Rat Caudal Artery Contraction (5-HT induced)Schild plot slope1.04Rat caudal artery[1]

Signaling Pathway

This compound exerts its effects by blocking the canonical Gq/G11-protein coupled signaling pathway of the 5-HT2A receptor. The following diagram illustrates this mechanism.

Gq_pathway cluster_receptor Cell Membrane Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates R96544 This compound R96544->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Antagonistic action of this compound on the 5-HT2A receptor signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from a source rich in 5-HT2A receptors, such as cat platelet membranes.[1]

  • Radioligand: A radiolabeled 5-HT2A antagonist, such as [3H]ketanserin, is used as the tracer.

  • Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Prep (Cat Platelets) Incubation Incubation Membrane->Incubation Radioligand [3H]ketanserin Radioligand->Incubation R96544 This compound (Varying Conc.) R96544->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a 5-HT2A receptor binding assay.

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on 5-HT-induced platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: PRP is prepared from whole blood collected from various species (human, monkey, cat, rabbit, rat, mouse).[1]

  • Agonist: Platelet aggregation is induced by serotonin (5-HT) alone or in combination with other agonists like ADP or epinephrine.[1]

  • Inhibition: PRP is pre-incubated with varying concentrations of this compound before the addition of the agonist.

  • Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP suspension.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced aggregation is determined.

Vascular Contraction Assay

Objective: To assess the antagonistic effect of this compound on 5-HT-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolated tissues, such as rat caudal artery, are mounted in an organ bath containing a physiological salt solution.[1]

  • Contraction Induction: Cumulative concentration-response curves to 5-HT are generated to induce tissue contraction.

  • Antagonism: The effect of this compound is evaluated by obtaining 5-HT concentration-response curves in the presence of fixed concentrations of this compound.

  • Data Analysis: The data is analyzed using a Schild plot to determine the pA2 value, a measure of the antagonist's potency. A slope near unity (1.0) is indicative of competitive antagonism.[1]

In Vivo Models

Pancreatitis Models:

  • Acute Pancreatitis: Induced in rats by caerulein (B1668201) injection or pancreatic duct ligation, and in mice by a choline-deficient, ethionine-supplemented diet. This compound or its prodrug R-102444 was administered to assess effects on serum amylase and lipase (B570770) activities, as well as pancreatic histology (necrosis, inflammation, vacuolization).[4]

  • Chronic Pancreatitis: Utilized Wistar Bonn/Kobori rats, which spontaneously develop pancreatic fibrosis. R-102444 was administered in the diet to evaluate its effect on pancreatic weight, protein and amylase content, and histology.[4]

Peripheral Vascular Disease Models:

  • Lauric Acid-Induced Model: Peripheral vascular lesions were induced in rats by injecting lauric acid into a femoral artery. The effect of oral administration of R-102444 on the progression of these lesions was assessed.[2]

  • Ergotamine plus Epinephrine-Induced Model: Gangrene was induced in the tails of rats by the injection of ergotamine and epinephrine. The preventative effect of R-102444 on the development of gangrene was evaluated.[2]

Conclusion

This compound is a highly potent and selective competitive antagonist of the 5-HT2A receptor. Its biological activity has been demonstrated through a variety of in vitro and in vivo studies, highlighting its potential therapeutic applications in conditions where 5-HT2A receptor activation plays a pathological role, such as thrombosis, pancreatitis, and peripheral vascular disease. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound.

References

R-96544: A Comprehensive Technical Guide on Target Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target receptor binding affinity of R-96544, the active metabolite of the prodrug R-102444. This compound is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key target in various physiological processes and pathological conditions. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Core Data Presentation: Receptor Binding Affinity of this compound

The binding profile of this compound has been characterized through various in vitro assays, revealing a high affinity and selectivity for the 5-HT2A receptor. The following tables summarize the key quantitative data available for this compound and its interactions with multiple receptors.

Parameter Receptor Value Species/Tissue Reference
Ki (nM) 5-HT2A1.6Not Specified[1]
pA2 5-HT2A10.4Rat Caudal Artery[[“]][3]
IC50 (nM) 5-HT22.2Not Specified[1]
IC50 (nM) α1-adrenergic310Not Specified[1]
IC50 (nM) D2 dopamine2400Not Specified[1]
IC50 (nM) 5-HT13700Not Specified[1]
IC50 (nM) 5-HT3> 5000Not Specified[1]
IC50 (nM) β-adrenergic> 5000Not Specified[1]

Note: The Ki value represents the inhibition constant, indicating the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding affinity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes prepared from cat platelets, which are rich in 5-HT2A receptors.[[“]][3]

  • Radioligand: [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Platelet-rich plasma is obtained from feline blood and centrifuged to pellet the platelets. The platelet pellet is washed and then homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]ketanserin (at a concentration close to its Kd), and the membrane preparation.

    • Non-specific Binding: Non-specific binding control, [3H]ketanserin, and the membrane preparation.

    • Competitive Binding: A range of concentrations of this compound, [3H]ketanserin, and the membrane preparation.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Plot Analysis for Functional Antagonism

This functional assay determines the potency of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of this compound for the 5-HT2A receptor in a functional tissue preparation.

Materials:

  • Tissue: Rat caudal artery, a tissue where contraction is mediated by 5-HT2A receptors.[[“]][3]

  • Agonist: Serotonin (5-hydroxytryptamine, 5-HT).

  • Antagonist: this compound hydrochloride.

  • Physiological Salt Solution: Krebs-Henseleit solution (or similar), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Organ Bath.

  • Isometric Force Transducer.

  • Data Acquisition System.

Procedure:

  • Tissue Preparation: Male Wistar rats are euthanized, and the caudal artery is dissected and cut into rings (e.g., 2-3 mm in length).

  • Mounting: The arterial rings are mounted in organ baths containing the physiological salt solution, with one end attached to a fixed support and the other to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1 g), with periodic washing.

  • Concentration-Response Curve (Control): A cumulative concentration-response curve for 5-HT is generated by adding increasing concentrations of 5-HT to the organ bath and recording the resulting contraction.

  • Antagonist Incubation: The tissues are washed, and then a specific concentration of this compound is added to the bath and allowed to incubate for a predetermined time (e.g., 30-60 minutes).

  • Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve for 5-HT is generated in the presence of this compound.

  • Repeat: Steps 5 and 6 are repeated with increasing concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of 5-HT in the presence of the antagonist to the EC50 of 5-HT in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope close to unity is indicative of competitive antagonism.[[“]][3]

Mandatory Visualizations

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The following diagram illustrates the canonical signaling cascade initiated by 5-HT binding and the point of inhibition by this compound.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Antagonism SHT Serotonin (5-HT) SHT->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response PKC->Response Ca->Response

Caption: 5-HT2A Receptor Signaling Pathway and this compound Antagonism.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the Ki of this compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_detection Detection and Analysis prep_membranes Prepare 5-HT2A Receptor Membranes (e.g., from platelets) setup_total Total Binding: Membranes + [3H]ketanserin prep_membranes->setup_total setup_nsb Non-specific Binding: Membranes + [3H]ketanserin + Spiperone prep_membranes->setup_nsb setup_comp Competitive Binding: Membranes + [3H]ketanserin + this compound (various concentrations) prep_membranes->setup_comp prep_ligands Prepare Solutions: - [3H]ketanserin (Radioligand) - this compound (Test Compound) - Spiperone (Non-specific) prep_ligands->setup_total prep_ligands->setup_nsb prep_ligands->setup_comp filtration Filtration and Washing setup_total->filtration setup_nsb->filtration setup_comp->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff counting->analysis

Caption: Workflow for Determining this compound Ki via Competitive Binding Assay.

Logical Relationship for Schild Plot Analysis

This diagram illustrates the logical steps involved in performing a Schild plot analysis to determine the pA2 value of this compound.

Schild_Plot_Logic cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase prep_tissue Prepare Rat Caudal Artery Rings control_crc Generate Control 5-HT Concentration-Response Curve (CRC) prep_tissue->control_crc antagonist_crc Generate 5-HT CRCs in Presence of Increasing Concentrations of this compound control_crc->antagonist_crc calc_ec50 Determine EC50 for each CRC antagonist_crc->calc_ec50 calc_dr Calculate Dose Ratio (DR) for each this compound Concentration calc_ec50->calc_dr plot_schild Construct Schild Plot: log(DR-1) vs. -log[this compound] calc_dr->plot_schild determine_pa2 Determine pA2 (x-intercept) and Slope from Linear Regression plot_schild->determine_pa2

Caption: Logical Workflow for Schild Plot Analysis of this compound.

References

R-96544: A Comprehensive Technical Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544, the active metabolite of the prodrug R-102444, is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1] This central receptor in the serotonin (B10506) system is implicated in a wide array of physiological and pathological processes, including platelet aggregation, vasoconstriction, and inflammation. Understanding the distinct pharmacological effects of this compound in both controlled in vitro environments and complex in vivo systems is crucial for elucidating its therapeutic potential. This technical guide provides an in-depth analysis of the available data on this compound, presenting its in vitro and in vivo effects, detailed experimental methodologies, and the underlying signaling pathways.

Core Efficacy: 5-HT2A Receptor Antagonism

This compound exerts its pharmacological effects primarily through competitive antagonism of the 5-HT2A receptor. This has been demonstrated across a range of in vitro and in vivo studies, which are detailed below.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Receptor Binding and Potency of this compound

ParameterSpecies/TissueValueReference
Receptor Binding Affinity (Ki)
5-HT2ACat Platelet Membranes1.6 nM[2]
Inhibitory Potency (IC50)
5-HT2-2.2 nM
α1-adrenergic-310 nM
D2 dopamine-2400 nM
5-HT1-3700 nM
5-HT3-> 5000 nM
β-adrenergic-> 5000 nM
Functional Antagonism (pA2)
5-HT2A-mediated contractionRat Caudal Artery10.4[1]
Inhibition of Platelet Aggregation
5-HT-inducedHuman Platelets-[1]
5-HT + ADP-inducedHuman Platelets-[1]

Table 2: In Vivo Efficacy of this compound and its Prodrug, R-102444

ModelSpeciesCompoundDoseEffectReference
Ex Vivo Platelet Aggregation RabbitThis compound (i.v.)-Significant inhibition of 5-HT + epinephrine-induced aggregation[1]
Ex Vivo Platelet Aggregation RatR-102444 (p.o.)-Significant inhibition of platelet aggregation[1]
Pressor Response Anesthetized Spontaneously Hypertensive RatThis compound (i.v.)-Attenuation of 5-HT-evoked pressor responses[1]
Peripheral Vascular Disease Model (Lauric Acid-induced) RatR-102444 (p.o.)1 mg/kg/daySignificantly prevented the progression of vascular lesions[3]
Peripheral Vascular Disease Model (Ergotamine + Epinephrine-induced) RatR-102444 (p.o.)1-30 mg/kg/dayDose-dependent prevention of tail gangrene[3]
Acute Pancreatitis (Caerulein-induced) RatR-102444 (p.o.)10-100 mg/kgDose-dependent reduction in serum amylase and lipase (B570770)[4]
Acute Pancreatitis (Pancreatic Duct Ligation) RatR-102444 (p.o.)0.3-10 mg/kgDose-dependent reduction in serum amylase and lipase[4]
Acute Pancreatitis (Choline-deficient, ethionine-supplemented diet) MouseThis compound (s.c.)10-100 mg/kg, bidReduction in serum amylase activity and attenuation of pancreatic necrosis, inflammation, and vacuolization[4]
Chronic Pancreatitis (Wistar Bonn/Kobori rats) RatR-102444 (in diet)0.017% and 0.17%Suppressed parenchymal destruction and replacement with adipose tissue[4]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][7] These events ultimately lead to various cellular responses, including platelet aggregation and smooth muscle contraction.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT 5-HT 5HT2A_R 5-HT2A Receptor 5HT->5HT2A_R Activates R96544 This compound R96544->5HT2A_R Blocks Gq Gq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) PKC->Cellular_Response Leads to

5-HT2A Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow: In Vitro Platelet Aggregation Assay

This workflow outlines the key steps in assessing the effect of this compound on platelet aggregation induced by serotonin (5-HT) and adenosine (B11128) diphosphate (B83284) (ADP).

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (e.g., from human, rabbit) PRP Prepare Platelet-Rich Plasma (PRP) (Centrifugation) Blood->PRP PPP Prepare Platelet-Poor Plasma (PPP) (Centrifugation) Blood->PPP Incubate Incubate PRP with this compound or Vehicle PRP->Incubate Add_Agonist Add Agonist (5-HT +/- ADP) Incubate->Add_Agonist Measure Measure Light Transmittance (Aggregometer) Add_Agonist->Measure Plot Plot Aggregation Curves Measure->Plot Calculate Calculate % Inhibition Plot->Calculate

Workflow for In Vitro Platelet Aggregation Assay.
Experimental Workflow: In Vivo Pressor Response Assay

This workflow illustrates the methodology for evaluating the in vivo effect of this compound on blood pressure changes induced by 5-HT in an animal model.

Pressor_Response_Workflow cluster_animal_prep Animal Preparation cluster_measurement Blood Pressure Measurement cluster_data_analysis Data Analysis Animal Anesthetize Animal (e.g., Spontaneously Hypertensive Rat) Cannulate Cannulate Artery and Vein Animal->Cannulate Baseline Record Baseline Blood Pressure Cannulate->Baseline Administer_R96544 Administer this compound (i.v.) Baseline->Administer_R96544 Administer_5HT Administer 5-HT (i.v.) Administer_R96544->Administer_5HT Record_Response Record Pressor Response Administer_5HT->Record_Response Compare Compare Pressor Response with and without this compound Record_Response->Compare Determine_Inhibition Determine % Inhibition of Pressor Response Compare->Determine_Inhibition

Workflow for In Vivo Pressor Response Assay.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the 5-HT2A receptor.

Materials:

  • Cat platelet membranes (source of 5-HT2A receptors)

  • [3H]ketanserin (radioligand)

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Prepare a suspension of cat platelet membranes in incubation buffer.

  • In a series of tubes, add a fixed concentration of [3H]ketanserin.

  • To separate sets of tubes, add increasing concentrations of unlabeled this compound (for competition binding) or buffer alone (for total binding).

  • To determine non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin).

  • Initiate the binding reaction by adding the membrane suspension to all tubes.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value for this compound using appropriate pharmacological software (e.g., by applying the Cheng-Prusoff equation to the IC50 value obtained from the competition curve).

In Vitro Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn whole blood from healthy human donors or various animal species.

  • Anticoagulant (e.g., 3.8% sodium citrate).

  • This compound

  • Platelet agonists: Serotonin (5-HT) and Adenosine Diphosphate (ADP).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Aggregometer.

Protocol:

  • Collect whole blood into tubes containing anticoagulant.

  • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 15-20 minutes.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Initiate platelet aggregation by adding a fixed concentration of 5-HT, or a combination of 5-HT and ADP.

  • Record the change in light transmission for a set period (typically 5-10 minutes).

  • The extent of aggregation is quantified as the maximum percentage change in light transmission.

  • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

In Vivo Pressor Response Assay in Anesthetized Rats

Objective: To assess the in vivo antagonistic effect of this compound on 5-HT-induced vasoconstriction.

Materials:

  • Spontaneously hypertensive rats (or other suitable strain).

  • Anesthetic (e.g., pentobarbital).

  • This compound

  • Serotonin (5-HT)

  • Saline solution.

  • Arterial and venous catheters.

  • Pressure transducer and recording system.

Protocol:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Surgically implant catheters into a major artery (e.g., carotid or femoral artery) for blood pressure measurement and a major vein (e.g., jugular or femoral vein) for drug administration.

  • Allow the animal to stabilize and record a baseline mean arterial pressure (MAP).

  • Administer a bolus intravenous (i.v.) injection of 5-HT and record the peak increase in MAP (the pressor response).

  • After the blood pressure returns to baseline, administer a specific dose of this compound i.v.

  • Following a short incubation period, administer the same dose of 5-HT again and record the pressor response.

  • Compare the pressor response to 5-HT before and after the administration of this compound to determine the inhibitory effect.

  • Different doses of this compound can be tested to establish a dose-response relationship.

In Vivo Model of Acute Pancreatitis (Caerulein-Induced)

Objective: To evaluate the protective effect of this compound or its prodrug R-102444 in an experimental model of acute pancreatitis.

Materials:

Protocol:

  • Administer this compound (e.g., subcutaneously) or R-102444 (e.g., orally) to the animals at predetermined doses.

  • After a specified pretreatment time, induce acute pancreatitis by repeated intraperitoneal injections of a supramaximal dose of caerulein (e.g., 50 µg/kg hourly for several hours).[8]

  • A control group receives vehicle instead of the test compound.

  • At a designated time point after the final caerulein injection, euthanize the animals.

  • Collect blood samples for the measurement of serum amylase and lipase levels, which are markers of pancreatic injury.

  • Harvest the pancreas for histological examination.

  • Process the pancreatic tissue, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin).

  • Evaluate the histological sections for the severity of edema, inflammation, and acinar cell necrosis.

  • Compare the biochemical and histological parameters between the treated and control groups to assess the protective effect of this compound or R-102444.

Conclusion

This compound is a highly potent and selective 5-HT2A receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its ability to inhibit platelet aggregation and attenuate 5-HT-mediated pressor responses highlights its potential for therapeutic applications in cardiovascular and thrombotic disorders. Furthermore, the protective effects observed for this compound and its prodrug, R-102444, in experimental models of pancreatitis suggest a role for 5-HT2A receptor signaling in the pathophysiology of this disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of serotonin pharmacology.

References

The Prodrug R-102444 and its Active Metabolite R-96544: A Technical Overview of a Potent 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the pharmacological properties of the prodrug (2R,4R)-4-lauroyloxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-102444) and its active metabolite, (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544). This compound is a potent, selective, and competitive antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key player in a variety of physiological and pathological processes, including platelet aggregation and pancreatitis. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, pharmacological effects, and available preclinical data for these compounds.

Core Compound Profiles

R-102444 is an orally active prodrug that is metabolized in vivo to its active form, this compound.[1] this compound exhibits high affinity and selectivity for the 5-HT2A receptor.[1] The prodrug approach allows for effective oral administration, overcoming the limitations observed with the active metabolite, which is ineffective when administered in vitro.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT2A receptor.[1] This has been demonstrated through its ability to cause a parallel rightward shift in the concentration-response curves for 5-HT-mediated effects, such as in rat caudal artery contraction.[1] A Schild plot analysis of this interaction yielded a pA2 value of 10.4 with a slope close to unity (1.04), indicating a competitive mode of antagonism.[1] Binding studies using cat platelet membranes have confirmed that this compound has a high affinity for 5-HT2A receptors.[1]

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2] Upon activation by serotonin (B10506) (5-HT), the receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] By competitively blocking the 5-HT2A receptor, this compound inhibits these downstream signaling events.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Antagonism SHT 5-HT SHT->Receptor Activation Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Platelet Aggregation) Ca->Response PKC->Response

Figure 1: 5-HT2A Receptor Signaling Pathway and this compound Antagonism.

Pharmacological Effects

Antiplatelet Activity

This compound demonstrates potent antiplatelet activity by inhibiting 5-HT-induced platelet aggregation.[1] This effect has been observed in platelets from a wide range of species, including humans, monkeys, cats, rabbits, rats, and mice.[1] The antiplatelet effects of this compound and its prodrug R-102444 have been shown to be more potent than those of other 5-HT2A receptor antagonists like sarpogrelate (B137540) and its active metabolite, M-1.[1]

Intravenous administration of this compound to rabbits led to a significant inhibition of ex vivo platelet aggregation induced by a combination of 5-HT and epinephrine.[1] Furthermore, oral administration of the prodrug R-102444 to rats also resulted in significant inhibition of ex vivo platelet aggregation.[1]

Effects on Pancreatitis

Both R-102444 and this compound have shown therapeutic potential in experimental models of acute and chronic pancreatitis.[3] In rat models of acute pancreatitis induced by caerulein (B1668201) or pancreatic duct ligation, oral administration of R-102444 dose-dependently reduced the associated increases in serum amylase and lipase (B570770) activities.[3] In a mouse model of acute pancreatitis, subcutaneous administration of this compound attenuated pancreatic necrosis, inflammation, and vacuolization in a dose-dependent manner.[3]

In a rat model of chronic pancreatitis (Wistar Bonn/Kobori rats), dietary administration of R-102444 suppressed parenchymal destruction and replacement with adipose tissue, indicating an inhibition of pancreatic atrophy.[3] These findings suggest a significant role for 5-HT2A receptors in the pathogenesis of pancreatitis and highlight the therapeutic potential of R-102444.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and R-102444.

Table 1: In Vitro Potency of this compound

ParameterAssaySpeciesValueReference
pA25-HT-induced rat caudal artery contractionRat10.4[1]

Table 2: In Vivo Efficacy of R-102444 and this compound in Pancreatitis Models

CompoundModelSpeciesDose RangeEffectReference
R-102444Caerulein-induced acute pancreatitisRat10 - 100 mg/kg (p.o.)Dose-dependent reduction in serum amylase and lipase[3]
R-102444Pancreatic duct ligation-induced acute pancreatitisRat0.3 - 10 mg/kg (p.o.)Dose-dependent reduction in serum amylase and lipase[3]
This compoundCholine-deficient, ethionine-supplemented diet-induced acute pancreatitisMouse10 - 100 mg/kg (s.c., bid)Reduction in serum amylase and attenuation of pancreatic damage[3]
R-102444Spontaneous chronic pancreatitis (Wistar Bonn/Kobori)Rat0.017% and 0.17% in dietSuppression of pancreatic atrophy[3]

Experimental Protocols

5-HT2A Receptor Binding Assay (General Protocol)

This protocol is a generalized representation based on standard receptor binding assays, as specific details for this compound were not available.

  • Tissue Preparation: Platelet membranes are prepared from fresh blood collected in the presence of an anticoagulant. The blood is centrifuged to obtain platelet-rich plasma, which is then further processed to isolate the platelet membranes.

  • Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist, is commonly used.

  • Assay: Platelet membranes are incubated with various concentrations of [3H]ketanserin in the presence or absence of a competing ligand (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT2A antagonist.

  • Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The data are then analyzed to determine the binding affinity (Ki) of the test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Collect Blood prp Prepare Platelet-Rich Plasma (PRP) start->prp membranes Isolate Platelet Membranes prp->membranes incubation Incubate Membranes with [3H]ketanserin +/- this compound membranes->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting binding_curve Generate Binding Curve counting->binding_curve ki_calc Calculate Ki for this compound binding_curve->ki_calc

Figure 2: Generalized workflow for a 5-HT2A receptor binding assay.
Ex Vivo Platelet Aggregation Assay

This protocol is a generalized representation based on standard ex vivo platelet aggregation studies.

  • Animal Dosing: Animals (e.g., rats) are orally administered R-102444 or a vehicle control.

  • Blood Collection: At specified time points after dosing, blood is collected into a solution containing an anticoagulant.

  • PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed.

  • Aggregation Measurement: Platelet aggregation is induced in the PRP by adding an agonist, such as a combination of 5-HT and epinephrine. The change in light transmittance through the PRP suspension is measured over time using an aggregometer.

  • Analysis: The extent of platelet aggregation is quantified and compared between the drug-treated and vehicle-treated groups.

Schild Plot Analysis for Antagonist Potency (pA2 Determination)

This protocol is a generalized representation of the method used to determine the pA2 value.

  • Tissue Preparation: A tissue that exhibits a contractile response to 5-HT, such as the rat caudal artery, is isolated and mounted in an organ bath containing a physiological salt solution.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for 5-HT is generated to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound) for a specified period.

  • Shifted Agonist Curve: A second concentration-response curve for 5-HT is generated in the presence of this compound.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated for several concentrations of the antagonist. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.

Bioconversion of R-102444 to this compound

The orally administered prodrug R-102444 is designed to be converted to the active antagonist this compound in the body. This is evidenced by the fact that R-102444 is effective in inhibiting ex vivo platelet aggregation when given orally to rats, whereas it is inactive in in vitro platelet aggregation assays.[1] The lauroyloxy moiety in R-102444 is likely cleaved by esterases present in the body to yield the hydroxyl group of the active metabolite, this compound. The specific enzymes and the efficiency of this conversion have not been detailed in the reviewed literature.

bioconversion R102444 R-102444 (Prodrug) (Oral Administration) Absorption GI Absorption R102444->Absorption Metabolism Esterase-mediated Hydrolysis Absorption->Metabolism R96544 This compound (Active Metabolite) (Systemic Circulation) Metabolism->R96544

Figure 3: Logical flow of the in vivo bioconversion of R-102444 to this compound.

Conclusion

R-102444 is an orally active prodrug that is efficiently converted to its active metabolite, this compound. This compound is a highly potent and selective competitive antagonist of the 5-HT2A receptor. Its ability to effectively block 5-HT2A receptor-mediated signaling translates into significant antiplatelet and anti-pancreatitis effects in preclinical models. The pharmacological profile of R-102444 and this compound suggests their potential as therapeutic agents for conditions where 5-HT2A receptor activity is implicated. Further research to fully elucidate the pharmacokinetic profile and to conduct clinical evaluations is warranted to establish the therapeutic utility of this compound in human diseases.

References

Pharmacology of R-96544: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of R-96544, a potent and selective 5-HT2A receptor antagonist. This compound is the active metabolite of the prodrug R-102444. This document consolidates key pharmacodynamic and preclinical data, details of experimental protocols, and visual representations of its mechanism of action.

Core Pharmacology

This compound is a competitive antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Its high affinity and selectivity for the 5-HT2A receptor are central to its pharmacological effects. The antagonism of this receptor leads to the inhibition of serotonin-induced intracellular signaling cascades, which has implications for a variety of physiological processes, including platelet aggregation and vascular smooth muscle contraction.

Mechanism of Action

This compound exerts its effects by binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), and preventing its activation by the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT). This blockade inhibits the downstream signaling pathway, primarily the Gq/11 pathway, which is responsible for the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The inhibition of this cascade prevents the release of intracellular calcium and the activation of protein kinase C (PKC), thereby mitigating the physiological responses typically triggered by 5-HT2A receptor activation.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterReceptorSpeciesValueReference
Ki 5-HT2ACat (platelet membranes)High Affinity[1]
IC50 5-HT2-2.2 nM
α1-adrenergic-310 nM
D2 dopamine-2400 nM
5-HT1-3700 nM
5-HT3-> 5000 nM
β-adrenergic-> 5000 nM
pA2 5-HT2ARat (caudal artery)10.4[1]
Table 2: Preclinical Pharmacodynamic Effects
EffectModelSpeciesRoute of Administration (Dose)OutcomeReference
Inhibition of Platelet Aggregation 5-HT-inducedHuman, Monkey, Cat, Rabbit, Rat, MouseIn vitroConcentration-dependent inhibition[1]
5-HT + epinephrine-inducedRabbitIntravenousSignificant ex vivo inhibition[1]
5-HT + ADP-induced (as prodrug R-102444)RatOral (1 mg/kg)Marked inhibition, lasting >8 hours
Inhibition of Pressor Response 5-HT-inducedAnesthetized RatIntravenous (0.3-3 µg/kg)Dose-dependent inhibition
Relaxation of Pre-contracted Artery 5-HT-precontracted caudal arteryRatIn vitro (0.3-30 nM)Concentration-dependent relaxation
Pancreatitis Model Caerulein-induced (as prodrug R-102444)RatOral (10-100 mg/kg)Dose-dependent reduction in serum amylase and lipase
Pancreatic duct ligation (as prodrug R-102444)RatOral (0.3-10 mg/kg)Dose-dependent reduction in serum amylase and lipase
Choline-deficient, ethionine-supplemented dietMouseSubcutaneous (10-100 mg/kg, bid)Reduced serum amylase; attenuated pancreatic necrosis, inflammation, and vacuolization
Peripheral Vascular Disease Model Lauric acid-induced femoral artery lesion (as prodrug R-102444)RatOral (1 mg/kg/day)Significant prevention of lesion progression
Epinephrine + ergotamine-induced tail gangrene (as prodrug R-102444)RatOral (1-30 mg/kg/day)Dose-dependent prevention of gangrene

Note: Specific pharmacokinetic data for this compound (such as T1/2, Cmax, AUC) following oral administration of its prodrug, R-102444, are not publicly available in the reviewed literature. The provided data focuses on the observed pharmacodynamic effects.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

5-HT2A Receptor Binding Assay (based on [3H]ketanserin binding)

Objective: To determine the binding affinity of this compound for the 5-HT2A receptor.

Materials:

  • Cat platelet membranes (source of 5-HT2A receptors)

  • [3H]ketanserin (radioligand)

  • This compound (test compound)

  • Non-labeled ketanserin (B1673593) or another suitable antagonist (for non-specific binding determination)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Platelet-rich plasma is obtained from cat blood and centrifuged to pellet the platelets. The pellet is washed and then homogenized in a buffer to lyse the cells and release the membranes. The homogenate is centrifuged to pellet the membranes, which are then resuspended in the incubation buffer.

  • Binding Reaction: In reaction tubes, the platelet membranes are incubated with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity retained on the filters (representing bound [3H]ketanserin) is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Ki or IC50 value for this compound.

Rat Caudal Artery Contraction Assay

Objective: To assess the functional antagonist activity of this compound on 5-HT-induced vascular contraction.

Materials:

  • Male rats

  • Krebs-Henseleit solution (physiological salt solution)

  • Serotonin (5-HT)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: The rat is euthanized, and the ventral caudal artery is dissected and placed in cold Krebs-Henseleit solution. The artery is cleaned of surrounding connective tissue and cut into rings.

  • Mounting: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to force transducers to measure isometric tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time, with periodic washing with fresh buffer.

  • Contraction and Antagonism: A cumulative concentration-response curve to 5-HT is generated to establish a baseline contractile response. After washing and re-equilibration, the tissues are incubated with this compound for a specific period. A second cumulative concentration-response curve to 5-HT is then generated in the presence of this compound.

  • Data Analysis: The contractile responses are recorded and analyzed. The antagonist effect of this compound is determined by the rightward shift of the 5-HT concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated from these data using a Schild plot analysis.[1]

Visualizations

5-HT2A Receptor Signaling Pathway and Antagonism by this compound

The following diagram illustrates the canonical signaling pathway of the 5-HT2A receptor and the point of intervention by this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates R_96544 R_96544 R_96544->HTR2A Blocks Gq_11 Gq/11 HTR2A->Gq_11 PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: 5-HT2A signaling and this compound antagonism.

Experimental Workflow: Rat Caudal Artery Contraction Assay

This diagram outlines the workflow for assessing the functional antagonism of this compound.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Rat Dissection Dissect Caudal Artery Euthanasia->Dissection Cleaning Clean Connective Tissue Dissection->Cleaning Cutting Cut into Rings Cleaning->Cutting Mounting Mount in Organ Bath Cutting->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Baseline_5HT Generate Baseline 5-HT Curve Equilibration->Baseline_5HT Washout Wash and Re-equilibrate Baseline_5HT->Washout Incubation_R96544 Incubate with this compound Washout->Incubation_R96544 Test_5HT Generate 5-HT Curve in presence of this compound Incubation_R96544->Test_5HT Record_Tension Record Isometric Tension Test_5HT->Record_Tension Plot_Curves Plot Concentration-Response Curves Record_Tension->Plot_Curves Calculate_pA2 Calculate pA2 Value (Schild Plot) Plot_Curves->Calculate_pA2

Caption: Workflow for vascular reactivity assay.

References

R-96544: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-96544, the active metabolite of the prodrug R-102444, is a potent, competitive, and highly selective 5-HT2A receptor antagonist.[1] While initial research has predominantly focused on its therapeutic potential in cardiovascular and pancreatic disorders, its specific mechanism of action on the central nervous system presents a compelling case for its exploration in neuroscience research. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, outlining detailed experimental protocols, and visualizing key pathways to facilitate its application in neurological and psychiatric research.

Introduction

The serotonin (B10506) 2A (5-HT2A) receptor is a key modulator of a wide range of neurological processes, including mood, cognition, and perception. Its dysfunction has been implicated in various psychiatric and neurological disorders, making it a critical target for drug development. This compound emerges as a valuable research tool due to its high affinity and selectivity for the 5-HT2A receptor, offering a means to dissect the role of this receptor in complex neuronal circuits and disease models. This document serves as a core resource for researchers aiming to investigate the neuropharmacological properties of this compound.

Pharmacological Profile

This compound is the active form of the orally administered prodrug R-102444.[1] In vivo, R-102444 is metabolized to this compound, which then exerts its pharmacological effects.

Mechanism of Action

This compound acts as a competitive antagonist at 5-HT2A receptors.[1] This means it binds to the same site as the endogenous ligand, serotonin (5-HT), but does not activate the receptor, thereby blocking 5-HT's effects. Schild plot analysis of its antagonist activity against 5-HT-induced contractions in rat caudal artery yielded a pA2 value of 10.4 with a slope close to unity (1.04), confirming its competitive nature.[1]

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT2A receptor. While specific binding studies in neuronal tissue are not extensively documented in publicly available literature, studies on cat platelet membranes, which also express 5-HT2A receptors, have demonstrated its high affinity.[1] Importantly, this compound shows no significant effect on non-serotonergic [3H]ketanserin-binding sites.[1]

Table 1: Receptor Binding and Functional Antagonism Data for this compound

ParameterValueTissue/AssayReference
pA2 10.4Rat Caudal Artery Contraction[1]

Note: Further studies are required to determine the precise binding affinity (Ki) in various brain regions.

Potential Applications in Neuroscience Research

The potent and selective 5-HT2A receptor antagonism of this compound makes it a valuable tool for investigating the role of this receptor in a variety of neurological and psychiatric conditions. Potential research applications include:

  • Schizophrenia and Psychosis: Investigating the "serotonin hypothesis" of schizophrenia, where hyperactivity of 5-HT2A receptors is implicated.

  • Depression and Anxiety Disorders: Elucidating the complex role of 5-HT2A receptors in mood regulation.

  • Cognitive Function: Studying the influence of 5-HT2A receptor signaling on learning and memory processes.

  • Sleep Disorders: Examining the role of 5-HT2A receptors in sleep architecture and regulation.

Experimental Protocols

In Vitro: Radioligand Binding Assay (Hypothetical Protocol for Neuronal Tissue)

This protocol outlines the general steps for determining the binding affinity of this compound for 5-HT2A receptors in brain tissue.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT2A receptor in a specific brain region (e.g., prefrontal cortex).

Materials:

  • Brain tissue from a suitable animal model (e.g., rat, mouse).

  • Radioligand: [3H]ketanserin or another suitable 5-HT2A receptor antagonist radioligand.

  • This compound hydrochloride.

  • Non-specific binding agent (e.g., unlabeled ketanserin (B1673593) or spiperone (B1681076) at a high concentration).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenizer.

  • Centrifuge.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a series of tubes, add a constant concentration of the radioligand.

    • Add increasing concentrations of this compound (competition curve).

    • For non-specific binding determination, add a high concentration of the non-specific binding agent.

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_count Filtration & Counting cluster_analysis Data Analysis prep1 Dissect Brain Region prep2 Homogenize in Buffer prep1->prep2 prep3 Low-Speed Centrifugation prep2->prep3 prep4 High-Speed Centrifugation prep3->prep4 prep5 Wash Pellet prep4->prep5 prep6 Resuspend & Determine Protein Conc. prep5->prep6 assay4 Add Membranes prep6->assay4 assay1 Add Radioligand assay2 Add this compound (Competition) assay1->assay2 assay3 Add Non-specific Agent assay1->assay3 assay2->assay4 assay3->assay4 assay5 Incubate to Equilibrium assay4->assay5 count1 Filter through Glass Fiber Filters assay5->count1 count2 Wash Filters count1->count2 count3 Scintillation Counting count2->count3 analysis1 Calculate Specific Binding count3->analysis1 analysis2 Plot Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Radioligand Binding Assay Workflow
In Vivo: DOI-Induced Head-Twitch Response in Mice

The head-twitch response (HTR) in rodents is a behavioral assay commonly used to assess the in vivo activity of 5-HT2A receptor agonists and antagonists. The 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) reliably induces head twitches, and this effect can be blocked by 5-HT2A antagonists.

Objective: To evaluate the in vivo 5-HT2A receptor antagonist activity of this compound by its ability to inhibit DOI-induced head twitches.

Materials:

  • Male mice (specific strain, e.g., C57BL/6J).

  • This compound hydrochloride.

  • DOI hydrochloride.

  • Vehicle (e.g., saline or a suitable solvent for this compound).

  • Observation chambers.

Procedure:

  • Acclimation:

    • Acclimate the mice to the experimental room and observation chambers for a specified period (e.g., 30-60 minutes) before testing.

  • Drug Administration:

    • Administer different doses of this compound (or vehicle) via a suitable route (e.g., intraperitoneal, subcutaneous, or oral administration of the prodrug R-102444).

    • After a predetermined pretreatment time (to allow for drug absorption and distribution), administer a challenge dose of DOI.

  • Behavioral Observation:

    • Immediately after DOI administration, place the mice individually into the observation chambers.

    • Record the number of head twitches for a defined period (e.g., 20-30 minutes). A head twitch is characterized by a rapid, rotational movement of the head.

  • Data Analysis:

    • Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent inhibitory effect of this compound.

    • The ED50 (the dose that produces 50% of the maximal inhibitory effect) can be calculated.

Logical Flow of DOI-Induced Head-Twitch Experiment:

G cluster_setup Experimental Setup cluster_challenge 5-HT2A Receptor Challenge cluster_observation Behavioral Observation cluster_analysis Data Analysis acclimate Acclimate Mice pretreat Pre-treat with this compound or Vehicle acclimate->pretreat doi Administer DOI pretreat->doi observe Record Head Twitches doi->observe analyze Compare Groups & Calculate ED50 observe->analyze

DOI-Induced Head-Twitch Response Workflow

Signaling Pathways

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks the initiation of this pathway by serotonin.

Diagram of the 5-HT2A Receptor Signaling Pathway and the Action of this compound:

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates serotonin Serotonin (5-HT) serotonin->receptor Activates r96544 This compound r96544->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Induces cellular_response Downstream Cellular Responses (e.g., Neuronal Excitability, Gene Expression) pkc->cellular_response ca_release->cellular_response

5-HT2A Receptor Signaling and this compound Action

Safety and Toxicology

Currently, there is limited publicly available information specifically on the safety and toxicology profile of this compound in the context of neuroscience research. As with any investigational compound, appropriate safety precautions should be taken, and further studies are warranted to establish its safety profile for central nervous system applications.

Clinical Trials

To date, there are no publicly registered clinical trials specifically investigating this compound or its parent compound, R-102444, for neurological or psychiatric indications. The existing research has primarily focused on other therapeutic areas.

Conclusion

This compound is a potent and selective 5-HT2A receptor antagonist that holds significant promise as a research tool in neuroscience. Its well-defined mechanism of action provides a solid foundation for investigating the multifaceted roles of the 5-HT2A receptor in brain function and disease. This guide provides a starting point for researchers, summarizing the current knowledge and offering templates for key experimental protocols. Further research is crucial to fully elucidate the neuropharmacological profile of this compound and to explore its potential as a therapeutic agent for central nervous system disorders.

References

R-96544: A Technical Guide to its Role as a Selective 5-HT2A Receptor Antagonist in Serotonin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of R-96544, the active metabolite of the prodrug R-102444. It details its potent and selective antagonist activity at the serotonin (B10506) 2A (5-HT2A) receptor and its consequential role in modulating downstream signaling pathways. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling cascades and workflows.

Core Compound Profile

This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is a potent and competitive antagonist of the 5-HT2A receptor.[1] Its high affinity and selectivity for this receptor subtype make it a valuable tool for investigating 5-HT2A-mediated physiological and pathological processes.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity for the 5-HT2A receptor and significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for its targeted therapeutic potential.

Receptor/TransporterParameterValue (nM)SpeciesReference
5-HT2A Receptor Ki 1.6 -[2]
5-HT2 ReceptorIC502.2-[2]
α1-adrenergic ReceptorIC50310-[2]
D2 Dopamine ReceptorIC502400-[2]
5-HT1 ReceptorIC503700-[2]
5-HT3 ReceptorIC50> 5000-[2]
β-adrenergic ReceptorIC50> 5000-[2]

In functional assays, the antagonist activity of this compound has been quantified using the Schild plot analysis, yielding a pA2 value of 10.4 in rat caudal artery contraction assays, with a slope near unity (1.04), indicating competitive antagonism.[1]

Role in Serotonin Signaling Pathways

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Upon activation by serotonin, it initiates a signaling cascade through phospholipase C (PLC). This compound, as a competitive antagonist, blocks the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this downstream signaling pathway.

The 5-HT2A Receptor Signaling Cascade

The canonical signaling pathway initiated by 5-HT2A receptor activation involves the following key steps:

  • Serotonin Binding: Serotonin binds to the 5-HT2A receptor.

  • Gq/11 Activation: The receptor-ligand complex activates the associated Gq/11 protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

    • DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

This compound, by preventing the initial serotonin binding, effectively curtails this entire cascade.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Downstream Targets R96544 This compound R96544->5-HT2A_Receptor Inhibits

Caption: this compound inhibits the 5-HT2A receptor signaling cascade.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the pharmacological profile of this compound.

5-HT2A Receptor Binding Assay

This assay determines the affinity of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 cells).

  • Radioligand: [3H]ketanserin.

  • Non-specific binding control: Unlabeled ketanserin (B1673593) or another high-affinity 5-HT2A antagonist.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [3H]ketanserin, and either buffer, this compound, or the non-specific binding control.

  • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separate bound from free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.

Receptor_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (5-HT2A) - [3H]ketanserin - this compound dilutions - Controls Start->Prepare_Reagents Incubation Incubate Components in 96-well Plate Prepare_Reagents->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Ki Value Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a 5-HT2A receptor binding assay.
Serotonin-Induced Platelet Aggregation Assay

This functional assay assesses the ability of this compound to inhibit the pro-aggregatory effects of serotonin on platelets.

Materials:

  • Platelet-rich plasma (PRP) from human or animal blood.

  • Serotonin (5-HT).

  • This compound.

  • Aggregometer.

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Pre-incubate PRP with various concentrations of this compound or vehicle control.

  • Place the PRP sample in the aggregometer and establish a baseline light transmission.

  • Add serotonin to induce platelet aggregation.

  • Monitor the change in light transmission over time, which corresponds to the degree of aggregation.

  • Determine the IC50 value of this compound for the inhibition of serotonin-induced platelet aggregation.

Rat Caudal Artery Contraction Assay

This ex vivo assay measures the antagonistic effect of this compound on serotonin-induced smooth muscle contraction.

Materials:

  • Male Wistar rats.

  • Krebs physiological saline solution.

  • Serotonin (5-HT).

  • This compound.

  • Isometric myograph system.

Procedure:

  • Isolate the rat caudal artery and cut it into rings.

  • Mount the arterial rings in an isometric myograph containing oxygenated Krebs solution at 37°C.

  • Allow the tissue to equilibrate and then induce a reference contraction (e.g., with high potassium solution).

  • Construct a cumulative concentration-response curve for serotonin-induced contraction.

  • Wash the tissue and incubate with a fixed concentration of this compound.

  • Repeat the serotonin concentration-response curve in the presence of this compound.

  • A rightward shift in the concentration-response curve indicates antagonism. Perform a Schild plot analysis to determine the pA2 value.

Conclusion

This compound is a highly potent and selective 5-HT2A receptor antagonist. Its mechanism of action involves the competitive inhibition of serotonin binding to the 5-HT2A receptor, thereby blocking the Gq/11-PLC-IP3/DAG signaling pathway. This profile makes this compound a critical research tool for elucidating the role of 5-HT2A receptors in various physiological and disease states and a potential lead compound for the development of novel therapeutics.

References

Methodological & Application

R-96544: Application Notes and Protocols for Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the antiplatelet activity of R-96544, a potent and selective 5-HT2A receptor antagonist. The following sections detail the mechanism of action, quantitative data on its inhibitory effects, and step-by-step protocols for in vitro platelet aggregation assays.

Introduction

This compound is the active metabolite of the prodrug R-102444 and acts as a competitive antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Serotonin (5-hydroxytryptamine, 5-HT) is a key mediator in platelet activation and aggregation. While 5-HT alone is a weak agonist, it significantly potentiates platelet aggregation induced by other agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and epinephrine.[[“]][[“]] By blocking the 5-HT2A receptor on platelets, this compound effectively inhibits this synergistic amplification, thereby reducing platelet aggregation.[1] This makes this compound a subject of interest in the development of antiplatelet therapies.

Mechanism of Action: Inhibition of 5-HT2A Receptor

Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets are activated by various agonists, leading to a cascade of events that culminates in the formation of a platelet plug. Serotonin, released from dense granules of activated platelets, binds to 5-HT2A receptors on adjacent platelets. This binding initiates a signaling cascade that enhances the aggregation response to other agonists. This compound competitively binds to these 5-HT2A receptors, preventing serotonin from exerting its pro-aggregatory effects.[1][4]

cluster_platelet Platelet 5HT2A_Receptor 5-HT2A Receptor PLC Phospholipase C (PLC) 5HT2A_Receptor->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Generates Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Platelet_Activation Platelet Activation & Aggregation Amplification Ca_Mobilization->Platelet_Activation Serotonin Serotonin Serotonin->5HT2A_Receptor Binds R96544 R96544 R96544->5HT2A_Receptor Blocks Agonists Other Agonists (e.g., ADP, Collagen) Agonists->Platelet_Activation Induces

Figure 1: Signaling pathway of this compound action.

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant compounds in inhibiting platelet aggregation.

Table 1: Receptor Binding Affinity and Inhibitory Potency of this compound

ParameterSpeciesValueReference
Ki (5-HT2A Receptor) Cat Platelet Membranes1.6 nM[1]
pA2 value Rat Caudal Artery10.4[1]

Table 2: IC50 Values for Inhibition of Platelet Aggregation

CompoundAgonist(s)SpeciesIC50Reference
This compound 5-HT + ADPHumanPotent Inhibition (Specific value not provided)[1]
Ketanserin 5-HT (3 µM) + Adrenaline (1 µM)Human0.1 µM[5]
Sarpogrelate CollagenRat66.8 ± 12.9 µM[6]
Aspirin CollagenRat> 100 µM[6]

Experimental Protocols

This section provides detailed methodologies for in vitro platelet aggregation studies using this compound. The primary method described is Light Transmission Aggregometry (LTA), which is the gold standard for assessing platelet function.

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

Procedure:

  • Collect human whole blood via venipuncture into tubes containing sodium citrate (9 parts blood to 1 part anticoagulant).

  • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.

  • Carefully aspirate the upper PRP layer and transfer it to a fresh polypropylene tube.

  • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

  • Collect the supernatant (PPP), which will be used as the reference blank in the aggregometer.

  • Keep both PRP and PPP at room temperature and use within 3-4 hours of blood collection.

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Equipment:

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Pipettes

Reagents:

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • Serotonin (5-HT) solution

  • Adenosine diphosphate (ADP) solution

  • This compound solutions at various concentrations

  • Vehicle control (e.g., saline or DMSO)

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Blanking: Pipette PPP into a cuvette with a stir bar and place it in the aggregometer to set the 100% aggregation (maximum light transmission) baseline. Pipette PRP into another cuvette to set the 0% aggregation baseline.

  • Sample Preparation: Pipette a defined volume of PRP (e.g., 450 µL) into a series of cuvettes with stir bars.

  • Incubation with Inhibitor: Add a small volume (e.g., 50 µL) of the this compound solution at the desired final concentration or the vehicle control to the PRP. Incubate for a specified time (e.g., 5 minutes) at 37°C in the aggregometer.

  • Potentiation (if applicable): To study the potentiating effect, add a sub-threshold concentration of ADP (e.g., 1 µM) to the PRP and incubate for a short period (e.g., 1-2 minutes).

  • Induction of Aggregation: Add the agonist, serotonin (e.g., 5-15 µM), to the cuvette to induce platelet aggregation.[5][7]

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

  • Data Analysis: Determine the maximum percentage of platelet aggregation for each concentration of this compound.

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a range of this compound concentrations. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

cluster_prep Sample Preparation cluster_lta Light Transmission Aggregometry Blood_Collection Collect Human Blood (Sodium Citrate) PRP_Centrifuge Centrifuge at Low Speed (150-200 x g, 10-15 min) Blood_Collection->PRP_Centrifuge Aspirate_PRP Aspirate PRP PRP_Centrifuge->Aspirate_PRP PPP_Centrifuge Centrifuge Remaining Blood at High Speed (2000 x g, 15-20 min) PRP_Centrifuge->PPP_Centrifuge Blank Set 100% (PPP) and 0% (PRP) Aggregation Baselines Aspirate_PRP->Blank Aspirate_PPP Aspirate PPP PPP_Centrifuge->Aspirate_PPP Aspirate_PPP->Blank Setup Warm Aggregometer to 37°C Setup->Blank Incubate_Inhibitor Incubate PRP with this compound or Vehicle (5 min) Blank->Incubate_Inhibitor Add_Agonist Add 5-HT (and ADP if potentiated) to Induce Aggregation Incubate_Inhibitor->Add_Agonist Record Record Light Transmission (5-10 min) Add_Agonist->Record Analyze Analyze Aggregation Curves & Determine IC50 Record->Analyze

Figure 2: Experimental workflow for LTA.

References

Application Notes and Protocols for Subcutaneous Administration of R-96544 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1] As the active metabolite of the prodrug R-102444, it is a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.[1] These application notes provide detailed protocols for the subcutaneous administration of this compound in mice, including formulation, dosing guidelines, and experimental procedures. The information is intended to aid researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound
PropertyValueReference
Full Chemical Name (2R,4R)-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-4-hydroxy-1-methylpyrrolidine hydrochloride[1]
Molecular Weight 391.94 g/mol [1]
Formula C₂₂H₂₉NO₃·HCl[1]
Solubility Soluble to 100 mM in water and DMSO[1]
Purity ≥98%[1]
Storage Store at room temperature[1]
Mechanism of Action Selective 5-HT2A receptor antagonist[1]
Ki for 5-HT2A Receptor 1.6 nM[1]
Table 2: Dosing Guidelines for this compound in Mice (Subcutaneous Administration)
ApplicationMouse ModelDose RangeDosing FrequencyReference
Acute PancreatitisCholine-deficient, ethionine-supplemented diet10 - 100 mg/kgTwice daily (bid)

Experimental Protocols

Formulation of this compound for Subcutaneous Injection

Objective: To prepare a sterile and biocompatible solution of this compound suitable for subcutaneous administration in mice.

Materials:

  • This compound hydrochloride powder

  • Sterile water for injection or sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • Vortex mixer

  • pH meter and sterile solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound hydrochloride needed.

  • Solubilization:

    • Aqueous-based formulation (recommended): this compound is soluble in water up to 100 mM.[1] Directly dissolve the calculated amount of this compound in sterile water for injection or sterile PBS. Vortex thoroughly until the compound is completely dissolved.

    • DMSO-based formulation (if necessary): For higher concentrations or if solubility issues arise, this compound can be dissolved in a small amount of DMSO (up to 100 mM) first.[1] Subsequently, dilute the DMSO stock with sterile water for injection or PBS to the final desired concentration. Ensure the final concentration of DMSO is as low as possible (ideally less than 10%) to minimize potential toxicity.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 6.5-7.5) using sterile 0.1 M HCl or 0.1 M NaOH.

  • Sterilization: Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the sterile formulation at 2-8°C for short-term use. For long-term storage, consult the manufacturer's recommendations and consider storing aliquots at -20°C or -80°C.

Protocol for Subcutaneous Administration in Mice

Objective: To administer the prepared this compound solution to mice via the subcutaneous route.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol (B145695)

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the injection volume based on its body weight and the desired dose (mg/kg).

    • Properly restrain the mouse. This can be done manually by scruffing the loose skin over the neck and shoulders or by using a restraint device.

  • Injection Site Preparation:

    • The preferred site for subcutaneous injection is the loose skin over the interscapular region (scruff of the neck).

    • Wipe the injection site with a gauze pad moistened with 70% ethanol and allow it to dry.

  • Injection Technique:

    • Create a "tent" of skin at the injection site by gently lifting the skin with your thumb and forefinger.

    • Insert the needle, bevel up, at the base of the skin tent, parallel to the body.

    • Gently pull back on the syringe plunger to aspirate and check for blood. If blood appears in the syringe hub, withdraw the needle and re-insert it in a different location.

    • If no blood is aspirated, slowly and steadily inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad for a few seconds to prevent leakage.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or leakage from the injection site.

    • Observe the animals regularly according to the experimental protocol for any signs of local irritation, inflammation, or other adverse effects.

Mandatory Visualizations

Caption: 5-HT2A Receptor Signaling Pathway and Mechanism of this compound Action.

G start Start prep_solution Prepare this compound Solution (Sterile, pH-adjusted) start->prep_solution weigh_mouse Weigh Mouse and Calculate Dose Volume prep_solution->weigh_mouse restrain_mouse Restrain Mouse (e.g., Scruffing) weigh_mouse->restrain_mouse prep_site Prepare Injection Site (Interscapular Region) restrain_mouse->prep_site inject Subcutaneous Injection (Tent Skin, Aspirate) prep_site->inject monitor Monitor Mouse (Adverse Effects) inject->monitor end End monitor->end

Caption: Experimental Workflow for Subcutaneous Administration of this compound in Mice.

References

Application Notes and Protocols for R-96544 in a Rat Pancreatitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544, the active metabolite of the prodrug R-102444, is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2] Research has demonstrated the potential therapeutic utility of inhibiting the 5-HT2A receptor in the context of experimental acute and chronic pancreatitis.[1][2] These application notes provide a comprehensive overview of the available data on the use of this compound and its prodrug, R-102444, in rat models of pancreatitis, including detailed experimental protocols and a summary of dosage information. The antagonism of the 5-HT2A receptor is the key mechanism through which these compounds are believed to exert their protective effects in pancreatitis.[1][2]

Data Presentation: R-102444 and this compound Dosage in Experimental Pancreatitis

Table 1: R-102444 (Prodrug) Dosage in Rat Acute Pancreatitis Models [1]

Pancreatitis ModelAnimal StrainAdministration RouteDosage Range (mg/kg)Key Findings
Caerulein-InducedWistar RatsOral (p.o.)10 - 100Dose-dependent reduction in serum amylase and lipase (B570770) activities.
Pancreatic Duct LigationWistar RatsOral (p.o.)0.3 - 10Dose-dependent reduction in serum amylase and lipase activities.

Table 2: this compound (Active Metabolite) Dosage in a Mouse Acute Pancreatitis Model [1]

Pancreatitis ModelAnimal StrainAdministration RouteDosage Range (mg/kg)Treatment ScheduleKey Findings
Choline-deficient, ethionine-supplemented dietMiceSubcutaneous (s.c.)10 - 100Twice daily (bid)Reduced serum amylase activity; dose-dependent attenuation of pancreatic necrosis, inflammation, and vacuolization.

Experimental Protocols

Below are detailed methodologies for inducing acute pancreatitis in rats, as cited in the literature, which can be used to evaluate the efficacy of this compound.

Caerulein-Induced Acute Pancreatitis in Rats

This non-invasive model induces a mild, edematous pancreatitis that is highly reproducible.

Materials:

  • Caerulein (B1668201) (or Ceruletide)

  • Saline solution (0.9% NaCl)

  • Male Wistar rats (or other appropriate strain)

Procedure:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Induce acute pancreatitis by intraperitoneal (i.p.) injection of caerulein. A common protocol involves a single injection of 20 µg/kg.[1]

  • Administer the test compound (e.g., R-102444 orally) at the desired dose(s) at a specified time before or after the induction of pancreatitis.

  • Euthanize the animals at a predetermined time point after caerulein injection (e.g., 6-24 hours).

  • Collect blood samples for the measurement of serum amylase and lipase levels.

  • Harvest the pancreas for histological examination to assess for edema, inflammation, and acinar cell necrosis.

Pancreatic Duct Ligation-Induced Acute Pancreatitis in Rats

This surgical model results in a more severe form of pancreatitis compared to the caerulein model.

Materials:

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Suture material

  • Male Wistar rats (or other appropriate strain)

Procedure:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Gently locate the common bile duct and the pancreatic duct.

  • Ligate the pancreatic duct at its junction with the duodenum, ensuring that the bile duct remains patent.

  • Close the abdominal incision in layers.

  • Provide post-operative care, including analgesics and hydration.

  • Administer the test compound (e.g., R-102444 orally) at the desired dose(s) at a specified time before or after the surgery.

  • Euthanize the animals at a predetermined time point after ligation (e.g., 24-48 hours).

  • Collect blood samples for the measurement of serum amylase and lipase levels.

  • Harvest the pancreas for histological examination to assess the severity of pancreatitis.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Pancreatitis

The proposed mechanism of action for this compound in ameliorating pancreatitis involves the blockade of the 5-HT2A receptor, which is believed to play a role in the inflammatory cascade of the disease.

G cluster_0 Pancreatitis Pathogenesis cluster_1 Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., Caerulein, Duct Ligation) Serotonin_Release Serotonin (5-HT) Release Inflammatory_Stimuli->Serotonin_Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Downstream_Signaling Downstream Signaling Pathways (e.g., Inflammation, Necrosis) 5HT2A_Receptor->Downstream_Signaling R96544 This compound R96544->5HT2A_Receptor Antagonism G cluster_0 Experimental Phases Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Pancreatitis_Induction Induction of Pancreatitis (Caerulein or Duct Ligation) Animal_Acclimatization->Pancreatitis_Induction Drug_Administration Administration of this compound or Prodrug Pancreatitis_Induction->Drug_Administration Monitoring_and_Sampling Monitoring and Sample Collection (Blood, Pancreas) Drug_Administration->Monitoring_and_Sampling Data_Analysis Data Analysis (Biochemical Assays, Histology) Monitoring_and_Sampling->Data_Analysis Results Results and Interpretation Data_Analysis->Results

References

Application Notes and Protocols for Preparing R-96544 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

R-96544 hydrochloride is a potent and selective antagonist of the 5-HT2A serotonin (B10506) receptor.[1] It is the active metabolite of R-102444 and demonstrates high affinity for the 5-HT2A receptor, making it a valuable tool for investigating serotonergic signaling pathways and their roles in various physiological and pathological processes.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), along with relevant chemical data and handling instructions.

2. Physicochemical Properties and Receptor Affinity

A summary of the key properties of this compound hydrochloride is presented in the tables below.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride[1]
Molecular Formula C₂₂H₂₉NO₃·HCl[1]
Molecular Weight 391.94 g/mol [1]
Purity ≥98% (HPLC)[1]
CAS Number 167144-80-1[1]
Solubility Soluble to 100 mM in DMSO and water[1]
Storage (Solid) Store at room temperature[1]

Table 2: Receptor Binding Profile of this compound

ReceptorKᵢ (nM)IC₅₀ (nM)Reference
5-HT₂A 1.62.2[1]
α₁-adrenergic -310[1]
D₂ dopamine -2400[1]
5-HT₁ -3700[1]
5-HT₃ ->5000[1]
β-adrenergic ->5000[1]

3. Experimental Protocols

3.1. Materials

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

3.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or volumes.

  • Equilibrate Reagents: Allow the vial of this compound hydrochloride and the anhydrous DMSO to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weigh this compound: Accurately weigh out 3.92 mg of this compound hydrochloride powder using an analytical balance and place it into a sterile microcentrifuge tube.

    • Calculation:

      • Desired Concentration (M) = 10 mM = 0.01 mol/L

      • Molecular Weight ( g/mol ) = 391.94 g/mol

      • Desired Volume (L) = 1 mL = 0.001 L

      • Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

      • Mass (mg) = 0.01 mol/L x 391.94 g/mol x 0.001 L x 1000 mg/g = 3.9194 mg ≈ 3.92 mg

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, the stock solution is generally stable for up to one month. For daily or frequent use, a small aliquot can be stored at 4°C for a few days, but long-term storage at this temperature is not recommended.

Table 3: Solvent Volumes for Preparing this compound Stock Solutions

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mg
1 mM 2.55 mL12.76 mL
5 mM 0.51 mL2.55 mL
10 mM 0.26 mL1.28 mL
50 mM 0.05 mL0.26 mL
100 mM 0.026 mL0.13 mL

4. Visualizations

4.1. Experimental Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate this compound and DMSO to Room Temperature B Weigh 3.92 mg of this compound Hydrochloride A->B Prevent Condensation C Add 1 mL of Anhydrous DMSO B->C Transfer to Sterile Tube D Vortex Thoroughly Until Dissolved C->D E Optional: Gentle Warming (37°C) D->E If Needed F Aliquot into Single-Use Vials D->F Once Dissolved E->F G Store at -20°C F->G Long-Term Stability

Caption: Workflow for preparing this compound stock solution in DMSO.

4.2. This compound Mechanism of Action: 5-HT2A Receptor Antagonism

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: this compound blocks serotonin-induced 5-HT2A receptor signaling.

5. Safety Precautions

  • This compound is intended for laboratory research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle DMSO in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

References

Application Notes and Protocols for R-96544

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544, available as a hydrochloride salt, is a potent and selective 5-HT₂ₐ receptor antagonist. Its chemical name is (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride.[1] Understanding its solubility in aqueous solutions is critical for the design and execution of in vitro and in vivo experiments, as well as for formulation development. This document provides detailed information on the known solubility of this compound and protocols to determine its solubility in various buffers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₉NO₃・HCl[2]
Molecular Weight 391.94 g/mol [2]
Appearance SolidN/A
Purity ≥98% (HPLC)[1][2]
CAS Number 167144-80-1[2]

Solubility Data

This compound is a hydrochloride salt of a weakly basic compound. As such, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values.

Known Solubility

Quantitative solubility data for this compound hydrochloride from supplier datasheets is summarized below.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
Water10039.19[2][3][4]
DMSO10039.19[2][3][4]
Expected Solubility in Buffers

Signaling Pathway of 5-HT₂ₐ Receptor Antagonism

This compound exerts its pharmacological effect by antagonizing the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway initiated by 5-HT₂ₐ receptor activation is depicted below. This compound blocks this cascade by preventing the binding of serotonin (B10506) (5-HT) to the receptor.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Ca_ER->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream workflow_thermodynamic start Start weigh 1. Weigh excess This compound solid (e.g., 1-2 mg) start->weigh add_buffer 2. Add buffer (e.g., 1 mL of PBS, pH 7.4) weigh->add_buffer incubate 3. Incubate with agitation (e.g., 24h at 37°C) add_buffer->incubate separate 4. Separate solid/liquid (Centrifuge or Filter) incubate->separate analyze 5. Analyze supernatant (HPLC-UV or LC-MS) separate->analyze calculate 6. Calculate concentration (vs. standard curve) analyze->calculate end End calculate->end workflow_kinetic start Start stock 1. Prepare high-concentration stock in DMSO (e.g., 10-20 mM) start->stock aliquot 2. Aliquot stock into 96-well plate stock->aliquot add_buffer 3. Add aqueous buffer (e.g., PBS, pH 7.4) and mix aliquot->add_buffer incubate 4. Incubate briefly (e.g., 1-2h at RT) add_buffer->incubate measure 5. Measure turbidity (Nephelometry or UV-Vis) incubate->measure determine 6. Determine precipitation point measure->determine end End determine->end

References

Application Notes and Protocols for R-96544: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is a potent and selective 5-HT2A receptor antagonist. It is the active metabolite of the prodrug R-102444.[1][2] As a crucial tool in pharmacological research and a potential therapeutic agent, understanding its stability and appropriate storage conditions is paramount to ensure the integrity and reproducibility of experimental results. These application notes provide a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

PropertyValueReference
Chemical Name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride[1]
Molecular Formula C₂₂H₂₉NO₃·HCl[3]
Molecular Weight 391.94 g/mol [3]
CAS Number 167144-80-1[3]
Appearance SolidN/A
Purity ≥98% (HPLC)[3]
Solubility Soluble to 100 mM in water and DMSO[3]

Stability and Storage Conditions

Proper storage of this compound is critical to prevent degradation and maintain its biological activity. The following recommendations are based on information from commercial suppliers and general best practices for research compounds.

Solid Form

Recommended Storage: this compound hydrochloride in solid form should be stored at room temperature (RT).[3] The vial should be kept tightly sealed to protect it from moisture. Under these conditions, the solid compound is expected to be stable for an extended period. For long-term storage, it is advisable to store it in a desiccator.

Solutions

Stock Solutions: It is recommended to prepare stock solutions of this compound in a suitable solvent such as water or DMSO. Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Storage of Solutions: Aliquoted stock solutions should be stored at -20°C or -80°C for long-term use. For short-term use, solutions can be stored at 2-8°C for a few days, although stability under these conditions should be verified. It is best practice to prepare fresh dilutions from the stock solution for each experiment.

Illustrative Stability Data

While specific public data on the comprehensive stability of this compound is limited, the following tables provide an illustrative example of a stability profile for a similar small molecule amine-containing pharmaceutical under various stress conditions. This data is representative and should be used as a guideline for designing stability studies for this compound.

Table 1: Illustrative Stability of Solid this compound Under Accelerated Conditions

ConditionDurationAppearancePurity by HPLC (%)
40°C / 75% RH 1 monthNo change99.5
3 monthsNo change98.8
6 monthsSlight discoloration97.2
60°C 2 weeksNo change99.1
4 weeksSlight discoloration98.0
Photostability (ICH Q1B) 1.2 million lux hoursNo change99.8
200 W·h/m²No change99.7

Table 2: Illustrative Stability of this compound Solution (1 mg/mL in 50:50 Acetonitrile:Water) at Different pH and Temperature

ConditionDurationPurity by HPLC (%)
pH 3 (HCl) 24 hours99.2
72 hours98.1
pH 7 (Phosphate Buffer) 24 hours99.8
72 hours99.6
pH 10 (Borate Buffer) 24 hours98.5
72 hours96.7
4°C (in Water) 7 days99.9
30 days99.5
Room Temperature (in Water) 7 days99.6
30 days98.2
3% H₂O₂ 24 hours95.3
72 hours90.1

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 48 hours.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 48 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with mobile phase to 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 48 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase to 100 µg/mL for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 60°C for 7 days.

    • At the end of the study, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • Photostability:

    • Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Instrumentation and Conditions (Representative):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation:

The method should be validated according to ICH guidelines for:

  • Specificity: Analyze blank, placebo, this compound standard, and stressed samples to ensure no interference at the retention time of this compound.

  • Linearity: Analyze a series of dilutions of this compound standard (e.g., 1-200 µg/mL) to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) on the results.

Visualizations

5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for this receptor involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). The diagram below illustrates this pathway and the inhibitory action of this compound.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->Receptor Activates R96544 This compound R96544->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of a comprehensive stability study for a research compound like this compound.

Stability_Workflow cluster_planning 1. Planning & Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_reporting 4. Reporting Define_Protocol Define Stability Protocol Prepare_Samples Prepare this compound Samples (Solid & Solution) Define_Protocol->Prepare_Samples Acid_Base Acid/Base Hydrolysis Prepare_Samples->Acid_Base Oxidation Oxidation (H₂O₂) Prepare_Samples->Oxidation Thermal Thermal Stress Prepare_Samples->Thermal Photostability Photostability Prepare_Samples->Photostability Analyze_Samples Analyze Stressed Samples Acid_Base->Analyze_Samples Oxidation->Analyze_Samples Thermal->Analyze_Samples Photostability->Analyze_Samples Develop_Method Develop Stability-Indicating HPLC Method Validate_Method Validate Method (ICH) Develop_Method->Validate_Method Validate_Method->Analyze_Samples Data_Evaluation Evaluate Data & Identify Degradants Analyze_Samples->Data_Evaluation Final_Report Generate Stability Report Data_Evaluation->Final_Report

Caption: Workflow for conducting a comprehensive stability study of this compound.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. As a solid, this compound hydrochloride is stable when stored at room temperature in a tightly sealed container. Stock solutions should be stored at low temperatures (-20°C or below) and protected from light. The provided protocols for forced degradation and a stability-indicating HPLC method offer a robust framework for researchers to assess the stability of this compound under their specific experimental conditions, ensuring the quality and reliability of their data.

References

Application Notes and Protocols for the CCR1 Antagonist BX471 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation. Its involvement in numerous inflammatory diseases has made it a significant target for therapeutic intervention. These application notes provide a comprehensive guide for the use of BX471, a potent and selective non-peptide CCR1 antagonist, in in vitro cell culture experiments. BX471 is a valuable tool for investigating the role of CCR1 in cellular processes such as chemotaxis, signaling, and proliferation.

Mechanism of Action

BX471 acts as a competitive antagonist at the CCR1 receptor, effectively blocking the binding of its cognate chemokines, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). This blockade inhibits the downstream signaling cascades initiated by chemokine binding, leading to the attenuation of CCR1-mediated cellular responses.

Data Presentation

The following tables summarize the quantitative data for BX471, providing key metrics for its activity and selectivity.

Table 1: Binding Affinity of BX471 for CCR1

SpeciesCell Line/SystemAssay TypeRadioligandKi (nM)Citation
HumanCCR1-transfected HEK293 cellsMIP-1α bindingNot Specified1[1][2]
HumanCCR1-transfected HEK293 cellsMCP-3 bindingNot Specified5.5[1][2]
MouseCCR1-transfected cells125I-MIP-1α/CCL3 binding125I-MIP-1α/CCL3215 ± 46[3]

Table 2: Functional Antagonism of BX471 in Calcium Mobilization Assays

SpeciesCell LineAgonist (Concentration)IC50 (nM)Citation
HumanCCR1-expressing cellsMIP-1α (30 nM)5[4]
HumanCCR1-expressing cellsRANTES (300 nM)2[4]
HumanCCR1-expressing cellsMCP-3 (100 nM)6[4]
HumanCCR1-expressing cellsMIP-1α/CCL35.8 ± 1[3]
MouseCCR1-expressing cellsMIP-1α/CCL3198 ± 7[3]

Table 3: Selectivity Profile of BX471

ReceptorSelectivity Fold (over CCR1)Citation
CCR2>250[3][5]
CCR5>250[3][5]
CXCR4>250[3][5]
Other GPCRs (panel of 28)>10,000[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments using BX471 are provided below.

Protocol 1: In Vitro Chemotaxis Assay

This protocol describes a method to assess the inhibitory effect of BX471 on chemokine-induced cell migration using a transwell assay.

Materials:

  • Cells: Human monocytic cell line (e.g., THP-1) or primary monocytes expressing CCR1.

  • Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).

  • Test Compound: BX471.

  • Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

  • Transwell Inserts: 5 µm pore size for a 24-well plate.

  • Detection Reagent: Calcein-AM or a similar cell viability stain.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation:

    • Culture THP-1 cells to the desired density.

    • On the day of the assay, harvest the cells and resuspend them in assay medium to a concentration of 1 x 106 cells/mL.

  • Compound Pre-incubation:

    • In a separate plate, incubate the cell suspension with various concentrations of BX471 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • To the lower wells of a 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., CCL3 at its EC50 concentration, typically 10-50 ng/mL).

    • For the negative control (unstimulated migration), add assay medium without the chemoattractant.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.

    • Add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and measure fluorescence according to the manufacturer's instructions.

    • Alternatively, aspirate the medium from the lower chamber, add Calcein-AM, incubate for 30 minutes, and read the fluorescence.

  • Data Analysis:

    • Subtract the fluorescence reading of the negative control from all other readings.

    • Plot the percentage of inhibition of migration against the logarithm of the BX471 concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to CCR1 activation and its inhibition by BX471.

Materials:

  • Cells: CCR1-expressing cells (e.g., HEK293-CCR1 transfectants or THP-1 cells).

  • Calcium Indicator Dye: Fluo-3 AM or Indo-1 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: CCL3 or CCL5.

  • Test Compound: BX471.

  • Fluorescence Plate Reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Wash the cells with assay buffer.

    • Load the cells with Fluo-3 AM or Indo-1 AM (e.g., 1-5 µM) in assay buffer for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of BX471 in assay buffer.

    • Prepare the CCR1 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Add the BX471 dilutions or vehicle control to the wells and incubate for 15-30 minutes.

    • Establish a baseline fluorescence reading for approximately 30 seconds.

    • Add the CCR1 agonist to all wells simultaneously using the instrument's injection system.

    • Record the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the agonist-induced calcium flux by BX471 at each concentration.

    • Plot the percentage of inhibition against the logarithm of the BX471 concentration to determine the IC50 value.

Protocol 3: Cell Viability/Proliferation Assay

This protocol is to assess the effect of BX471 on cell viability and proliferation.

Materials:

  • Cells: Any cell line of interest.

  • Culture Medium: Appropriate complete growth medium for the cell line.

  • Test Compound: BX471.

  • Viability Reagent: MTT, XTT, or a reagent for a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • 96-well plates.

  • Plate reader (spectrophotometer or luminometer).

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of BX471 (e.g., up to 10 µM) or vehicle control to the wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Follow the manufacturer's instructions for the chosen viability reagent.

    • For an MTT assay, add MTT solution and incubate for 1-4 hours, then add solubilization solution and read the absorbance.

    • For a CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and read the luminescence.

  • Data Analysis:

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the BX471 concentration.

    • If a dose-dependent effect is observed, an IC50 value for cytotoxicity can be calculated. Studies have shown no significant toxicity of BX471 at concentrations up to 10 µM in THP-1 or CCR1-transfected HEK293 cells after 24 hours.[2]

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activation PLC PLC G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Responses (Migration, Proliferation, Cytokine Release) Ca_release->Cell_Response MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK_Pathway->Cell_Response NFkB->Cell_Response BX471 BX471 BX471->CCR1

Caption: Simplified CCR1 signaling pathway and the inhibitory action of BX471.

Experimental Workflow: Chemotaxis Assay

Chemotaxis_Workflow start Start cell_prep Prepare Cell Suspension (e.g., THP-1 cells in Assay Medium) start->cell_prep compound_inc Pre-incubate cells with BX471 or Vehicle Control (30 min, 37°C) cell_prep->compound_inc setup_plate Set up Transwell Plate: - Chemoattractant in lower chamber - Cell suspension in upper insert compound_inc->setup_plate incubation Incubate Plate (2-4 hours, 37°C, 5% CO₂) setup_plate->incubation quantify Quantify Migrated Cells (e.g., Calcein-AM staining) incubation->quantify analysis Data Analysis: - Subtract background - Calculate % inhibition - Determine IC50 quantify->analysis end End analysis->end

Caption: Workflow for an in vitro chemotaxis assay using the CCR1 antagonist BX471.

References

Application Notes and Protocols for In Vivo Studies of R-96544 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent, selective, and competitive antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444.[1][2][[“]][4] In vivo studies in rodent models have demonstrated its potential therapeutic effects in conditions such as pancreatitis and thrombosis, primarily through the modulation of the 5-HT2A signaling pathway.[1][[“]][4] These application notes provide detailed protocols for in vivo studies using this compound in rodents, based on currently available scientific literature.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][4] This receptor is primarily coupled to the Gq/G11 signaling pathway. Upon activation by its endogenous ligand, serotonin (B10506) (5-HT), the 5-HT2A receptor initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and inflammation. By antagonizing this receptor, this compound effectively inhibits these downstream signaling events.

Signaling Pathway Diagram

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Serotonin Serotonin (5-HT) Serotonin->5HT2A_R Activates R96544 This compound R96544->5HT2A_R Inhibits Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Physiological_Effects Platelet Aggregation, Inflammation, Smooth Muscle Contraction Ca_release->Physiological_Effects PKC_activation->Physiological_Effects

Caption: 5-HT2A receptor signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vivo Efficacy of this compound and its Prodrug R-102444 in Rodent Models
Model Species Compound Dose Range Route of Administration Key Findings Reference
Acute Pancreatitis (Choline-deficient, ethionine-supplemented diet)MouseThis compound10-100 mg/kg, bidSubcutaneousReduced serum amylase activity; dose-dependently attenuated pancreatic necrosis, inflammation, and vacuolization.[5]
Acute Pancreatitis (Caerulein-induced)RatR-10244410-100 mg/kgOralDose-dependently reduced serum amylase and lipase (B570770) activities.[5]
Acute Pancreatitis (Pancreatic duct ligation)RatR-1024440.3-10 mg/kgOralDose-dependently reduced serum amylase and lipase activities.[5]
Chronic Pancreatitis (Wistar Bonn/Kobori rats)RatR-1024440.017% and 0.17% in dietOralSuppressed parenchymal destruction and replacement with adipose tissue; inhibited pancreatic atrophy.[5]
Platelet Aggregation (ex vivo)RatR-1024441 mg/kgOralMarked inhibition of platelet aggregation induced by 5-HT plus ADP, with significant inhibition still evident 8 hours after dosing.[[“]]
Pressor Response to 5-HTRatThis compound0.3-3 µg/kgIntravenousDose-dependently inhibited the pressor response to 5-HT.[[“]]
Pharmacokinetic Data

Experimental Protocols

Experimental Workflow for In Vivo Rodent Study

Experimental Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Disease_Induction Disease Model Induction (e.g., Pancreatitis) Acclimatization->Disease_Induction Grouping Randomization into Treatment Groups Disease_Induction->Grouping Dosing Drug Administration (this compound / R-102444 / Vehicle) Grouping->Dosing Monitoring Monitoring of Animals (Clinical signs, Body weight) Dosing->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: A typical experimental workflow for in vivo rodent studies with this compound.

Protocol 1: Evaluation of this compound in a Mouse Model of Acute Pancreatitis

Model: Choline-deficient, ethionine-supplemented (CDE) diet-induced pancreatitis.

Animals: Male mice (specific strain to be chosen by the researcher, e.g., C57BL/6).

Materials:

  • This compound

  • Vehicle for this compound (e.g., saline, PBS with appropriate solubilizing agents)

  • Choline-deficient diet supplemented with 0.5% ethionine

  • Standard rodent chow

  • Equipment for subcutaneous injections

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Centrifuge

  • Serum amylase assay kit

  • Formalin and other histology reagents

  • Microscope

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Dietary Induction:

    • Divide mice into control and experimental groups.

    • Feed the experimental group a choline-deficient diet supplemented with 0.5% ethionine to induce pancreatitis.

    • Feed the control group standard rodent chow.

  • Drug Administration:

    • Within the experimental group, create subgroups for vehicle and this compound treatment.

    • Administer this compound subcutaneously at doses ranging from 10 to 100 mg/kg, twice daily (bid).

    • Administer an equivalent volume of vehicle to the vehicle control group.

  • Monitoring and Sample Collection:

    • Monitor mice for clinical signs of pancreatitis.

    • At a predetermined endpoint (e.g., after a specific number of days on the CDE diet), collect blood via cardiac puncture or other appropriate methods.

    • Euthanize the mice and collect the pancreas for histological analysis.

  • Biochemical Analysis:

    • Separate serum from the blood samples by centrifugation.

    • Measure serum amylase activity using a commercially available kit.

  • Histological Analysis:

    • Fix the pancreas in 10% neutral buffered formalin.

    • Process the tissue for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E).

    • Evaluate the sections for pancreatic necrosis, inflammation, and vacuolization.

Protocol 2: Evaluation of R-102444 in a Rat Model of Ex Vivo Platelet Aggregation

Model: Ex vivo platelet aggregation following oral administration of R-102444.

Animals: Male rats (specific strain to be chosen by the researcher, e.g., Wistar).

Materials:

  • R-102444

  • Vehicle for R-102444 for oral gavage

  • Serotonin (5-HT)

  • Adenosine diphosphate (B83284) (ADP)

  • Platelet aggregometer

  • Blood collection supplies (e.g., syringes with anticoagulant)

  • Centrifuge for preparing platelet-rich plasma (PRP)

Procedure:

  • Acclimatization: Acclimatize rats for at least one week.

  • Drug Administration:

    • Administer R-102444 orally (e.g., at 1 mg/kg) to the treatment group.

    • Administer an equivalent volume of vehicle to the control group.

  • Blood Collection:

    • At various time points after administration (e.g., 1, 2, 4, 8 hours), collect blood from the rats into tubes containing an anticoagulant (e.g., sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the blood at a low speed to separate the PRP.

  • Platelet Aggregation Assay:

    • Use a platelet aggregometer to measure light transmission through the PRP.

    • Add aggregating agents (e.g., a combination of 5-HT and ADP) to the PRP.

    • Record the change in light transmission as a measure of platelet aggregation.

    • Compare the extent of aggregation between the R-102444 treated group and the vehicle control group at each time point.

Conclusion

This compound is a valuable research tool for investigating the in vivo roles of the 5-HT2A receptor in various pathological conditions in rodents. The provided protocols for pancreatitis and platelet aggregation studies serve as a foundation for researchers to design their experiments. It is crucial to note the current lack of publicly available, detailed pharmacokinetic data for this compound and its prodrug R-102444. Therefore, preliminary pharmacokinetic and dose-ranging studies are highly recommended to determine the optimal dosing regimen for any new experimental model. As with all in vivo research, all animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for R-96544 Administration: Optimizing Efficacy in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of R-96544, a potent and selective 5-HT2A receptor antagonist, and its prodrug, R-102444, to achieve optimal efficacy in preclinical research models. The protocols are based on established methodologies for studying platelet aggregation and pancreatitis.

Introduction

This compound is the active metabolite of the prodrug R-102444. As a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A), this compound holds therapeutic potential for conditions where 5-HT2A receptor activation plays a pathological role, such as thrombosis and pancreatitis. Optimal efficacy of this compound is highly dependent on the route of administration. This document outlines protocols for intravenous, subcutaneous, and oral (via the prodrug R-102444) administration and provides methodologies for evaluating its efficacy in relevant preclinical models.

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the 5-HT2A receptor. This G-protein coupled receptor, upon activation by serotonin (B10506), initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and inflammatory processes in the pancreas. By inhibiting this pathway, this compound can effectively mitigate these pathological events.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates Serotonin Serotonin (5-HT) Serotonin->5HT2A_R Activates R96544 This compound R96544->5HT2A_R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Inflammation Pancreatic Inflammation Ca_release->Inflammation PKC->Platelet_Aggregation PKC->Inflammation

Figure 1: Simplified 5-HT2A Receptor Signaling Pathway and the inhibitory action of this compound.

Administration Routes and Protocols

The choice of administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles of this compound. Below are detailed protocols for intravenous and subcutaneous administration of this compound, and oral administration of its prodrug, R-102444.

Intravenous (i.v.) Administration of this compound

Intravenous administration ensures rapid and complete bioavailability, making it suitable for acute studies and for establishing a direct dose-response relationship.

Protocol:

  • Preparation of Dosing Solution:

    • Dissolve this compound hydrochloride in sterile, pyrogen-free 0.9% saline to the desired concentration.

    • Ensure the solution is clear and free of particulates before administration.

  • Animal Model:

    • New Zealand White rabbits are a suitable model for platelet aggregation studies.

  • Administration Procedure:

    • Administer the this compound solution via the marginal ear vein.

    • The injection volume should not exceed 1% of the animal's body weight (e.g., 1-5 ml).

    • Administer as a slow bolus injection.

  • Post-Administration Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Blood samples for ex vivo platelet aggregation assays can be collected at various time points post-administration.

Subcutaneous (s.c.) Administration of this compound

Subcutaneous injection allows for slower absorption and a more sustained duration of action compared to intravenous administration.

Protocol:

  • Preparation of Dosing Solution:

    • Dissolve this compound hydrochloride in sterile 0.9% saline. The solution's pH should be adjusted to be as close to physiological pH (7.4) as possible to minimize irritation.

  • Animal Model:

    • Mice are commonly used for pancreatitis models.

  • Administration Procedure:

    • Administer the solution subcutaneously in the interscapular region.

    • The maximum injection volume is typically 5 ml/kg per site.

  • Post-Administration Monitoring:

    • Monitor the injection site for any signs of local irritation, such as swelling or redness.

    • Efficacy in pancreatitis models is typically assessed at the end of the study period through analysis of serum markers and pancreatic histology.

Oral (p.o.) Administration of R-102444 (Prodrug)

Oral administration of the prodrug R-102444 is a non-invasive method that relies on in vivo conversion to the active metabolite, this compound. This route is relevant for assessing the potential for oral therapeutic delivery.

Protocol:

  • Preparation of Dosing Suspension:

    • Suspend R-102444 in a vehicle such as 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in purified water. Corn oil can also be considered as a vehicle.

  • Animal Model:

    • Wistar rats are a suitable model for both pancreatitis and platelet aggregation studies.

  • Administration Procedure:

    • Administer the suspension via oral gavage.

    • The dosing volume is typically 10 ml/kg.

  • Post-Administration Monitoring:

    • Observe the animals for any signs of distress.

    • Blood samples or tissues are collected at predetermined time points to assess the efficacy of the converted this compound.

Experimental Protocols for Efficacy Evaluation

Ex Vivo Platelet Aggregation Assay

This assay is used to assess the inhibitory effect of this compound on platelet aggregation induced by serotonin (5-HT) and other agonists like ADP.

Platelet_Aggregation_Workflow Blood_Collection Blood Collection (e.g., from rabbit ear artery) PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Drug_Incubation Incubation with this compound or Vehicle PRP_Preparation->Drug_Incubation Agonist_Addition Addition of Agonist (5-HT + ADP) Drug_Incubation->Agonist_Addition Aggregation_Measurement Measurement of Platelet Aggregation (Light Transmission Aggregometry) Agonist_Addition->Aggregation_Measurement Data_Analysis Data Analysis (% Inhibition) Aggregation_Measurement->Data_Analysis

Figure 2: Experimental workflow for the ex vivo platelet aggregation assay.

Protocol:

  • Blood Collection:

    • Collect blood from the central ear artery of rabbits into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Add this compound or vehicle to the PRP and incubate.

    • Initiate platelet aggregation by adding a combination of 5-HT and ADP.

    • Monitor the change in light transmittance using a platelet aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation and the inhibition of aggregation by this compound compared to the vehicle control.

Caerulein-Induced Acute Pancreatitis Model

This model is used to evaluate the protective effects of this compound or its prodrug against pancreatitis.

Protocol:

  • Induction of Pancreatitis:

    • In rats or mice, administer repeated intraperitoneal (i.p.) injections of caerulein (B1668201) (e.g., 50 µg/kg) at hourly intervals. The number of injections can be varied to modulate the severity of pancreatitis.

  • Drug Administration:

    • Administer this compound (s.c.) or R-102444 (p.o.) at a specified time before the first caerulein injection.

  • Assessment of Pancreatitis Severity:

    • At the end of the experiment (e.g., 24 hours after the first caerulein injection), collect blood samples to measure serum amylase and lipase (B570770) levels.

    • Euthanize the animals and collect the pancreas for histological examination (e.g., H&E staining) to assess edema, inflammation, and necrosis.

Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Pancreatitis Model

This model induces a more severe form of pancreatitis.

Protocol:

  • Induction of Pancreatitis:

    • Feed mice a choline-deficient diet supplemented with ethionine. The duration of the diet can be adjusted to control the severity of pancreatitis.

  • Drug Administration:

    • Administer this compound (s.c.) throughout the study period.

  • Assessment of Pancreatitis Severity:

    • Monitor animal weight and survival.

    • At the end of the study, collect blood for serum amylase and the pancreas for histological analysis.

Quantitative Data Summary

The following tables summarize the efficacy data for this compound and R-102444 in the described preclinical models.

Table 1: Efficacy of this compound and R-102444 in Platelet Aggregation

CompoundAdministration RouteAnimal ModelAgonistDose/ConcentrationEfficacy (% Inhibition)
This compound IntravenousRabbit5-HT + EpinephrineNot SpecifiedSignificant Inhibition
R-102444 OralRat5-HT + ADP1 mg/kgMarked Inhibition

Table 2: Efficacy of this compound and R-102444 in Pancreatitis Models

CompoundAdministration RouteAnimal ModelPancreatitis ModelDoseEfficacy Outcome
R-102444 OralRatCaerulein-induced10 - 100 mg/kgDose-dependent reduction in serum amylase and lipase
R-102444 OralRatPancreatic duct ligation0.3 - 10 mg/kgDose-dependent reduction in serum amylase and lipase
This compound SubcutaneousMouseCDE diet-induced10 - 100 mg/kg (bid)Reduction in serum amylase; attenuation of pancreatic necrosis, inflammation, and vacuolization
R-102444 Oral (in diet)Wistar Bonn/Kobori RatSpontaneous chronic pancreatitis0.017% and 0.17%Increased pancreatic weight, protein, and amylase content; suppressed parenchymal destruction

Conclusion

The provided application notes and protocols offer a comprehensive guide for the administration of this compound and its prodrug R-102444 in preclinical research. The choice of administration route should be carefully considered based on the specific research question and the desired pharmacokinetic profile. The detailed experimental protocols for evaluating efficacy in platelet aggregation and pancreatitis models will aid researchers in obtaining reliable and reproducible data to further elucidate the therapeutic potential of this compound.

calculating working concentrations of R-96544

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444. As a competitive antagonist, this compound has demonstrated efficacy in various preclinical models, particularly in studies related to platelet aggregation, vascular function, and pancreatitis.[1][2] These application notes provide detailed protocols for utilizing this compound in key experimental settings, along with essential data for calculating working concentrations.

Data Presentation

Receptor Binding and Functional Activity of this compound
ParameterReceptor/AssayValueSpeciesReference
Ki 5-HT2A1.6 nMNot Specified[3]
IC50 5-HT22.2 nMNot Specified[3]
α1-adrenergic310 nMNot Specified[3]
D2 dopamine2400 nMNot Specified[3]
5-HT13700 nMNot Specified[3]
5-HT3> 5000 nMNot Specified[3]
β-adrenergic> 5000 nMNot Specified[3]
pA2 5-HT2A (Rat Caudal Artery Contraction)10.4Rat

Signaling Pathway

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαq pathway. Upon activation by an agonist like serotonin (B10506) (5-HT), the receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts as a competitive antagonist, blocking the binding of 5-HT to the receptor and thereby inhibiting this signaling cascade.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gαq/Gβγ 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates 5HT Serotonin (5-HT) (Agonist) 5HT->5HT2A_Receptor Binds & Activates R96544 This compound (Antagonist) R96544->5HT2A_Receptor Competitively Blocks IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Hydrolyzes PIP2 to PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vascular Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 1: 5-HT2A Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in both in vitro and in vivo experimental models.

Experimental_Workflow_R96544 cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Stock_Solution Prepare this compound Stock Solution Working_Solutions Prepare Working Concentrations Stock_Solution->Working_Solutions Platelet_Assay Platelet Aggregation Assay Working_Solutions->Platelet_Assay Vascular_Assay Vascular Contraction Assay Working_Solutions->Vascular_Assay Drug_Administration Administer this compound or Prodrug R-102444 Working_Solutions->Drug_Administration Data_Analysis_InVitro Data Analysis Platelet_Assay->Data_Analysis_InVitro Analyze Aggregation Data Vascular_Assay->Data_Analysis_InVitro Analyze Contraction Data Animal_Model_Prep Prepare Animal Model (e.g., Pancreatitis, PVD) Animal_Model_Prep->Drug_Administration Endpoint_Measurement Measure Endpoints (e.g., Serum Amylase, Tissue Histology) Drug_Administration->Endpoint_Measurement Data_Analysis_InVivo Data Analysis Endpoint_Measurement->Data_Analysis_InVivo Analyze In Vivo Data

References

Application Notes and Protocols for R-96544 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of R-96544, a potent and selective 5-HT2A receptor antagonist, in radioligand binding assays. Detailed protocols and data presentation are included to facilitate the incorporation of this compound into your research workflows.

Introduction

This compound hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] It is the active metabolite of R-102444.[2] Due to its high affinity and selectivity, this compound is a valuable tool for researchers studying the 5-HT2A receptor, which is implicated in various physiological and pathological processes, including neurotransmission, platelet aggregation, and psychosis.[2][3] Radioligand binding assays are a fundamental technique for characterizing the interaction of compounds like this compound with their receptor targets, allowing for the determination of binding affinity (Ki) and selectivity.

Data Presentation

The binding affinity of this compound for the 5-HT2A receptor and its selectivity over other receptor types have been determined in various studies. The following table summarizes key quantitative data for this compound.

ReceptorParameterValue (nM)Species/SystemReference
5-HT2A Ki 1.6 Not Specified[1]
5-HT2IC502.2Not Specified[1]
α1-adrenergicIC50310Not Specified[1]
D2 dopamineIC502400Not Specified[1]
5-HT1IC503700Not Specified[1]
5-HT3IC50> 5000Not Specified[1]
β-adrenergicIC50> 5000Not Specified[1]

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human 5-HT2A receptor. This protocol is adapted from established methods for 5-HT2A receptor binding assays.[4][5][6]

Objective:

To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor through a competitive binding assay using [3H]ketanserin as the radioligand.

Materials:
  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor.[7]

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol)

  • Unlabeled Competitor: this compound hydrochloride

  • Non-specific Binding Control: Mianserin (10 µM) or unlabeled ketanserin (B1673593) (1 µM)[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Multi-channel pipette

  • Plate shaker

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Assay Buffer, Radioligand, Competitor) add_components Add to 96-well Plate: 1. Membranes 2. This compound (or buffer/non-specific) 3. [3H]ketanserin prep_reagents->add_components prep_membranes Thaw & Resuspend 5-HT2A Receptor Membranes prep_membranes->add_components incubate Incubate (e.g., 60 min at room temperature) add_components->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash dry_count Dry Filters & Add Scintillant Measure Radioactivity wash->dry_count calc_ic50 Calculate IC50 (Non-linear regression) dry_count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff equation) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound hydrochloride in distilled water or DMSO.

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10 pM to 10 µM).

    • Dilute the [3H]ketanserin stock in assay buffer to achieve a final concentration of approximately 0.5 nM.[5] The optimal concentration should be close to the Kd of the radioligand.

    • Prepare the non-specific binding control (e.g., 10 µM mianserin) in assay buffer.

  • Assay Setup:

    • On a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of non-specific binding control.

      • Competitive Binding: 50 µL of each dilution of this compound.

    • Add 50 µL of the diluted [3H]ketanserin to all wells.

    • Thaw the 5-HT2A receptor membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-10 µ g/well .

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.[5]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

    • Wash the filters three times with 200 µL of cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

Data Analysis:
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding of [3H]ketanserin against the log concentration of this compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand ([3H]ketanserin).

        • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[3][8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/G11. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] this compound, as an antagonist, blocks the initiation of this cascade by preventing agonist binding to the 5-HT2A receptor.

5-HT2A Receptor Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R96544 This compound HT2A 5-HT2A Receptor R96544->HT2A Blocks Serotonin Serotonin (Agonist) Serotonin->HT2A Activates Gq Gq/G11 HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: 5-HT2A receptor signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: R-96544 and Adrenergic Receptor Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of the 5-HT2A receptor antagonist, R-96544, on adrenergic receptors.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction of this compound with adrenergic receptors?

To date, comprehensive in vitro binding affinity data for this compound across the full panel of adrenergic receptor subtypes is not publicly available. However, in vivo studies have provided some initial insights. One key study demonstrated that intravenous administration of this compound did not inhibit the pressor (blood pressure increasing) response induced by the α1-adrenergic receptor agonist phenylephrine (B352888) in anesthetized, ganglion-blocked spontaneously hypertensive rats.[1] This finding suggests that this compound does not exert significant antagonistic effects on α1-adrenergic receptors at the concentrations tested in that experimental model.

Q2: Why is it important to investigate the off-target effects of this compound on adrenergic receptors?

Adrenergic receptors (α1, α2, β1, β2, β3) are critical regulators of cardiovascular, respiratory, and metabolic functions. Off-target interactions with these receptors can lead to unintended side effects such as changes in blood pressure, heart rate, and airway resistance. As this compound is a potent 5-HT2A antagonist, thoroughly characterizing its selectivity profile is essential for a comprehensive understanding of its pharmacological effects and for anticipating potential clinical outcomes.

Q3: What are the typical experimental approaches to determine the off-target effects of a compound on adrenergic receptors?

A standard approach involves a combination of in vitro and in vivo experiments:

  • In Vitro Radioligand Binding Assays: These assays determine the binding affinity (Ki or IC50 values) of this compound for each adrenergic receptor subtype. This is the most direct way to assess potential interactions.

  • In Vitro Functional Assays: These experiments measure the functional consequences of this compound binding to adrenergic receptors. Examples include measuring second messenger mobilization (e.g., cAMP for β-receptors, calcium for α1-receptors) in cells expressing specific receptor subtypes.

  • In Vivo Functional Assays: These studies assess the physiological effects of this compound in a whole-organism context. An example is the phenylephrine pressor response assay, which evaluates the compound's ability to antagonize α1-adrenergic receptor-mediated vasoconstriction.[1]

Troubleshooting Guides

Guide 1: Interpreting In Vivo Phenylephrine Pressor Response Assay Results

Issue: Unexpected results in a phenylephrine pressor response assay when testing this compound.

Potential Problem Possible Cause Troubleshooting Step
No change in phenylephrine response after this compound administration This compound does not antagonize α1-adrenergic receptors at the tested dose. This aligns with published findings.[1]Consider increasing the dose of this compound to confirm the lack of effect at higher concentrations. Ensure the dose of phenylephrine is appropriate to elicit a submaximal response that can be antagonized.
Potentiation of phenylephrine response Unlikely, but could indicate a complex interaction with other signaling pathways affected by this compound.Verify the experimental setup, including drug concentrations and animal model. Investigate potential downstream effects of 5-HT2A antagonism on cardiovascular regulation.
Inconsistent results between animals High variability in animal physiology or surgical preparation (e.g., pithing).Ensure consistent surgical procedures and allow for adequate stabilization of the animal before drug administration. Increase the number of animals per group to improve statistical power.
Guide 2: Setting Up In Vitro Adrenergic Receptor Binding Assays

Issue: Difficulty in establishing a reliable radioligand binding assay to test this compound.

Potential Problem Possible Cause Troubleshooting Step
High non-specific binding The radioligand is binding to non-receptor sites on the cell membranes or filter plates.Optimize the assay buffer composition (e.g., add BSA or use a different buffer system). Use a well-characterized non-selective antagonist to define non-specific binding accurately. Test different filter plate types.
Low specific binding signal Insufficient receptor expression in the cell line or tissue preparation. The radioligand concentration is too low.Use a cell line with high expression of the target adrenergic receptor subtype. Determine the optimal radioligand concentration through saturation binding experiments.
Assay variability Inconsistent pipetting, temperature fluctuations, or incubation times.Use calibrated pipettes and ensure consistent technique. Maintain a stable temperature throughout the assay. Precisely control incubation times.

Data Summary

As comprehensive binding affinity data for this compound at adrenergic receptors is not publicly available, the following table provides a template for how such data would be presented. Researchers are encouraged to perform these experiments to fully characterize the selectivity profile of this compound.

Table 1: Template for this compound Binding Affinity at Adrenergic Receptors

Adrenergic Receptor SubtypeRadioligandKi (nM) for this compound
α1A e.g., [3H]-PrazosinData not available
α1B e.g., [3H]-PrazosinData not available
α1D e.g., [3H]-PrazosinData not available
α2A e.g., [3H]-RauwolscineData not available
α2B e.g., [3H]-RauwolscineData not available
α2C e.g., [3H]-RauwolscineData not available
β1 e.g., [3H]-CGP 12177Data not available
β2 e.g., [3H]-CGP 12177Data not available
β3 e.g., [3H]-CGP 12177Data not available

Experimental Protocols

Protocol 1: In Vivo Phenylephrine Pressor Response Assay in Anesthetized Rats

This protocol is based on the methodology described for evaluating the effect of this compound on α1-adrenergic receptor function.[1]

Experimental_Workflow_Phenylephrine_Response cluster_preparation Animal Preparation cluster_experiment Experimental Procedure animal_prep Anesthetize Rat (e.g., pentobarbital) ganglion_block Ganglionic Blockade (e.g., hexamethonium) animal_prep->ganglion_block cannulation Cannulate Femoral Artery and Vein ganglion_block->cannulation stabilization Stabilization Period cannulation->stabilization r96544_admin Administer this compound or Vehicle (i.v.) stabilization->r96544_admin phenylephrine_challenge Administer Phenylephrine (i.v., 5 µg/kg) r96544_admin->phenylephrine_challenge bp_measurement Measure Blood Pressure Response phenylephrine_challenge->bp_measurement

In vivo phenylephrine pressor response assay workflow.

Methodology:

  • Animal Preparation:

    • Male spontaneously hypertensive rats are anesthetized (e.g., with pentobarbital (B6593769) sodium).

    • Ganglionic blockade is induced (e.g., with hexamethonium (B1218175) bromide) to eliminate reflex changes in heart rate.

    • The femoral artery is cannulated for blood pressure measurement, and the femoral vein is cannulated for drug administration.

    • A stabilization period is allowed after the surgical procedures.

  • Experimental Procedure:

    • A baseline blood pressure reading is established.

    • This compound or its vehicle is administered intravenously.

    • After a set period (e.g., 5 minutes), a bolus of phenylephrine (e.g., 5 µg/kg, i.v.) is administered.

    • The change in mean arterial pressure is recorded and compared between the this compound-treated and vehicle-treated groups.

Protocol 2: General Radioligand Binding Assay for Adrenergic Receptors

This is a general protocol that can be adapted for each adrenergic receptor subtype to determine the binding affinity of this compound.

Radioligand_Binding_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_separation Separation and Detection membranes Prepare Membranes from Cells Expressing Receptor combine Combine Membranes, Radioligand, and varying concentrations of this compound membranes->combine reagents Prepare Assay Buffer, Radioligand, and this compound reagents->combine incubate Incubate at Room Temperature combine->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration washing Wash Filters with Cold Assay Buffer filtration->washing scintillation Measure Radioactivity with Scintillation Counter washing->scintillation

General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Harvest cells stably expressing the adrenergic receptor subtype of interest.

    • Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1 receptors), and a range of concentrations of this compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known non-selective antagonist).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding and analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated.

Signaling Pathways

The following diagram illustrates the canonical signaling pathways for α1, α2, and β-adrenergic receptors. Understanding these pathways is crucial for designing functional assays to test the effects of this compound.

Adrenergic_Signaling_Pathways cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling alpha1 α1 Receptor gq Gq alpha1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc alpha2 α2 Receptor gi Gi alpha2->gi ac_inhibit Adenylate Cyclase (Inhibition) gi->ac_inhibit camp_decrease ↓ cAMP ac_inhibit->camp_decrease beta β Receptor gs Gs beta->gs ac_stimulate Adenylate Cyclase (Stimulation) gs->ac_stimulate camp_increase ↑ cAMP ac_stimulate->camp_increase pka PKA Activation camp_increase->pka

Canonical signaling pathways of adrenergic receptors.

References

Technical Support Center: Minimizing R-96544 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate R-96544-induced cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the 5-HT2A serotonin (B10506) receptor. It is the active metabolite of R-102444. Its primary mechanism of action is to competitively block the binding of serotonin to the 5-HT2A receptor, thereby inhibiting downstream signaling pathways.

Q2: I am observing significant cell death in my cultures treated with this compound. Is this expected?

While this compound is a selective antagonist, off-target effects or experimental conditions can contribute to cytotoxicity. Unexpected cell death is a common issue with small molecule compounds and warrants a systematic troubleshooting approach to identify the underlying cause. Factors such as compound solubility, solvent concentration, and cell line sensitivity can all play a role.

Q3: What is the recommended solvent and storage condition for this compound?

This compound hydrochloride is soluble in water and DMSO up to 100 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent like DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Could the observed cytotoxicity be due to the solvent?

Yes, high concentrations of solvents like DMSO can be toxic to cells. It is crucial to ensure the final solvent concentration in the culture medium is as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same concentration of solvent used for the drug) in your experiments to assess solvent-specific toxicity.

Q5: How can I determine if the cytotoxicity is specific to this compound's primary target?

To investigate if the cytotoxicity is mediated through the 5-HT2A receptor, you can perform experiments in cell lines that do not express the 5-HT2A receptor or use siRNA to knock down its expression. If cytotoxicity persists in the absence of the receptor, it is likely an off-target effect. Additionally, co-treatment with a known non-toxic 5-HT2A agonist could potentially rescue the cells if the effect is on-target.

Troubleshooting Guide

Unexpected cytotoxicity can be a significant hurdle in research. This guide provides a systematic approach to identifying and resolving common issues encountered when working with this compound in cell culture.

Problem Potential Cause Recommended Solution
High variability in cytotoxicity between experiments. Inconsistent cell health, passage number, or seeding density.Use cells within a consistent and low passage number range. Ensure cell viability is >95% before starting the experiment. Standardize cell seeding density for all experiments.
Precipitation of this compound in the culture medium. Poor solubility or stability of the compound at the working concentration.Visually inspect the culture medium for any precipitate after adding this compound. Prepare fresh dilutions from a stock solution for each experiment. Ensure the final DMSO concentration is minimal. This compound is soluble in water and DMSO.
Cytotoxicity observed even at very low concentrations. Off-target effects of the compound.Perform a literature search for known off-target effects of 5-HT2A antagonists.[1] Test the compound on a panel of different cell lines to assess for cell-type-specific toxicity. Consider using computational tools to predict potential off-target interactions.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different assays measure different cellular parameters (metabolic activity vs. membrane integrity).Use multiple, mechanistically distinct cytotoxicity assays to get a comprehensive picture of the cellular response. For example, combine a metabolic assay (MTT, MTS) with a membrane integrity assay (LDH, Trypan Blue) and an apoptosis assay (Caspase-Glo).
Cell morphology changes not accompanied by significant cell death. Cellular stress or senescence induced by the compound.Monitor cell morphology using microscopy. Assess markers of cellular stress (e.g., reactive oxygen species) or senescence (e.g., β-galactosidase staining).

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Release Assay for Measuring Cytotoxicity

This protocol assesses cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • LDH assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: Carefully collect the supernatant from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a separate 96-well plate.

  • Readout: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

Signaling Pathway

G Hypothetical Off-Target Cytotoxicity Pathway of this compound R96544 This compound Target Off-Target Protein (e.g., Kinase) R96544->Target Inhibition/Activation Stress Cellular Stress (e.g., ROS production) Target->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical off-target signaling pathway leading to this compound-induced apoptosis.

Experimental Workflow

G Workflow for Investigating this compound Cytotoxicity Start Start: Observe Unexpected Cytotoxicity CheckSolubility Check this compound Solubility and Stability Start->CheckSolubility CheckSolvent Verify Solvent Concentration (<0.5% DMSO) Start->CheckSolvent DoseResponse Perform Dose-Response and Time-Course Cytotoxicity Assays (MTT, LDH) CheckSolubility->DoseResponse CheckSolvent->DoseResponse ApoptosisAssay Conduct Apoptosis Assay (e.g., Caspase-3/7) DoseResponse->ApoptosisAssay OffTarget Investigate Off-Target Effects (e.g., use receptor-negative cell line) DoseResponse->OffTarget Analyze Analyze Data and Determine IC50 ApoptosisAssay->Analyze OffTarget->Analyze Optimize Optimize Experimental Conditions (e.g., lower concentration, shorter incubation) Analyze->Optimize

Caption: A systematic workflow for troubleshooting and characterizing this compound cytotoxicity.

References

Technical Support Center: Improving R-96544 Solubility for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-96544. The focus is on addressing solubility challenges to ensure successful in vivo delivery and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is classified as a Biopharmaceutics Classification System (BCS) Class II molecule, which means it has high permeability but low aqueous solubility.[1][2] This poor solubility is a significant hurdle for in vivo research as it can lead to low and variable oral bioavailability, limiting the drug's exposure at the target site and potentially compromising the reliability of experimental results.[1][3] The solubility of this compound is also pH-dependent, with a significant decrease in solubility between pH 4 and 6.[1]

Q2: I'm observing inconsistent results in my animal studies. Could this be related to this compound's formulation?

Yes, inconsistent results are a common consequence of poor drug formulation, especially for compounds with low solubility like this compound. If the compound precipitates in the gastrointestinal tract or is not adequately absorbed, the plasma concentrations can vary significantly between individual animals, leading to high variability in efficacy and pharmacokinetic data.[3] Ensuring a stable and solubilized formulation is critical for achieving reproducible in vivo results.

Q3: What are the recommended starting points for formulating this compound for oral gavage in mice or rats?

For early-stage or exploratory in vivo studies, a common starting point is to dissolve this compound in a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then dilute it with an aqueous vehicle.[4] However, it is crucial to keep the final concentration of the organic solvent low to avoid toxicity. For more advanced studies requiring improved bioavailability, developing an enhanced formulation such as a solid dispersion or a nanosuspension is highly recommended.[3][5]

Troubleshooting Guide

Issue: this compound is precipitating out of my dosing solution.

Cause: This is a common issue due to the low aqueous solubility of this compound. Precipitation can occur when a stock solution in an organic solvent is diluted into an aqueous vehicle.

Solutions:

  • Optimize Co-solvent System: Experiment with different co-solvent systems. For example, a mixture of DMSO, PEG 400, and saline can sometimes maintain solubility better than a simple DMSO/saline dilution.

  • Use of Surfactants: The addition of a small percentage of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, can help to create a stable micellar solution or suspension, preventing precipitation.[6]

  • pH Adjustment: Since this compound's solubility is pH-dependent, adjusting the pH of the vehicle (if appropriate for the study) can improve its solubility.[1]

Issue: Low and variable plasma exposure of this compound in pharmacokinetic (PK) studies.

Cause: This is a direct consequence of poor dissolution and absorption in the gastrointestinal tract.

Solutions:

  • Particle Size Reduction: Reducing the particle size of the this compound powder can increase the surface area available for dissolution. Techniques like micronization can be employed.[7]

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state by creating a solid dispersion with a hydrophilic polymer can significantly enhance its dissolution rate and bioavailability.[2][3][5]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can improve its aqueous solubility and dissolution.[2]

  • Nanosuspension Formulation: Preparing a nanosuspension of this compound can dramatically increase its dissolution velocity and saturation solubility, leading to improved oral absorption.[6]

Enhanced Formulation Strategies: Data and Protocols

For researchers seeking to significantly improve the in vivo performance of this compound, several advanced formulation strategies have proven effective.

Summary of Formulation Effects on Bioavailability
Formulation StrategyVehicle/Carrier ExamplesFold Increase in Bioavailability (AUC)Animal ModelReference
Untreated Drug Standard SuspensionBaselineRat/Mouse[8][9]
Solid Dispersion (Spray Dried) HPMC, Chitosan, Vitamin E TPGS9.14-foldRat[8][9]
Solid Dispersion (Microwave) Soluplus®"Remarkable improvement"Rat[3]
Nanosuspension Eudragit® RL100, PVA, PVP K301.812-fold-
Cyclodextrin Complexation Methyl-β-cyclodextrin (MβCD)Dissolution enhanced 2.17-fold in vitro-
Experimental Protocol: Preparation of a Solid Dispersion using Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of this compound with a hydrophilic polymer, which can enhance its solubility and oral bioavailability.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (B11928114) (HPMC)

  • Suitable organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve

Procedure:

  • Dissolution: Dissolve both this compound and the chosen polymer (e.g., PVP) in a suitable organic solvent in a round-bottom flask. A common starting ratio is 1:4 (drug to polymer, w/w).[2]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven overnight to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask. Pulverize it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

  • Reconstitution: For dosing, the resulting powder can be suspended in an appropriate aqueous vehicle (e.g., 0.5% methylcellulose in water).

Visualizing Pathways and Workflows

EGFR Signaling Pathway Inhibited by this compound

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.[10][11][12][13][14] Understanding this pathway is essential for interpreting experimental results.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K R96544 This compound R96544->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Formulation Development and In Vivo Testing

The following diagram outlines a logical workflow for developing and evaluating an improved formulation of this compound for in vivo studies.

Formulation_Workflow Start Problem: Poor this compound Solubility Formulation Formulation Development (e.g., Solid Dispersion, Nanosuspension) Start->Formulation Characterization In Vitro Characterization (Solubility, Dissolution, DSC/XRD) Formulation->Characterization Optimization Formulation Optimization Characterization->Optimization Optimization->Formulation Iterate PK_Study In Vivo Pharmacokinetic (PK) Study (Animal Model: Rat/Mouse) Optimization->PK_Study Proceed Data_Analysis Data Analysis (AUC, Cmax, T1/2) PK_Study->Data_Analysis Efficacy_Study In Vivo Efficacy Study (Xenograft Model) Data_Analysis->Efficacy_Study End Reliable In Vivo Data Efficacy_Study->End

Caption: Workflow for enhancing this compound delivery for in vivo research.

References

troubleshooting R-96544 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using R-96544. The information is designed to help address potential inconsistencies in experimental results and provide a deeper understanding of the compound's mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the inhibition of 5-HT-induced platelet aggregation with this compound. What are the potential causes?

Several factors could contribute to inconsistent results in platelet aggregation assays:

  • Reagent Stability and Handling: this compound is the active metabolite of the prodrug R-102444. If you are using the prodrug, inconsistencies in its conversion to this compound can lead to variable results. Ensure consistent enzymatic activity in your test system if in vitro conversion is expected. For this compound itself, proper storage and handling are crucial to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Platelet Source and Preparation: Platelet reactivity can vary significantly between donors (human or animal) and is influenced by the preparation method.[1] Standardize your platelet isolation protocol, including centrifugation steps and final platelet concentration.

  • Assay Conditions:

    • 5-HT Concentration: this compound is a competitive antagonist of the 5-HT2A receptor.[1] The level of inhibition will depend on the concentration of the agonist (5-HT) used. Ensure you are using a consistent and appropriate concentration of 5-HT in your assays.

    • Incubation Time: The pre-incubation time with this compound before adding the agonist can impact the degree of receptor blockade. Optimize and standardize this incubation period.

    • Presence of Other Agonists: The inhibitory effect of this compound can be influenced by the presence of other platelet agonists like ADP or epinephrine (B1671497).[1] Be aware of and control for these variables in your experimental design.

Q2: Can this compound be used directly in in vitro assays, or is the prodrug R-102444 required?

This compound is the active form and can be used directly in in vitro assays.[1] In fact, R-102444 was shown to be ineffective in an in vitro platelet aggregation assay, whereas this compound produced a concentration-dependent inhibition.[1] The prodrug R-102444 is designed for in vivo use, where it is metabolized to the active compound this compound.

Q3: What is the mechanism of action of this compound?

This compound is a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][[“]] It binds with high affinity to 5-HT2A receptors, blocking the binding of the endogenous agonist serotonin (B10506) (5-HT).[1] This antagonism prevents the downstream signaling cascade that is normally initiated by 5-HT binding to the 5-HT2A receptor. The 5-HT2 receptor subfamily, including 5-HT2A, primarily couples to phospholipase C (PLC) upon activation.[3]

Q4: Are there any known off-target effects of this compound?

Studies have shown that this compound is highly selective for the 5-HT2A receptor. It has been demonstrated to not affect non-serotonergic [3H]ketanserin-binding sites.[1] Additionally, it did not inhibit 5-HT3 receptor-mediated contraction of guinea pig ileum or 5-HT2B receptor-mediated contraction of rat fundus preparation.[1] In anesthetized, ganglion-blocked spontaneously hypertensive rats, this compound attenuated pressor responses to 5-HT but not to phenylephrine (B352888) or angiotensin II, further indicating its selectivity.[1]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
pA2 value10.4Rat caudal artery[1]
Schild plot slope1.04Rat caudal artery[1]
Effective Dose (in vivo, prodrug R-102444)0.3 - 10 mg/kg (p.o.)Rat model of acute pancreatitis (ligation)[4]
Effective Dose (in vivo, prodrug R-102444)10 - 100 mg/kg (p.o.)Rat model of acute pancreatitis (caerulein)[4]
Effective Dose (in vivo, this compound)10 - 100 mg/kg (s.c., bid)Mouse model of acute pancreatitis[4]

Experimental Protocols

Key Experiment: In Vitro Platelet Aggregation Assay

This protocol is a generalized procedure based on standard laboratory practices and information from published studies on this compound.[1]

  • Platelet Preparation:

    • Collect whole blood from healthy human donors or experimental animals into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).

    • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

    • Adjust the platelet count in the PRP using PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Assay Procedure:

    • Aliquot the standardized PRP into aggregometer cuvettes with a stir bar.

    • Pre-incubate the PRP with various concentrations of this compound or vehicle control for a standardized period (e.g., 5-10 minutes) at 37°C.

    • Initiate platelet aggregation by adding a fixed concentration of 5-HT. In some experiments, a co-agonist like ADP or epinephrine may be used.[1]

    • Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation for each condition, with 100% aggregation defined by the light transmittance of PPP and 0% by the light transmittance of PRP.

    • Plot the concentration-response curve for this compound to determine its IC50 value.

Visualizations

R96544_Mechanism_of_Action cluster_receptor 5-HT2A Receptor Signaling 5-HT 5-HT 5-HT2A_Receptor 5-HT2A Receptor 5-HT->5-HT2A_Receptor Binds & Activates This compound This compound This compound->5-HT2A_Receptor Competitively Blocks PLC_Activation PLC Activation 5-HT2A_Receptor->PLC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Platelet Aggregation) PLC_Activation->Downstream_Effects

Caption: Mechanism of action of this compound as a competitive antagonist of the 5-HT2A receptor.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagent Verify Reagent Integrity (Storage, Handling, Fresh Aliquots) Start->Check_Reagent Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Check_Reagent->Check_Protocol Reagent OK Consult_Support Consult Technical Support with Detailed Experimental Records Check_Reagent->Consult_Support Reagent Issue Suspected Check_System Examine Biological System (Cell Line, Platelet Donor Variability) Check_Protocol->Check_System Protocol OK Check_Protocol->Consult_Support Protocol Discrepancy Found Consistent_Results Consistent Results Achieved Check_System->Consistent_Results System Standardized Check_System->Consult_Support System Variability Identified

References

R-96544 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of R-96544, a potent and selective 5-HT2A receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active metabolite of the prodrug R-102444. It functions as a potent, competitive, and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Its high affinity for the 5-HT2A receptor allows it to effectively block the binding of serotonin and inhibit downstream signaling pathways.

Q2: What are the key in vitro and in vivo applications of this compound?

In vitro, this compound is primarily used to study 5-HT2A receptor-mediated processes such as platelet aggregation and vascular smooth muscle contraction.[1] In vivo, it has been investigated for its therapeutic potential in conditions like pancreatitis and for its ability to inhibit pressor responses induced by serotonin.[1][2]

Q3: What are the recommended storage and handling conditions for this compound?

This compound hydrochloride is typically stored at room temperature in its solid form.[3] For creating stock solutions, it is soluble up to 100 mM in both water and DMSO.[3] It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q4: What is the selectivity profile of this compound?

This compound displays high selectivity for the 5-HT2A receptor. It has a significantly lower affinity for other receptors, including α1-adrenergic, D2 dopamine, 5-HT1, 5-HT3, and β-adrenergic receptors.[3]

Q5: What are the expected outcomes of a successful experiment using this compound?

In a successful experiment, this compound should produce a concentration-dependent inhibition of 5-HT-induced responses. For example, in a platelet aggregation assay, pre-incubation with this compound should reduce the aggregation caused by serotonin. In a vascular contraction assay, this compound should cause a parallel rightward shift of the 5-HT concentration-response curve, indicative of competitive antagonism.[1]

Troubleshooting Guides

Problem 1: No observable effect of this compound in my in vitro assay.

Possible Cause Troubleshooting Step
Degraded this compound Ensure this compound has been stored correctly. Prepare a fresh stock solution from a new vial if possible.
Incorrect Concentration Verify the calculations for your dilutions. Perform a wider concentration range in a dose-response experiment.
Assay System Not Responsive to 5-HT Confirm that your cells or tissues show a robust and reproducible response to serotonin alone before testing the antagonist.
Insufficient Incubation Time Increase the pre-incubation time of your cells or tissues with this compound before adding the 5-HT agonist.

Problem 2: High variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell/Tissue Handling Standardize all experimental procedures, including cell seeding density, tissue preparation, and incubation times.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Plate Edge Effects Avoid using the outer wells of microplates for critical experiments, as they are more prone to evaporation.
Biological Variability If using primary cells or tissues, expect some inherent variability. Increase the number of replicates and biological samples to improve statistical power.

Problem 3: Unexpected agonist-like effects observed with this compound.

Possible Cause Troubleshooting Step
Off-Target Effects Although selective, at very high concentrations, off-target effects can occur. Lower the concentration of this compound to a range consistent with its known Ki and IC50 values.
Contamination of this compound Stock Prepare a fresh stock solution from a new vial. Consider filtering the stock solution through a 0.22 µm filter.
Cell Line Instability If using a cultured cell line, ensure its phenotype and receptor expression levels have not drifted over passages.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueSpecies/SystemReference
Ki (5-HT2A) 1.6 nM-[3]
IC50 (5-HT2) 2.2 nM-[3]
IC50 (α1-adrenergic) 310 nM-[3]
IC50 (D2 dopamine) 2400 nM-[3]
IC50 (5-HT1) 3700 nM-[3]
IC50 (5-HT3) > 5000 nM-[3]
IC50 (β-adrenergic) > 5000 nM-[3]
pA2 10.4Rat Caudal Artery[1]

Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Experiments

Experiment TypeRecommended Concentration/DoseSpeciesReference
In Vitro Platelet Aggregation 10 nM - 1 µMHuman, Monkey, Cat, Rabbit, Rat, Mouse[1]
In Vitro Vascular Contraction 1 nM - 100 nMRat[1]
In Vivo Pancreatitis Model 10 - 100 mg/kg (s.c., bid)Mouse[2]
In Vivo Pressor Response 15 µg/kg (i.v.)Rat[1]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on serotonin-induced platelet aggregation.

Materials:

  • This compound hydrochloride

  • Serotonin (5-HT)

  • Adenosine diphosphate (B83284) (ADP) (optional, for co-stimulation)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Saline or appropriate buffer

  • Aggregometer

Procedure:

  • Prepare PRP and PPP: Collect whole blood in tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Prepare Reagents: Prepare stock solutions of this compound, 5-HT, and ADP in the appropriate solvent (e.g., water or DMSO) and make serial dilutions in saline or buffer.

  • Assay Setup:

    • Pipette PRP into aggregometer cuvettes with a stir bar.

    • Pre-warm the PRP to 37°C.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

  • Induce Aggregation: Add 5-HT (with or without a sub-threshold concentration of ADP) to the cuvette to initiate platelet aggregation.

  • Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes) using the aggregometer.

  • Analysis: Calculate the percentage of aggregation inhibition by comparing the response in the presence of this compound to the vehicle control.

Protocol 2: Vascular Smooth Muscle Contraction Assay

Objective: To determine the effect of this compound on 5-HT-induced contraction of vascular smooth muscle.

Materials:

  • This compound hydrochloride

  • Serotonin (5-HT)

  • Isolated vascular tissue (e.g., rat caudal artery)

  • Organ bath system with force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2

Procedure:

  • Tissue Preparation: Dissect the vascular tissue and cut it into rings. Mount the rings in the organ bath chambers filled with physiological salt solution maintained at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Control Response: Obtain a cumulative concentration-response curve for 5-HT to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Test Response: In the continued presence of this compound, obtain a second cumulative concentration-response curve for 5-HT.

  • Data Analysis: Compare the 5-HT concentration-response curves in the absence and presence of this compound. A competitive antagonist like this compound will cause a parallel rightward shift of the curve. The pA2 value can be calculated from these shifts to quantify the antagonist's potency.[1]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R96544 This compound HT2AR 5-HT2A Receptor R96544->HT2AR Gq Gq HT2AR->Gq Serotonin Serotonin (5-HT) Serotonin->HT2AR PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway and this compound Inhibition.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R96544 This compound HT2AR 5-HT2A Receptor R96544->HT2AR BetaArrestin β-Arrestin HT2AR->BetaArrestin recruits Serotonin Serotonin (5-HT) Serotonin->HT2AR Receptor_Internalization Receptor Internalization & Desensitization BetaArrestin->Receptor_Internalization MAPK_Pathway MAPK Pathway (e.g., ERK) BetaArrestin->MAPK_Pathway

Caption: 5-HT2A Receptor β-Arrestin Pathway and this compound.

G cluster_workflow Experimental Workflow: Platelet Aggregation Assay start Start: Prepare PRP & PPP prepare_reagents Prepare this compound & 5-HT Solutions start->prepare_reagents incubate Incubate PRP with This compound or Vehicle prepare_reagents->incubate induce_aggregation Add 5-HT to Induce Aggregation incubate->induce_aggregation measure Measure Light Transmission induce_aggregation->measure analyze Analyze Data: % Inhibition measure->analyze

Caption: Platelet Aggregation Assay Workflow.

References

optimizing R-96544 incubation time for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of R-96544, a potent and selective 5-HT2A receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and accurate assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Its mechanism of action is competitive antagonism, meaning it binds to the same site on the 5-HT2A receptor as the endogenous agonist serotonin (5-HT), but does not activate the receptor.[1] By occupying the binding site, this compound prevents serotonin from binding and initiating downstream signaling cascades.[1]

Q2: What is the significance of the 5-HT2A receptor signaling pathway?

A2: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3][5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2][5][6] This signaling cascade is involved in a wide range of physiological and pathological processes, making the 5-HT2A receptor a significant target for drug development.

Q3: Why is optimizing the incubation time for this compound important?

A3: Optimizing the incubation time is critical to ensure that the antagonist has reached equilibrium with the receptor. For a competitive antagonist like this compound, insufficient incubation time can lead to an underestimation of its potency (an artificially high IC50 value). This is because the antagonist may not have had enough time to fully occupy the available receptors before the addition of the agonist. Conversely, excessively long incubation times may lead to off-target effects or degradation of the compound, although this compound is a stable molecule.

Q4: What are the key parameters to consider when determining the optimal incubation time?

A4: The primary factors to consider are the association (kon) and dissociation (koff) rates of this compound for the 5-HT2A receptor. The time to reach equilibrium is inversely proportional to the dissociation rate. Other factors include the concentration of the antagonist, the temperature of the assay, and the specific assay format (e.g., cell-based functional assay vs. radioligand binding assay).

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the incubation time for this compound in various assays.

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Insufficient incubation time leading to non-equilibrium conditions.Increase the pre-incubation time with this compound before adding the agonist. Perform a time-course experiment to determine when equilibrium is reached (see Experimental Protocol section).
Inconsistent timing of reagent additions.Use a multichannel pipette or an automated liquid handler to ensure consistent timing across all wells and plates.
Apparent potency of this compound is lower than expected (higher IC50). Incubation time is too short for this compound to reach binding equilibrium.Systematically increase the pre-incubation time with this compound. For example, test 30, 60, 90, and 120 minutes.
The concentration of the competing agonist is too high.Use a concentration of agonist that elicits a submaximal response (e.g., EC80) to increase the sensitivity of the assay to the antagonist.
Loss of cell viability or signal window at longer incubation times. Cytotoxicity of this compound at the tested concentrations.Perform a cytotoxicity assay with this compound alone at various concentrations and incubation times to determine the non-toxic working range.
Instability of the cells or reagents over extended periods.Ensure the use of a stable cell line and fresh reagents. Optimize assay buffer conditions to maintain cell health.
Incomplete inhibition at high concentrations of this compound. This compound may not be fully soluble at higher concentrations in the assay buffer.Check the solubility of this compound in your assay buffer. A small amount of a co-solvent like DMSO may be used, but the final concentration should be kept low (typically <0.5%) and consistent across all wells.
The mechanism of antagonism is not purely competitive.While this compound is a competitive antagonist, insurmountable antagonism can sometimes be observed with very slowly dissociating antagonists if the incubation time is not sufficient. Ensure equilibrium is reached.

Quantitative Data Summary

The following table summarizes the binding affinity and potency of this compound for various receptors. This data is essential for designing experiments and interpreting results.

Parameter Receptor Value Reference
Ki5-HT2A1.6 nM[7]
IC505-HT22.2 nM[3][7]
IC50α1-adrenergic310 nM[3][7]
IC50D2 dopamine2400 nM[3][7]
IC505-HT13700 nM[3][7]
IC505-HT3> 5000 nM[3][7]
IC50β-adrenergic> 5000 nM[3][7]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound in a Functional Assay (e.g., Calcium Mobilization)

Objective: To determine the minimum pre-incubation time required for this compound to reach equilibrium with the 5-HT2A receptor before agonist stimulation.

Methodology:

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Addition:

    • Prepare a concentration of this compound that is expected to give approximately 50% inhibition (e.g., its known IC50).

    • Add this concentration of this compound to a set of wells.

    • Prepare a vehicle control (e.g., assay buffer with the same final concentration of DMSO as the this compound wells).

  • Time-Course Incubation: Incubate the plates for a series of different time points (e.g., 15, 30, 45, 60, 90, 120 minutes) at the desired assay temperature (e.g., 37°C).

  • Agonist Stimulation: At the end of each incubation period, add a concentration of a 5-HT2A agonist (e.g., serotonin) that gives a near-maximal response (EC80 to EC100) to both the this compound-treated and vehicle-treated wells.

  • Signal Detection: Immediately measure the fluorescence signal using a plate reader capable of kinetic reads.

  • Data Analysis:

    • Calculate the percentage of inhibition for each pre-incubation time point using the formula: % Inhibition = 100 * (1 - (Signal_R96544 - Signal_background) / (Signal_vehicle - Signal_background))

    • Plot the percentage of inhibition against the pre-incubation time. The optimal incubation time is the point at which the inhibition curve platens, indicating that equilibrium has been reached.

Visualizations

Signaling Pathway of this compound at the 5-HT2A Receptor```dot

R96544_Signaling_Pathway Serotonin Serotonin Receptor Receptor Serotonin->Receptor R96544 R96544 R96544->Receptor blocks

Caption: Workflow for determining the optimal pre-incubation time for this compound in a functional assay.

Troubleshooting Logic for Suboptimal this compound Potency

Troubleshooting_Potency start Problem: this compound shows lower than expected potency (high IC50) check_incubation Is the pre-incubation time sufficient for equilibrium? start->check_incubation increase_incubation Action: Increase pre-incubation time. Perform a time-course experiment. check_incubation->increase_incubation No check_agonist_conc Is the agonist concentration appropriate? check_incubation->check_agonist_conc Yes increase_incubation->check_agonist_conc reduce_agonist_conc Action: Reduce agonist concentration to EC80 or lower. check_agonist_conc->reduce_agonist_conc No check_solubility Is this compound fully soluble at high concentrations? check_agonist_conc->check_solubility Yes reduce_agonist_conc->check_solubility adjust_solvent Action: Verify solubility and adjust co-solvent (e.g., DMSO) if necessary, keeping it minimal. check_solubility->adjust_solvent No resolved Issue Resolved check_solubility->resolved Yes adjust_solvent->resolved unresolved Further investigation needed (e.g., reagent quality, cell line issues) adjust_solvent->unresolved

Caption: A decision tree for troubleshooting unexpectedly low potency of this compound in an assay.

References

potential for R-96544 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for R-96544 degradation in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound hydrochloride is soluble in both water and DMSO up to 100 mM. For biological experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q2: How should I store solid this compound?

A2: Solid this compound hydrochloride should be stored at room temperature.[1][2]

Q3: What are the best practices for storing this compound solutions?

A3: For short-term storage, solutions can be kept at 4°C for a few days. For long-term storage, it is recommended to prepare aliquots of your stock solution in tightly sealed vials and store them at -20°C.[3] This minimizes freeze-thaw cycles that can contribute to degradation. Generally, these frozen aliquots should be useable for up to one month.[3]

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. While the solid form is stable at room temperature, solutions are more susceptible to degradation through processes like oxidation and microbial growth.

Q5: My this compound solution has changed color. Is it still usable?

A5: A change in color, such as turning yellow or brown, can be an indicator of degradation. The appearance of coloration may suggest oxidative degradation, a common pathway for molecules containing electron-rich groups like phenols and tertiary amines, both of which are present in this compound. It is recommended to use a fresh, colorless solution for your experiments to ensure the integrity of your results.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution

Symptoms:

  • The solution becomes cloudy or hazy upon dilution of a DMSO stock into an aqueous buffer.

  • Visible particulate matter forms in the experimental medium.

Potential Causes:

  • Poor Solubility at Working Concentration: While this compound is soluble in water, its solubility can be affected by the pH and composition of your buffer.

  • "Salting Out": High concentrations of salts in the buffer can decrease the solubility of organic compounds.

  • Solvent Shock: Diluting a highly concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.

Solutions:

  • Optimize Dilution: Instead of a single large dilution step, try serial dilutions of your DMSO stock in your aqueous buffer.

  • Increase Final DMSO Concentration: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., 0.1% to 0.5%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Pre-warm Buffer: Gently warming your aqueous buffer before adding the this compound stock may improve solubility. Ensure the temperature is compatible with your experimental setup.

  • Sonication: Brief sonication of the final diluted solution can help to redissolve small amounts of precipitate.

Issue 2: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Loss of compound activity over time.

  • High variability between replicate experiments.

  • Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Potential Causes:

  • Degradation of this compound in Solution: this compound contains functional groups (a tertiary amine within the pyrrolidine (B122466) ring and a phenoxy group) that could be susceptible to oxidative degradation. Exposure to light and elevated temperatures can accelerate this process.

  • pH Instability: Extreme pH values in your experimental buffer could potentially lead to hydrolytic degradation, although this is generally less common for the core structure of this compound.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of a stock solution can lead to gradual degradation of the compound.

Solutions:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment.

  • Protect from Light: Store stock solutions and experimental setups in the dark or use amber-colored tubes to minimize light exposure.

  • Control Temperature: Avoid exposing this compound solutions to high temperatures.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles.

  • Confirm Compound Integrity: If you suspect degradation, you can analyze your solution using techniques like HPLC to check for the presence of the parent compound and any degradation products.

Data Summary

While specific degradation kinetics for this compound are not publicly available, the following table summarizes its known solubility and recommended storage conditions.

ParameterValueSource(s)
Solubility in Water Up to 100 mM[1][2]
Solubility in DMSO Up to 100 mM[1][2]
Storage of Solid Room Temperature[1][2]
Storage of Solutions Aliquot and store at -20°C for up to 1 month[3]

Experimental Protocols

As no specific degradation studies for this compound are published, a generalized protocol for a forced degradation study is provided below. This can be adapted to assess the stability of this compound under your specific experimental conditions.

Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).

Materials:

  • This compound hydrochloride

  • DMSO (anhydrous)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl to a final this compound concentration of 1 mM.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH to a final this compound concentration of 1 mM.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂ to a final this compound concentration of 1 mM.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Dilute the stock solution in your typical experimental buffer to 1 mM.

    • Incubate at 60°C for 24 hours, protected from light.

  • Photolytic Degradation:

    • Dilute the stock solution in your typical experimental buffer to 1 mM.

    • Expose the solution to light in a photostability chamber (e.g., ICH option 1 or 2).

    • Keep a control sample in the dark at the same temperature.

  • Analysis:

    • Analyze all samples (including an untreated control) by HPLC.

    • Compare the peak area of the parent this compound compound in the stressed samples to the control to quantify degradation.

    • Observe the appearance of any new peaks, which would indicate degradation products.

Visualizations

R96544_Troubleshooting_Workflow Troubleshooting Workflow for this compound Usage start Start Experiment with this compound prep_sol Prepare this compound Solution (DMSO stock -> Aqueous Buffer) start->prep_sol observe_precip Observe for Precipitation prep_sol->observe_precip precip_yes Precipitation Observed observe_precip->precip_yes Yes precip_no No Precipitation observe_precip->precip_no No troubleshoot_sol Troubleshoot Solubility: - Serial Dilution - Adjust DMSO % - Sonicate precip_yes->troubleshoot_sol run_exp Run Experiment precip_no->run_exp troubleshoot_sol->prep_sol get_results Obtain Results run_exp->get_results check_results Results Consistent? get_results->check_results results_yes Consistent Results check_results->results_yes Yes results_no Inconsistent Results check_results->results_no No end Experiment Complete results_yes->end troubleshoot_stab Troubleshoot Stability: - Use Fresh Aliquots - Protect from Light/Heat - Check for Degradation (HPLC) results_no->troubleshoot_stab troubleshoot_stab->start

Caption: Troubleshooting workflow for using this compound in experiments.

Potential_Degradation_Pathways Potential Degradation Pathways for this compound R96544 This compound (Phenoxyalkylamine with Pyrrolidinol) Oxidation Oxidation R96544->Oxidation Stressors: - Oxygen - Peroxides - Metal Ions Hydrolysis Hydrolysis R96544->Hydrolysis Stressors: - Strong Acid - Strong Base Photolysis Photolysis R96544->Photolysis Stressor: - UV/Vis Light Deg_Products Degradation Products Oxidation->Deg_Products Hydrolysis->Deg_Products Photolysis->Deg_Products

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: R-96544 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing R-96544 in binding assays. Low signal is a common challenge in these experiments, and this resource offers solutions to help you optimize your results.

FAQs: Addressing Low Signal in this compound Binding Assays

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] It is the active metabolite of R-102444.[1] Binding studies have demonstrated its high affinity for the 5-HT2A receptor.[1]

Q2: What are the common causes of low signal in my this compound binding assay?

Low signal in a binding assay can stem from several factors:

  • Suboptimal Reagent Concentration: Incorrect concentrations of the radioligand, this compound, or the receptor preparation can lead to a weak signal.

  • Poor Reagent Quality: Degradation of the radioligand or this compound, or inactive receptor preparations can significantly reduce binding.

  • Inefficient Assay Conditions: Incubation time, temperature, and buffer composition can all impact the binding equilibrium and signal strength.

  • High Non-Specific Binding: If non-specific binding is high, the specific signal may be obscured.

  • Technical Errors: Inaccurate pipetting, improper washing, or issues with detection equipment can all contribute to low signal.

Q3: How can I be sure my 5-HT2A receptors are active?

Proper membrane preparation and storage are critical for maintaining receptor activity. Membranes should be prepared from a reliable source (e.g., CHO-K1 cells stably transfected with the human 5-HT2A receptor) and stored at -80°C in appropriate aliquots to avoid multiple freeze-thaw cycles.[2]

Q4: What is a good starting point for radioligand concentration?

For competition binding assays, the radioligand concentration should ideally be at or below its dissociation constant (Kd) to ensure sensitive detection of competitor binding.[3] For the commonly used 5-HT2A receptor radioligand [3H]ketanserin, the Kd is typically in the low nanomolar range, around 0.6 nM to 2.0 nM.[4][5]

Troubleshooting Guide: Low Signal

This guide provides a systematic approach to troubleshooting low signal in your this compound binding assays.

1. Verify Reagent Quality and Concentration

ParameterRecommendationTroubleshooting Steps
Radioligand Use a high-quality radioligand with high specific activity. Ensure it is not expired and has been stored correctly.Check the expiration date and storage conditions of your radioligand stock.Consider purchasing a new batch of radioligand if degradation is suspected.Perform a saturation binding experiment to determine the Kd and Bmax of your radioligand with your receptor preparation.
This compound Confirm the identity and purity of your this compound stock. Prepare fresh dilutions for each experiment.Verify the chemical integrity of your this compound compound.Prepare serial dilutions accurately.
Receptor Preparation Use a validated source of 5-HT2A receptors with a known receptor density (Bmax).If preparing your own membranes, ensure the protocol is optimized for 5-HT2A receptor expression and activity.[6]If purchasing commercially available membranes, verify the supplier's quality control data.[2]Avoid repeated freeze-thaw cycles of membrane preparations.

2. Optimize Assay Conditions

ParameterRecommendationTroubleshooting Steps
Incubation Time Ensure the binding reaction has reached equilibrium.Perform a time-course experiment to determine the optimal incubation time. Equilibrium is typically reached within 60 minutes at room temperature.[5][7]
Incubation Temperature Maintain a consistent and optimal temperature throughout the experiment.Most 5-HT2A binding assays are performed at room temperature or 30°C.[6]Ensure consistent temperature control across all wells of the assay plate.
Assay Buffer Use an appropriate buffer system that supports receptor binding.A common buffer for 5-HT2A binding assays is 50 mM Tris-HCl, pH 7.4, containing MgCl2.[7]Ensure the pH and ionic strength of the buffer are correct.

3. Minimize Non-Specific Binding and Improve Signal-to-Noise Ratio

ParameterRecommendationTroubleshooting Steps
Non-Specific Binding (NSB) NSB should be less than 50% of the total binding for reliable data.[2]Include a saturating concentration of a known 5-HT2A receptor ligand (e.g., 1 µM Ketanserin) to define NSB.[5]Pre-soak filter mats in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter.[6]Optimize washing steps to efficiently remove unbound radioligand. Use ice-cold wash buffer.
Signal Window Aim for a high signal-to-noise ratio.Optimize the amount of membrane protein per well. A linear relationship between protein concentration and specific binding should be established.[4]Ensure your detection instrument (e.g., scintillation counter) is properly calibrated and functioning.

Experimental Protocols

Radioligand Binding Assay for this compound (Competition)

This protocol is a general guideline for a competitive binding assay using a radiolabeled ligand and can be adapted for this compound.

Materials:

  • Receptor Source: Membrane preparation from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (or another suitable 5-HT2A receptor radioligand).

  • Competitor: this compound.

  • Non-Specific Binding Control: 1 µM Ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: GF/B or GF/C filters.

  • Scintillation Cocktail.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

  • Reagent Addition:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-Specific Binding: Add 50 µL of 1 µM Ketanserin.

    • Competition: Add 50 µL of the corresponding this compound dilution.

  • Radioligand Addition: Add 50 µL of [3H]ketanserin (at a final concentration near its Kd) to all wells.

  • Receptor Addition: Add 150 µL of the membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.[6]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[5][6]

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[6]

  • Drying: Dry the filter plate at 50°C for 30 minutes.[6]

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Troubleshooting Logic for Low Signal

low_signal_troubleshooting start Low Signal Detected reagent_check Check Reagents start->reagent_check condition_check Check Assay Conditions start->condition_check nsb_check Check Non-Specific Binding start->nsb_check tech_check Check Technique & Equipment start->tech_check sub_reagent1 Radioligand Quality/ Concentration reagent_check->sub_reagent1 Degraded? Incorrect Conc.? sub_reagent2 This compound Quality/ Concentration reagent_check->sub_reagent2 Degraded? Incorrect Conc.? sub_reagent3 Receptor Activity reagent_check->sub_reagent3 Inactive? sub_condition1 Incubation Time condition_check->sub_condition1 Too Short? sub_condition2 Temperature condition_check->sub_condition2 Inconsistent? sub_condition3 Buffer Composition condition_check->sub_condition3 Suboptimal? sub_nsb1 High Background nsb_check->sub_nsb1 Masking Signal? sub_nsb2 Inefficient Washing nsb_check->sub_nsb2 sub_tech1 Pipetting Error tech_check->sub_tech1 sub_tech2 Instrument Malfunction tech_check->sub_tech2 solution Optimize & Re-run Assay sub_reagent1->solution sub_reagent2->solution sub_reagent3->solution sub_condition1->solution sub_condition2->solution sub_condition3->solution sub_nsb1->solution sub_nsb2->solution sub_tech1->solution sub_tech2->solution

Caption: A flowchart for troubleshooting low signal in this compound binding assays.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor, the target of this compound, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[8]

Gq_pathway R96544 This compound (Antagonist) Receptor 5-HT2A Receptor R96544->Receptor Blocks G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Simplified signaling pathway of the 5-HT2A receptor, antagonized by this compound.

References

ensuring R-96544 selectivity in complex biological systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-96544. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective 5-HT2A receptor antagonist, in complex biological systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during experiments with this compound.

Compound Handling and Preparation

  • Q1: How should I dissolve and store this compound?

    • A1: this compound hydrochloride is soluble in water and DMSO up to 100 mM.[1][2] For most cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration in your experiment is low (ideally below 0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

  • Q2: I'm observing precipitation of this compound in my aqueous buffer. What should I do?

    • A2: Precipitation can occur if the solubility limit is exceeded in your final dilution. Ensure that the final concentration of any organic co-solvent, like DMSO, is sufficient to maintain solubility. If precipitation persists, consider slightly lowering the final concentration of this compound or preparing fresh dilutions from your stock solution for each experiment.

Experimental Design and Execution

  • Q3: What is the recommended concentration range for this compound in cell-based assays?

    • A3: The optimal concentration will depend on the specific assay and cell type. This compound has a high affinity for the 5-HT2A receptor, with a Ki of 1.6 nM.[1][2] For in vitro functional assays, a concentration range of 1 nM to 1 µM is a good starting point to generate a dose-response curve. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

  • Q4: I am not observing the expected antagonistic effect of this compound on 5-HT-induced signaling. What are some possible causes?

    • A4: Several factors could contribute to a lack of observed activity:

      • Cell Health and Receptor Expression: Ensure your cells are healthy and express a sufficient level of the 5-HT2A receptor. Low receptor expression can lead to a diminished response.

      • Agonist Concentration: The concentration of serotonin (B10506) (5-HT) used to stimulate the cells may be too high, making it difficult for a competitive antagonist like this compound to inhibit the response. Try reducing the 5-HT concentration to its EC50 or EC80.

      • Compound Integrity: Verify that your this compound stock solution has not degraded. Prepare fresh dilutions for each experiment.

      • Assay-Specific Issues: Review your assay protocol for any potential errors in reagent preparation or incubation times.

  • Q5: How can I confirm that the observed effects of this compound are specifically due to 5-HT2A receptor antagonism?

    • A5: To confirm on-target activity, consider the following controls:

      • Rescue Experiment: In a cell line, you could potentially overexpress the 5-HT2A receptor to see if it diminishes the antagonistic effect of this compound.

      • Use a negative control: A vehicle-only control (e.g., DMSO) is essential to ensure that the solvent is not causing any effects.

  • Q6: I am concerned about potential off-target effects. How selective is this compound?

    • A6: this compound is highly selective for the 5-HT2A receptor.[3] As shown in the selectivity profile below, its affinity for other receptors, such as adrenergic and dopaminergic receptors, is significantly lower.[1][2] However, at very high concentrations (well above its Ki for 5-HT2A), off-target effects are always a possibility. It is recommended to use the lowest effective concentration to minimize the risk of off-target activity.

Quantitative Data

The following tables summarize the key pharmacological data for this compound.

Table 1: this compound Receptor Binding and Functional Activity

ParameterValueReceptor/System
Ki 1.6 nM5-HT2A Receptor
pA2 10.4Rat Caudal Artery
IC50 2.2 nM5-HT2 Receptor

Table 2: this compound Selectivity Profile

ReceptorIC50 (nM)
5-HT2 2.2
α1-adrenergic 310
D2 dopamine 2400
5-HT1 3700
5-HT3 > 5000
β-adrenergic > 5000

Data compiled from publicly available sources.[1][2]

Experimental Protocols

Below are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit serotonin-induced platelet aggregation in platelet-rich plasma (PRP).

  • Materials:

    • Freshly drawn human whole blood anticoagulated with sodium citrate.

    • This compound hydrochloride

    • Serotonin (5-HT)

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

    • Saline

    • Aggregometer and cuvettes with stir bars

  • Procedure:

    • Prepare PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

    • Prepare Reagents: Prepare a stock solution of this compound in DMSO and serotonin in saline. Create serial dilutions of this compound.

    • Assay Setup:

      • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

      • Add PRP to aggregometer cuvettes containing a stir bar and allow to equilibrate at 37°C.

    • Compound Treatment: Add different concentrations of this compound or vehicle (DMSO) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).

    • Induce Aggregation: Add a sub-maximal concentration of 5-HT to induce platelet aggregation.

    • Data Acquisition: Record the change in light transmittance for several minutes.

    • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Rat Caudal Artery Contraction Assay

This ex vivo assay assesses the ability of this compound to antagonize serotonin-induced contraction of vascular smooth muscle.

  • Materials:

    • Male Wistar rats

    • Krebs physiological saline solution (PSS)

    • This compound hydrochloride

    • Serotonin (5-HT)

    • Phenylephrine (B352888) (as a control)

    • Isometric myograph system

  • Procedure:

    • Tissue Preparation: Euthanize a rat and dissect the caudal artery. Cut the artery into small rings (2-3 mm).

    • Mounting: Mount the arterial rings in an isometric myograph containing PSS at 37°C and aerated with 95% O2/5% CO2.

    • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

    • Compound Incubation: Add increasing concentrations of this compound to the tissue bath and incubate for 30 minutes.

    • Construct Cumulative Concentration-Response Curve: Add cumulative concentrations of 5-HT to the bath and record the contractile response.

    • Data Analysis: Compare the concentration-response curves for 5-HT in the presence and absence of this compound. A rightward shift in the curve indicates competitive antagonism. A Schild plot analysis can be performed to determine the pA2 value.[3] As a control for selectivity, test the effect of this compound on contractions induced by an agent acting on a different receptor, such as phenylephrine (an α1-adrenergic agonist).[3]

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol R96544 This compound HT2A 5-HT2A Receptor R96544->HT2A Antagonizes Gq Gq/11 HT2A->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: 5-HT2A Receptor Signaling Pathway Antagonized by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cell Culture (e.g., expressing 5-HT2A) C Pre-incubate cells with this compound A->C B Prepare this compound and 5-HT Stock Solutions B->C D Stimulate cells with 5-HT C->D E Measure Downstream Signal (e.g., Calcium Flux) D->E F Normalize Data to Controls E->F G Generate Dose-Response Curve F->G H Calculate IC50 G->H

Caption: General Experimental Workflow for this compound.

G R96544 This compound HT2A 5-HT2A Receptor R96544->HT2A Inhibits Signaling 5-HT2A Signaling HT2A->Signaling Mediates Platelet Platelet Aggregation Vascular Vascular Contraction Signaling->Platelet Induces Signaling->Vascular Induces

Caption: Logical Relationship of this compound and Biological Effects.

References

Technical Support Center: Validating R-96544 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of the 5-HT2A receptor antagonist, R-96544, in a new assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Its primary mechanism of action is competitive antagonism at the 5-HT2A receptor, meaning it binds to the receptor at the same site as the endogenous agonist serotonin (5-HT) but does not activate it, thereby blocking the effects of serotonin.

Q2: Which signaling pathways are activated by the 5-HT2A receptor?

A2: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The 5-HT2A receptor can also engage β-arrestin-2, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades.

Q3: What are the expected results when testing this compound in a functional assay?

A3: In a functional assay where the response is mediated by the 5-HT2A receptor, this compound is expected to produce a concentration-dependent inhibition of the response induced by a 5-HT2A agonist (like serotonin). This should manifest as a rightward shift in the concentration-response curve of the agonist.

Q4: What are some established in vitro assays to validate the activity of this compound?

A4: Established in vitro assays for validating the 5-HT2A antagonist activity of this compound include:

  • Serotonin-induced platelet aggregation: this compound inhibits the aggregation of platelets induced by serotonin.

  • Rat caudal artery contraction: this compound antagonizes the contraction of isolated rat caudal artery preparations induced by serotonin.[1]

  • Guinea pig trachea contraction: this compound inhibits the contraction of guinea pig tracheal rings in response to serotonin.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues that may be encountered during the validation of this compound activity in new assays.

General Assay Troubleshooting
Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent pipetting, temperature fluctuations, or cell passage number variability.Ensure proper pipetting technique and use of calibrated pipettes. Maintain a stable temperature throughout the experiment. Use cells within a consistent and low passage number range.
No or weak response to agonist (e.g., serotonin) Degraded agonist, incorrect agonist concentration, or issue with the biological system (cells or tissue).Prepare fresh agonist solutions for each experiment. Verify the agonist concentration with a titration experiment. Ensure the health and viability of cells or the proper dissection and handling of isolated tissues.
Unexpected results or lack of this compound activity Incorrect compound concentration, compound degradation, or off-target effects in the new assay system.Confirm the concentration of the this compound stock solution. Prepare fresh dilutions for each experiment. Consider potential off-target effects by testing this compound in the absence of a 5-HT2A agonist and by using other known 5-HT2A antagonists as controls.
Specific Assay Troubleshooting: Platelet Aggregation
Issue Potential Cause Recommended Solution
Spontaneous platelet aggregation Platelet activation during blood collection or preparation.Use a clean venipuncture with minimal stasis. Discard the first few milliliters of blood. Use appropriate anticoagulants (e.g., sodium citrate) and handle samples gently. Allow platelet-rich plasma (PRP) to rest at room temperature before use.
Low aggregation response to serotonin Platelet desensitization or low 5-HT2A receptor expression in the donor.Use fresh PRP. Be aware of donor variability in platelet reactivity. It may be necessary to screen donors or use a co-agonist like ADP to amplify the serotonin response.
High background noise Hemolysis, lipemia, or debris in the PRP.Ensure careful blood collection and centrifugation to minimize hemolysis. If the sample is lipemic, consider fasting the donor before blood collection.
Specific Assay Troubleshooting: Isolated Tissue Bath (e.g., Rat Caudal Artery)
Issue Potential Cause Recommended Solution
Tissue does not contract in response to serotonin Damaged tissue during dissection, incorrect buffer composition or oxygenation.Handle the tissue gently during dissection to avoid damaging the smooth muscle. Ensure the physiological salt solution (e.g., Krebs-Henseleit buffer) is correctly prepared, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
Irregular or unstable baseline tension Improper mounting of the tissue, temperature fluctuations, or inadequate equilibration time.Ensure the tissue is securely mounted between the hooks without being overstretched. Maintain a constant temperature in the tissue bath. Allow the tissue to equilibrate for at least 60-90 minutes before starting the experiment.
Tachyphylaxis (decreasing response to repeated agonist application) Receptor desensitization.Allow for sufficient washout periods between agonist additions. If tachyphylaxis is severe, consider using a cumulative concentration-response protocol.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other reference 5-HT2A antagonists.

Compound Assay Parameter Value Reference
This compound Rat Caudal Artery Contraction (vs. 5-HT)pA210.4[1]
Ketanserin Rat Caudal Artery Contraction (vs. 5-HT)pA2~8.9Not directly cited, but consistent with known pharmacology.
Sarpogrelate Collagen-stimulated Platelet AggregationIC5066.8 µM[2]
Ketanserin Collagen-stimulated Platelet AggregationIC5032.1 µM[2]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on serotonin-induced human platelet aggregation.

Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate (B86180) tubes.

  • Serotonin (5-HT) hydrochloride.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Platelet aggregometer.

  • Centrifuge.

Method:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Aggregation Measurement:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-warm PRP aliquots to 37°C for 5 minutes.

    • Add various concentrations of this compound or vehicle to the PRP and incubate for a predetermined time (e.g., 5 minutes).

    • Initiate aggregation by adding a submaximal concentration of serotonin.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the serotonin-induced aggregation).

Protocol 2: Rat Caudal Artery Contraction Assay

Objective: To determine the antagonist potency (pA2 value) of this compound against serotonin-induced contraction in isolated rat caudal artery.

Materials:

  • Male Wistar rats (250-300g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Serotonin (5-HT) hydrochloride.

  • This compound.

  • Isolated tissue bath system with force transducers.

  • Carbogen (B8564812) gas (95% O2 / 5% CO2).

Method:

  • Tissue Preparation:

    • Humanely euthanize the rat and dissect the ventral caudal artery.

    • Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.

    • Suspend the arterial rings in the tissue baths containing Krebs-Henseleit solution at 37°C and bubble with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 1 g.

    • Replace the buffer every 15-20 minutes.

    • Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Schild Analysis:

    • After washout and return to baseline, obtain a cumulative concentration-response curve for serotonin.

    • Wash the tissue and incubate with a known concentration of this compound for at least 30 minutes.

    • Obtain a second cumulative concentration-response curve for serotonin in the presence of this compound.

    • Repeat this process with increasing concentrations of this compound.

  • Data Analysis:

    • Calculate the concentration ratios for serotonin in the absence and presence of each concentration of this compound.

    • Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound.

    • The pA2 value is the x-intercept of the Schild plot.

Visualizations

G cluster_workflow Experimental Workflow for this compound Validation start Start: New Assay for this compound protocol Select Assay Protocol (e.g., Platelet Aggregation) start->protocol reagents Prepare Reagents (this compound, Agonist, Buffers) protocol->reagents execute Execute Experiment reagents->execute data Collect Data execute->data analyze Analyze Data (IC50 / pA2) data->analyze validate Validate Activity analyze->validate troubleshoot Troubleshoot validate->troubleshoot Issues Encountered end End: Activity Validated validate->end Successful troubleshoot->protocol

Caption: A flowchart outlining the general experimental workflow for validating the activity of this compound in a new assay.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates R96544 This compound R96544->HTR2A Blocks Gq Gq/11 HTR2A->Gq Activates BArr β-Arrestin-2 HTR2A->BArr Recruits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Internalization Receptor Internalization & Desensitization BArr->Internalization

Caption: A diagram illustrating the primary Gq-coupled signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.

G cluster_troubleshooting Troubleshooting Logic for a Failed Experiment start Experiment Fails: No this compound Activity check_reagents Check Reagents: - this compound concentration & integrity - Agonist activity start->check_reagents check_protocol Review Protocol: - Correct concentrations? - Correct incubation times? check_reagents->check_protocol No reagent_issue Reagent Problem Identified check_reagents->reagent_issue Yes check_system Assess Biological System: - Cell/tissue viability? - Agonist response present? check_protocol->check_system No protocol_issue Protocol Error Identified check_protocol->protocol_issue Yes system_issue Biological System Problem check_system->system_issue Yes revise_reagents Prepare Fresh Reagents reagent_issue->revise_reagents revise_protocol Revise Protocol protocol_issue->revise_protocol optimize_system Optimize Biological System system_issue->optimize_system rerun Rerun Experiment revise_reagents->rerun revise_protocol->rerun optimize_system->rerun

Caption: A logical flowchart to guide troubleshooting when an experiment to validate this compound activity fails.

References

Validation & Comparative

A Head-to-Head Comparison of R-96544 and Ketanserin as 5-HT2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, the serotonin (B10506) 2A (5-HT2A) receptor is a critical target for therapeutic intervention in a range of disorders, including thrombosis, hypertension, and various psychiatric conditions. Antagonists of this receptor are of particular interest, and two such compounds, the established antagonist ketanserin (B1673593) and the newer agent R-96544, are often considered. This guide provides a detailed, data-driven comparison of these two antagonists to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound emerges as a more potent and significantly more selective 5-HT2A receptor antagonist compared to ketanserin. While both compounds effectively block 5-HT2A receptor-mediated responses, ketanserin's utility is compromised by its high affinity for other receptors, notably α1-adrenergic and H1-histaminergic receptors. In contrast, this compound demonstrates a clean ancillary pharmacology profile in the studies reviewed, making it a more precise tool for investigating the 5-HT2A receptor system.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and ketanserin, highlighting their differences in binding affinity, functional potency, and selectivity.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundRadioligandTissue/Cell LineKᵢ (nM)Reference
This compound [³H]5-HTCat platelet membranes1.6[1]
Ketanserin [³H]ketanserinRat brain3.5[2]
Ketanserin [³H]ketanserinHuman recombinant (HEK293)0.35 - 0.77[3]

Table 2: Functional Antagonism of 5-HT2A Receptor-Mediated Responses

CompoundAssayTissuepA₂ / IC₅₀ (nM)Reference
This compound 5-HT-induced platelet aggregationHuman plateletsIC₅₀: 2.2[1]
This compound 5-HT-induced rat caudal artery contractionRat caudal arterypA₂: 10.4[1]
Ketanserin 5-HT-induced platelet aggregationHuman plateletsIC₅₀: 240[4]
Ketanserin 5-HT-induced contractionsPorcine proximal stomachpK₋B: 8.23[4]

Table 3: Selectivity Profile - Binding Affinities (Kᵢ in nM) for Off-Target Receptors

Compoundα₁-adrenergicH₁-histaminergic5-HT₂CDopamine D₂Reference
This compound >1000>1000>1000>1000[1]
Ketanserin High affinityHigh affinityModerate affinityLow affinity[5]

Note: Direct comparative Ki values for ketanserin's off-target effects were not available in the reviewed literature, but it is well-established to have high affinity for α₁-adrenergic and H₁-histaminergic receptors.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis of the presented data, the following diagrams illustrate the 5-HT2A receptor signaling pathway and the general workflows for the key experiments.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT2A 5-HT2A Receptor Gq/11 Gq/11 5-HT2A->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) PKC->Cellular_Response Serotonin Serotonin (5-HT) Serotonin->5-HT2A Activates Antagonist This compound or Ketanserin Antagonist->5-HT2A Blocks

Figure 1: 5-HT2A Receptor Signaling Pathway.

Experimental Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_platelet Platelet Aggregation cluster_vasoconstriction Vasoconstriction B_Prep Prepare Membranes (e.g., from platelets or brain tissue) B_Incubate Incubate Membranes with Radioligand ([³H]5-HT or [³H]ketanserin) and varying concentrations of This compound or Ketanserin B_Prep->B_Incubate B_Separate Separate Bound and Free Radioligand (Filtration) B_Incubate->B_Separate B_Quantify Quantify Radioactivity B_Separate->B_Quantify B_Analyze Analyze Data to Determine Kᵢ B_Quantify->B_Analyze P_Prep Prepare Platelet-Rich Plasma (PRP) P_Incubate Pre-incubate PRP with This compound or Ketanserin P_Prep->P_Incubate P_Stimulate Stimulate with 5-HT P_Incubate->P_Stimulate P_Measure Measure Change in Light Transmittance (Aggregation) P_Stimulate->P_Measure P_Analyze Determine IC₅₀ P_Measure->P_Analyze V_Prep Isolate Arterial Rings (e.g., rat caudal artery) V_Mount Mount in Organ Bath V_Prep->V_Mount V_Contract Induce Contraction with 5-HT in presence of varying concentrations of This compound or Ketanserin V_Mount->V_Contract V_Measure Measure Isometric Tension V_Contract->V_Measure V_Analyze Schild Plot Analysis to Determine pA₂ V_Measure->V_Analyze

Figure 2: Experimental Workflows for Key Assays.

Detailed Experimental Protocols

The following are summaries of the methodologies used in the key experiments cited in this guide.

Radioligand Binding Assay (Adapted from Ogawa et al., 2002)
  • Tissue Preparation: Membranes were prepared from cat platelets.

  • Radioligand: [³H]5-HT was used to label the 5-HT2A receptors.

  • Incubation: Membranes were incubated with the radioligand and various concentrations of the test compound (this compound) in a suitable buffer.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) was calculated from the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. To determine non-serotonergic [³H]ketanserin binding sites, parallel experiments were conducted using [³H]ketanserin as the radioligand in the presence of an excess of a 5-HT2A selective antagonist to block the 5-HT2A-specific binding.

5-HT-Induced Platelet Aggregation (Adapted from Ogawa et al., 2002)
  • Platelet Preparation: Platelet-rich plasma (PRP) was prepared from blood collected from human volunteers.

  • Assay Procedure: Aliquots of PRP were placed in an aggregometer, and platelet aggregation was induced by the addition of 5-HT.

  • Inhibition Measurement: To determine the inhibitory effect of the antagonists, PRP was pre-incubated with various concentrations of this compound or ketanserin before the addition of 5-HT.

  • Data Analysis: The concentration of the antagonist that caused 50% inhibition of the 5-HT-induced aggregation (IC₅₀) was determined.

5-HT-Induced Vasoconstriction (Adapted from Ogawa et al., 2002)
  • Tissue Preparation: Rings were prepared from the rat caudal artery.

  • Experimental Setup: The arterial rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture. The isometric tension of the rings was recorded.

  • Assay Procedure: Cumulative concentration-response curves to 5-HT were obtained in the absence and presence of increasing concentrations of this compound.

  • Data Analysis: The antagonist potency was expressed as the pA₂ value, which was determined by Schild plot analysis. A slope of the Schild plot near unity is indicative of competitive antagonism.

Discussion and Conclusion

The experimental data clearly indicate that this compound is a more potent and selective 5-HT2A receptor antagonist than ketanserin. In functional assays, this compound inhibits 5-HT-induced platelet aggregation and vasoconstriction at significantly lower concentrations than ketanserin.[1][4]

The most significant advantage of this compound over ketanserin is its superior selectivity. A binding study showed that this compound has a high affinity for 5-HT2A receptors with no effect on non-serotonergic [³H]ketanserin-binding sites.[1] This is a crucial point, as ketanserin's well-documented affinity for α1-adrenergic and H1-histaminergic receptors can confound experimental results, making it difficult to attribute observed effects solely to 5-HT2A receptor blockade.[5] The clean off-target profile of this compound makes it a more reliable tool for dissecting the physiological and pathological roles of the 5-HT2A receptor.

In vivo studies further support the potent and selective 5-HT2A antagonistic activity of this compound. Intravenous administration of this compound in rabbits significantly inhibited ex vivo platelet aggregation induced by 5-HT combined with epinephrine.[1] Furthermore, in anesthetized rats, this compound attenuated the pressor responses evoked by 5-HT but not by phenylephrine (B352888) (an α1-adrenergic agonist) or angiotensin II, confirming its in vivo selectivity for the 5-HT2A receptor.[1]

References

A Comparative In Vitro Efficacy Analysis of R-96544 and Risperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the efficacy of R-96544 and the atypical antipsychotic risperidone (B510), with a focus on their interactions with the serotonin (B10506) 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound is a potent and highly selective 5-HT2A receptor antagonist.[1][[“]] In contrast, risperidone is a well-established atypical antipsychotic with high affinity for both dopamine (B1211576) D2 and serotonin 5-HT2A receptors, exhibiting a slightly higher preference for the latter.[3][4][5][6] This guide delves into their comparative receptor binding affinities, functional antagonism, and the underlying signaling pathways. While direct head-to-head comparative studies are limited, this document synthesizes available in vitro data to facilitate an objective assessment.

Data Presentation: Receptor Binding Affinity and Functional Potency

The following tables summarize the in vitro receptor binding affinities (Ki) and functional antagonist potencies (pA2 or pIC50) of this compound and risperidone. It is important to note that the data has been aggregated from various sources and experimental conditions may differ.

Table 1: 5-HT2A Receptor Binding Affinity and Functional Antagonism

CompoundReceptorParameterValueSpecies/SystemReference
This compound 5-HT2ApA210.4Rat Caudal Artery[1]
Risperidone 5-HT2AKi (nM)0.16 - 0.55Human cloned receptors[3][4][5]
Risperidone 5-HT2ApIC509.07Rat Frontal Cortex (PI Turnover)[7]

Disclaimer: The presented values are from different studies and should be interpreted with caution due to potential variations in experimental methodologies.

Table 2: Off-Target Receptor Binding Affinities (Ki in nM)

ReceptorThis compoundRisperidone
Dopamine D2>10001.8 - 4.2
Adrenergic α1~3100.4 - 1.3
Adrenergic α2-4.3 - 7.5
Histamine H1-2.0 - 4.1
Serotonin 5-HT1A>5000250 - 490
Serotonin 5-HT2C-4 - 26
Serotonin 5-HT7-2.2

Data for this compound and Risperidone are compiled from multiple sources. A direct comparison of Ki values from a single study under identical conditions is not available.

Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound and risperidone to the 5-HT2A receptor and other off-target receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor or from specific tissue homogenates (e.g., rat frontal cortex).

  • Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or risperidone).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assays (Schild Plot and Phosphoinositide Turnover)

These assays measure the ability of a compound to inhibit the functional response induced by an agonist.

Objective: To determine the functional potency (pA2 or pIC50) of this compound and risperidone as 5-HT2A receptor antagonists.

Schild Plot Analysis (for pA2 determination):

  • Tissue Preparation: A suitable isolated tissue preparation that exhibits a contractile response to serotonin mediated by 5-HT2A receptors (e.g., rat caudal artery) is used.

  • Cumulative Concentration-Response Curves: Cumulative concentration-response curves for serotonin are generated in the absence and presence of increasing concentrations of the antagonist (e.g., this compound).

  • Dose Ratio Calculation: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • Schild Regression: A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.[8]

Phosphoinositide (PI) Turnover Assay (for pIC50 determination):

  • Cell Culture and Labeling: Cells expressing the 5-HT2A receptor (e.g., rat frontal cortex slices) are cultured and pre-labeled with [3H]-myo-inositol.

  • Stimulation: The cells are pre-incubated with various concentrations of the antagonist (e.g., risperidone) followed by stimulation with a fixed concentration of serotonin.

  • Extraction and Separation: The reaction is stopped, and the accumulated inositol (B14025) phosphates (IPs) are extracted and separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the IP fraction is measured by scintillation counting.

  • Data Analysis: The concentration of the antagonist that produces 50% inhibition of the serotonin-induced PI turnover (IC50) is determined, and the pIC50 (-logIC50) is calculated.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by 5-HT2A and D2 receptor antagonism.

G cluster_5HT2A 5-HT2A Receptor Signaling R96544 This compound Receptor_5HT2A 5-HT2A Receptor R96544->Receptor_5HT2A Antagonizes Risperidone_5HT2A Risperidone Risperidone_5HT2A->Receptor_5HT2A Antagonizes Serotonin Serotonin Serotonin->Receptor_5HT2A Gq_11 Gq/11 Receptor_5HT2A->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: 5-HT2A Receptor Signaling Pathway and Antagonism by this compound and Risperidone.

G cluster_D2 Dopamine D2 Receptor Signaling Risperidone_D2 Risperidone Receptor_D2 D2 Receptor Risperidone_D2->Receptor_D2 Antagonizes Dopamine Dopamine Dopamine->Receptor_D2 Gi_o Gi/o Receptor_D2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA G start Start prep Receptor Membrane Preparation start->prep radioligand Radioligand Selection start->radioligand test_compound Test Compound (this compound or Risperidone) Serial Dilutions start->test_compound incubation Incubation of Membranes, Radioligand, and Test Compound prep->incubation radioligand->incubation test_compound->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

References

A Comparative Guide to the Cross-Reactivity of R-96544 with 5-HT2B and 5-HT2C Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the serotonin (B10506) 5-HT2 receptor antagonist R-96544 with other relevant compounds, focusing on its cross-reactivity with the 5-HT2B and 5-HT2C receptor subtypes. The information presented is supported by experimental data from publicly available literature.

Introduction to this compound

This compound is a potent and selective antagonist of the serotonin 5-HT2A receptor, with a reported Ki value of 1.6 nM[1]. It is the active metabolite of R-102444 and has been investigated for its potential therapeutic effects, including the inhibition of platelet aggregation[2]. Understanding the selectivity profile of a compound like this compound across the 5-HT2 receptor subfamily, which also includes the 5-HT2B and 5-HT2C subtypes, is crucial for predicting its therapeutic efficacy and potential side effects.

Comparative Binding Affinity

The following table summarizes the binding affinities (Ki or pKi) of this compound and a selection of comparator compounds for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The comparator compounds were chosen to represent a range of selectivities, from highly selective for a particular subtype to those with broader activity.

Compound5-HT2A Affinity5-HT2B Affinity5-HT2C AffinityPrimary Target
This compound Ki: 1.6 nM [1]No inhibition of receptor-mediated contractionData Not Available5-HT2A
SarpogrelatepKi: 8.52pKi: 6.57pKi: 7.435-HT2A
MDL 100907Ki: 0.36 nM[3]>100-fold lower than 5-HT2A>100-fold lower than 5-HT2A5-HT2A
RS-127445~1000-fold lower than 5-HT2BpKi: 9.5~1000-fold lower than 5-HT2B5-HT2B
RS-102221~100-fold lower than 5-HT2C~100-fold lower than 5-HT2CpKi: 8.45-HT2C

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values are presented in nanomolar (nM) units.

Based on the available data, this compound demonstrates high affinity for the 5-HT2A receptor. While a specific binding affinity value for the 5-HT2B receptor is not available, functional studies have shown that this compound does not inhibit 5-HT2B receptor-mediated contraction of the rat fundus preparation, suggesting low to negligible affinity or functional antagonism at this subtype[2]. The binding affinity of this compound for the 5-HT2C receptor has not been explicitly reported in the reviewed literature.

In comparison, MDL 100907 also shows high selectivity for the 5-HT2A receptor, with at least 100-fold lower affinity for other serotonin receptor subtypes[3][4]. Sarpogrelate, while also a potent 5-HT2A antagonist, exhibits more significant cross-reactivity with the 5-HT2C and, to a lesser extent, the 5-HT2B receptors. RS-127445 and RS-102221 are included as examples of highly selective antagonists for the 5-HT2B and 5-HT2C receptors, respectively, demonstrating the feasibility of achieving subtype selectivity within the 5-HT2 family.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of ligand binding, it is important to consider the signaling pathways of the 5-HT2 receptors and the experimental methods used to assess compound activity.

5-HT2 Receptor Signaling Pathway

All three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Serotonin) Receptor 5-HT2 Receptor (5-HT2A/2B/2C) Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1. Simplified Gq signaling pathway for 5-HT2 receptors.
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically achieved through competition experiments where the ability of an unlabeled test compound (like this compound) to displace a radiolabeled ligand from the receptor is measured.

Radioligand_Binding_Workflow Receptor_Prep Receptor Preparation (e.g., cell membranes expressing 5-HT2A, 5-HT2B, or 5-HT2C) Incubation Incubation Receptor_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Ketanserin for 5-HT2A) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis

Figure 2. General workflow for a radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay

Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. This provides information on the functional potency of a compound (i.e., whether it acts as an agonist or antagonist).

Calcium_Mobilization_Workflow Cell_Culture Cell Culture (Cells expressing the receptor of interest) Dye_Loading Loading with Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Addition of Test Compound (Antagonist) Dye_Loading->Compound_Addition Agonist_Addition Addition of Agonist (e.g., Serotonin) Compound_Addition->Agonist_Addition Fluorescence_Measurement Measure Fluorescence Change (e.g., using FLIPR) Agonist_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (Determine IC50 or pA2) Fluorescence_Measurement->Data_Analysis

Figure 3. General workflow for a calcium mobilization functional assay.

Experimental Protocols

Radioligand Binding Assay (General Protocol)
  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Radioligand: A specific radioligand is chosen for each receptor subtype (e.g., [3H]ketanserin for 5-HT2A, [3H]5-HT for 5-HT2B, and [3H]mesulergine for 5-HT2C).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (General Protocol)
  • Cell Plating: Cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are plated in a multi-well plate (e.g., 96- or 384-well) and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Compound Addition (Antagonist Assay): Varying concentrations of the test antagonist (e.g., this compound) are added to the wells and incubated for a predetermined period.

  • Agonist Stimulation: A fixed concentration of a 5-HT2 receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined. For competitive antagonists, the pA2 value can be calculated to quantify the antagonist's potency.

Conclusion

The available data strongly indicate that this compound is a highly potent and selective antagonist for the 5-HT2A receptor. Evidence from functional assays suggests that it has minimal to no activity at the 5-HT2B receptor. However, a quantitative assessment of its binding affinity at the 5-HT2C receptor is currently lacking in the reviewed literature. For a comprehensive understanding of the pharmacological profile of this compound, further studies are warranted to determine its binding affinity and functional activity at the 5-HT2C receptor. This will enable a more complete comparison with other 5-HT2 receptor antagonists and a better prediction of its in vivo effects.

References

Functional Assays to Confirm R-96544 Antagonism of the 5-HT2A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of functional assays used to confirm the antagonism of the 5-HT2A receptor by the compound R-96544. It details the performance of this compound in the context of other known 5-HT2A antagonists, supported by available experimental data. This document also includes detailed experimental protocols for key assays and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies.

Introduction to this compound and the 5-HT2A Receptor

This compound is a potent, competitive, and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor[1]. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of various neurological and psychiatric disorders. Its activation primarily initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the phosphorylation of downstream targets, including extracellular signal-regulated kinase (ERK).

Functional assays designed to measure the antagonistic properties of compounds like this compound typically focus on quantifying the inhibition of these signaling events. The most common approaches involve measuring changes in intracellular calcium concentration and the phosphorylation of ERK.

Comparative Performance of 5-HT2A Antagonists

The potency of this compound as a 5-HT2A antagonist has been determined in a functional assay using rat caudal artery contraction, yielding a pA2 value of 10.4[1]. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

The following table summarizes the antagonist potency of this compound in comparison to other well-characterized 5-HT2A antagonists. It is important to note that the experimental systems and methodologies used to determine these values can vary, which may influence direct comparisons.

CompoundAntagonist Potency (pA2, pKi, or IC50)Experimental System
This compound pA2 = 10.4[1]Rat caudal artery contraction
Ketanserin pA2 = 9.19Isolated perfused rat tail artery
Ritanserin Ki = 0.5 nMRadioligand binding assay
Volinanserin (M100907) Ki = 0.36 nMRadioligand binding assay
Pruvanserin (EMD 281014) IC50 = 0.35 nM (human)Radioligand binding assay[2]
Lurasidone Full antagonist at 5-HT2A receptorsFunctional assays

Signaling Pathways and Experimental Workflows

To visually represent the biological and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_pathway ERK Pathway PKC->ERK_pathway Activates pERK Phosphorylated ERK (pERK) ERK_pathway->pERK Phosphorylates Agonist 5-HT (Agonist) Agonist->Receptor Binds and Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds and Blocks

5-HT2A Receptor Signaling Pathway

start Start plate_cells Plate cells expressing 5-HT2A receptor start->plate_cells load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye pre_incubate Pre-incubate cells with This compound or other antagonist load_dye->pre_incubate add_agonist Add 5-HT agonist pre_incubate->add_agonist measure_fluorescence Measure fluorescence change (calcium influx) add_agonist->measure_fluorescence analyze Analyze data to determine antagonist potency (IC50 or pA2) measure_fluorescence->analyze end End analyze->end

Calcium Flux Assay Workflow

start Start plate_cells Plate cells expressing 5-HT2A receptor start->plate_cells starve_cells Serum-starve cells (optional) plate_cells->starve_cells pre_incubate Pre-incubate cells with This compound or other antagonist starve_cells->pre_incubate add_agonist Stimulate with 5-HT agonist pre_incubate->add_agonist lyse_cells Lyse cells to release proteins add_agonist->lyse_cells detect_pERK Detect phosphorylated ERK (pERK) using an immunoassay (e.g., ELISA) lyse_cells->detect_pERK analyze Analyze data to determine antagonist potency (IC50) detect_pERK->analyze end End analyze->end

ERK Phosphorylation Assay Workflow

Experimental Protocols

Calcium Flux Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • 96- or 384-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 5-HT (serotonin) as the agonist

  • This compound and other antagonist compounds

  • A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates at a predetermined optimal density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions, often including the fluorescent dye and probenecid in the assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active form.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound and other antagonists.

  • Add the antagonist solutions to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading for a short period.

  • Use the automated liquid handling to add a pre-determined concentration of the 5-HT agonist (typically an EC80 concentration) to all wells.

  • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The antagonist's potency is determined by measuring the inhibition of the agonist-induced calcium response. The data are typically normalized to the response of the agonist alone and plotted against the antagonist concentration to calculate an IC50 value.

ERK Phosphorylation Assay

This assay quantifies the inhibition of agonist-induced phosphorylation of ERK, a downstream signaling event.

Materials:

  • Cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and supplements

  • Microplates suitable for cell culture and the chosen detection method

  • Assay buffer (e.g., HBSS)

  • 5-HT as the agonist

  • This compound and other antagonist compounds

  • Cell lysis buffer

  • Phospho-ERK and total ERK antibodies

  • Detection reagents (e.g., HTRF, AlphaLISA, or ELISA reagents)

  • A plate reader capable of detecting the chosen assay signal (e.g., fluorescence, luminescence, or time-resolved fluorescence)

Procedure:

  • Cell Plating and Serum Starvation: Seed the 5-HT2A expressing cells into microplates and allow them to adhere.

  • Optionally, serum-starve the cells for several hours or overnight to reduce basal ERK phosphorylation levels.

  • Antagonist Pre-incubation: Treat the cells with various concentrations of this compound or other antagonists for a specific duration (e.g., 1-2 hours).

  • Agonist Stimulation: Add the 5-HT agonist (at an EC80 concentration) and incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

  • Cell Lysis: Aspirate the medium and add cell lysis buffer to each well to extract the cellular proteins.

  • Immunoassay for pERK:

    • Transfer the cell lysates to an assay plate.

    • Perform an immunoassay (e.g., sandwich ELISA, HTRF, or AlphaLISA) using antibodies specific for phosphorylated ERK (pERK) and total ERK. The total ERK measurement is used for normalization.

  • Detection: Read the plate using the appropriate plate reader.

  • Data Analysis: The ratio of pERK to total ERK is calculated for each well. The inhibitory effect of the antagonist is determined by normalizing the data to the agonist-only control. An IC50 value is calculated from the concentration-response curve of the antagonist.

Conclusion

The functional assays described in this guide, particularly the calcium flux and ERK phosphorylation assays, are robust methods for confirming and quantifying the antagonism of this compound at the 5-HT2A receptor. The available data indicates that this compound is a highly potent 5-HT2A antagonist. For a more direct and comprehensive comparison of its performance against other antagonists, it is recommended to evaluate these compounds side-by-side in the same standardized cell-based assay system. The provided protocols and diagrams serve as a valuable resource for researchers and scientists in the field of drug development to design and execute experiments aimed at characterizing the pharmacological profile of this compound and other 5-HT2A receptor modulators.

References

R-96544: A Potent Competitive Antagonist of the 5-HT2A Receptor - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of R-96544's competitive antagonism at the 5-HT2A receptor with other relevant antagonists. The information is supported by experimental data, detailed protocols, and visual representations of the underlying pharmacology.

This compound has been identified as a potent and selective competitive antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Its high affinity and competitive nature make it a significant compound for research into the physiological and pathological roles of the 5-HT2A receptor. This guide delves into the Schild analysis of this compound and compares its potency with other well-known 5-HT2A antagonists.

Comparative Potency of 5-HT2A Antagonists

The potency of a competitive antagonist is typically expressed by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The table below summarizes the pA2 values for this compound and other common 5-HT2A antagonists, demonstrating the superior potency of this compound.

AntagonistpA2 ValueTarget Receptor(s)
This compound 10.4 5-HT2A
Ritanserin~8.98 (pKi)5-HT2A/2C
Sarpogrelate8.535-HT2A
KetanserinNot explicitly found5-HT2A/α1-adrenergic
M100907Not explicitly found5-HT2A

Note: The pKi value for Ritanserin is a measure of its binding affinity and is often comparable to its pA2 value for a competitive antagonist.

Experimental Protocol: Schild Analysis of this compound in Rat Caudal Artery

The following protocol outlines the key steps for performing a Schild analysis to determine the pA2 value of a competitive antagonist like this compound using an isolated tissue preparation.

1. Tissue Preparation:

  • Male Wistar rats are humanely euthanized.
  • The ventral caudal artery is carefully dissected and placed in a Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10).
  • The artery is cleaned of adherent connective tissue and cut into rings approximately 2-3 mm in width.
  • The arterial rings are mounted between two stainless steel hooks in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

2. Equilibration and Viability Check:

  • The mounted arterial rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g. During this period, the Krebs solution is replaced every 15 minutes.
  • After equilibration, the viability of the tissue is assessed by contracting the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).

3. Generation of Control Agonist Concentration-Response Curve:

  • Following a washout period after the KCl-induced contraction, a cumulative concentration-response curve to the 5-HT2A receptor agonist, serotonin (5-HT), is generated. This is achieved by adding increasing concentrations of 5-HT to the organ bath in a stepwise manner and recording the resulting contraction.

4. Incubation with Antagonist:

  • The tissues are washed thoroughly to remove the agonist and allowed to return to baseline tension.
  • A specific concentration of the antagonist, this compound, is added to the organ bath and allowed to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

5. Generation of Agonist Concentration-Response Curve in the Presence of Antagonist:

  • In the continued presence of this compound, a second cumulative concentration-response curve to 5-HT is generated. The competitive antagonist is expected to cause a rightward shift of this curve compared to the control curve.

6. Repetition with Multiple Antagonist Concentrations:

  • Steps 4 and 5 are repeated for at least three different concentrations of this compound.

7. Data Analysis and Schild Plot Construction:

  • The dose ratio (DR) is calculated for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
  • For a competitive antagonist, the Schild plot should yield a straight line with a slope that is not significantly different from unity (1.0).
  • The pA2 value is determined by the x-intercept of the regression line.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying molecular mechanism, the following diagrams are provided.

Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis prep1 Isolate Rat Caudal Artery prep2 Cut into Rings prep1->prep2 prep3 Mount in Organ Bath prep2->prep3 exp1 Equilibrate Tissue prep3->exp1 exp2 Generate Control 5-HT Concentration-Response Curve exp1->exp2 exp3 Incubate with this compound exp2->exp3 exp4 Generate 5-HT Curve in Presence of this compound exp3->exp4 exp5 Repeat for Multiple Antagonist Concentrations exp4->exp5 an1 Calculate Dose Ratios exp5->an1 an2 Construct Schild Plot (log(DR-1) vs -log[B]) an1->an2 an3 Determine pA2 Value and Slope an2->an3

Figure 1: Experimental workflow for Schild analysis.

This compound exerts its competitive antagonism by binding to the 5-HT2A receptor and preventing the binding of the endogenous agonist, serotonin. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

5_HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_HT2A 5-HT2A Receptor Gq Gq/11 Protein 5_HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response Ca->Response PKC->Response Serotonin Serotonin (Agonist) Serotonin->5_HT2A Binds & Activates R96544 This compound (Antagonist) R96544->5_HT2A Binds & Blocks

Figure 2: 5-HT2A receptor signaling pathway.

References

Choosing R-96544 for In Vivo Pancreatitis Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the complex mechanisms of pancreatitis and evaluating potential therapeutic interventions, the choice of a suitable pharmacological tool is paramount. R-96544, a potent and selective 5-HT2A receptor antagonist, has emerged as a valuable compound for in vivo pancreatitis studies. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to aid researchers in making informed decisions for their study designs.

This compound: A Focus on the 5-HT2A Receptor in Pancreatitis

This compound is the active metabolite of R-102444 and acts as a potent and selective antagonist for the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2] Its utility in pancreatitis research stems from the growing evidence implicating the serotonergic system, particularly the 5-HT2A receptor, in the pathophysiology of this inflammatory disease.

The mechanism of this compound in mitigating pancreatitis is centered on its ability to block the 5-HT2A receptor, which is a Gq protein-coupled receptor. Activation of this receptor typically leads to a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC), events linked to cellular damage and inflammation in the pancreas. By antagonizing this receptor, this compound is thought to interrupt these downstream pathological events.

Performance of this compound in Preclinical Models of Pancreatitis

Experimental studies have demonstrated the efficacy of this compound in various rodent models of acute and chronic pancreatitis. The data consistently show a dose-dependent reduction in key markers of pancreatic injury and inflammation.

Quantitative Data Summary

The following table summarizes the key findings from a study by Ogawa et al. (2005) investigating the effects of this compound and its prodrug, R-102444, in different rat and mouse models of pancreatitis.[1]

ModelCompoundDose RangeKey Findings
Caerulein-Induced Acute Pancreatitis (Rat) R-102444 (p.o.)10 - 100 mg/kgDose-dependent reduction in serum amylase and lipase (B570770) activities.
Pancreatic Duct Ligation-Induced Acute Pancreatitis (Rat) R-102444 (p.o.)0.3 - 10 mg/kgDose-dependent reduction in serum amylase and lipase activities.
Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Acute Pancreatitis (Mouse) This compound (s.c., bid)10 - 100 mg/kgReduced serum amylase activity. Dose-dependently attenuated pancreatic necrosis, inflammation, and vacuolization.
Spontaneous Chronic Pancreatitis (Wistar Bonn/Kobori Rat) R-102444 (in diet)0.017% and 0.17%Suppressed parenchymal destruction and replacement with adipose tissue. Higher pancreatic weight, protein, and amylase content compared to untreated controls.

Comparison with Alternative In Vivo Pancreatitis Models and Interventions

The choice of an in vivo model is critical for studying specific aspects of pancreatitis. This compound's efficacy has been demonstrated in a diet-induced model, and its prodrug in secretagogue- and obstruction-induced models. Here’s a comparison of these models and where a 5-HT2A antagonist like this compound fits in.

ModelInduction MethodKey CharacteristicsRelevance for this compound Studies
Cerulein-Induced Pancreatitis Supramaximal stimulation with the cholecystokinin (B1591339) (CCK) analog, cerulein.[3]Induces mild, edematous pancreatitis. Highly reproducible and suitable for studying early inflammatory events.[3]The prodrug of this compound has shown efficacy, suggesting the 5-HT2A pathway is involved in secretagogue-induced pancreatitis.
L-Arginine-Induced Pancreatitis High-dose intraperitoneal injection of L-arginine.[4]Causes severe necrotizing pancreatitis with acinar cell death.[4]Provides a model of severe pancreatitis to test the full therapeutic potential of this compound in mitigating extensive tissue damage.
Sodium Taurocholate-Induced Pancreatitis Retrograde infusion of sodium taurocholate into the pancreatic duct.Induces severe necrotizing pancreatitis that closely mimics gallstone-induced pancreatitis in humans.A clinically relevant model to evaluate the efficacy of this compound in a severe, necro-hemorrhagic setting.
Choline-Deficient, Ethionine-Supplemented (CDE) Diet Dietary manipulation.Induces hemorrhagic and necrotizing pancreatitis.[3]This compound has been directly shown to be effective in this model, confirming its utility in a diet-induced pancreatitis context.[1]

Experimental Protocols

Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Pancreatitis in Mice

This protocol is based on the methodology described in the study by Ogawa et al. (2005).[1]

  • Animal Model: Male mice are used for this study.

  • Diet: A choline-deficient diet supplemented with 0.5% ethionine is fed to the mice to induce acute pancreatitis.

  • This compound Administration: this compound is administered subcutaneously (s.c.) twice daily (bid) at doses ranging from 10 to 100 mg/kg.

  • Endpoint Analysis:

    • Serum Amylase: Blood samples are collected to measure serum amylase activity as a biochemical marker of pancreatic injury.

    • Histopathology: The pancreas is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation.

  • Histological Scoring: The severity of pancreatitis is graded based on the extent of pancreatic necrosis, inflammation (e.g., inflammatory cell infiltration), and vacuolization. A scoring system is used to quantify these changes.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the rationale for using this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space 5-HT 5-HT (Serotonin) 5-HT2A_Receptor 5-HT2A Receptor 5-HT->5-HT2A_Receptor Activates This compound This compound This compound->5-HT2A_Receptor Blocks Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Pancreatic Acinar Cell Injury Inflammation Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A receptor signaling pathway and the inhibitory action of this compound.

G Start Induction of Pancreatitis (e.g., CDE Diet) Treatment Administer this compound (e.g., 10-100 mg/kg s.c.) or Vehicle Control Start->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Biochemistry Serum Analysis: Amylase, Lipase Endpoint->Biochemistry Histology Pancreas Histopathology: Necrosis, Inflammation, Vacuolization Scoring Endpoint->Histology

Caption: Experimental workflow for evaluating this compound in a mouse model of pancreatitis.

Conclusion

This compound presents a compelling option for researchers studying the role of the serotonergic system in pancreatitis. Its demonstrated efficacy in reducing pancreatic injury and inflammation in relevant animal models, combined with its specific mechanism of action as a 5-HT2A receptor antagonist, makes it a valuable tool for both mechanistic studies and the evaluation of potential therapeutic strategies. The provided data and protocols offer a solid foundation for designing robust in vivo studies to further elucidate the complex pathology of pancreatitis.

References

A Comparative Guide to Alternative 5-HT2A Antagonists for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative 5-HT2A receptor antagonists, offering a valuable resource for neuroscience research. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to aid in the selection of appropriate pharmacological tools.

I. Introduction to 5-HT2A Receptor Antagonism in Neuroscience

The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a prominent target in neuroscience research and drug development.[1] Its role in modulating perception, cognition, and mood has implicated it in the pathophysiology of various psychiatric disorders, including schizophrenia and depression.[2] Antagonism of the 5-HT2A receptor is a key mechanism of action for atypical antipsychotic drugs, contributing to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[3][4][5] This guide focuses on a selection of alternative 5-HT2A antagonists, providing comparative data to inform experimental design and drug discovery efforts.

II. Comparative Analysis of Alternative 5-HT2A Antagonists

Beyond commonly used antagonists, a range of selective compounds offer unique profiles for specific research applications.

A. Pimavanserin (B1677881)

Pimavanserin is a selective 5-HT2A receptor inverse agonist and antagonist.[6][7] It displays a high affinity for the 5-HT2A receptor with lower affinity for the 5-HT2C receptor and negligible interaction with dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[8][9][10] This high selectivity minimizes off-target effects, making it a precise tool for studying 5-HT2A receptor function.[11] Pimavanserin is approved for the treatment of Parkinson's disease psychosis, where it has been shown to reduce hallucinations and delusions without worsening motor symptoms.[6][7][12]

B. Volinanserin (B1684034) (MDL 100,907)

Volinanserin, also known as M100,907, is a highly potent and selective 5-HT2A receptor antagonist.[13][14][15] It exhibits sub-nanomolar affinity for the 5-HT2A receptor with significantly lower affinity for other serotonin receptor subtypes, as well as adrenergic and dopamine (B1211576) receptors.[14][16][17] Volinanserin has been extensively used in preclinical research to investigate the role of 5-HT2A receptors in various physiological and behavioral processes.[13][18] Although it was investigated in clinical trials for schizophrenia and depression, it was never marketed.[13]

C. Nelotanserin

Nelotanserin is a selective 5-HT2A receptor inverse agonist that was developed for the treatment of insomnia and has been studied in the context of Lewy Body Dementia and Parkinson's disease dementia.[19][20][21] It demonstrates low nanomolar potency at the 5-HT2A receptor with good selectivity over the 5-HT2C and 5-HT2B receptors.[20] Preclinical studies have shown its ability to attenuate signs of nicotine (B1678760) withdrawal in mice.[22][23]

D. Atypical Antipsychotics with 5-HT2A Antagonism

Several atypical antipsychotic drugs, such as risperidone, olanzapine, and clozapine, exhibit potent 5-HT2A receptor antagonism as part of their broader pharmacological profile.[3][5][24] While not as selective as the aforementioned compounds, their well-characterized effects and clinical relevance make them important reference compounds in neuroscience research.[2][3] Their dual antagonism of 5-HT2A and dopamine D2 receptors is thought to underlie their therapeutic efficacy in schizophrenia.[5]

III. Quantitative Data Summary

The following tables provide a comparative summary of the binding affinities and functional potencies of selected 5-HT2A antagonists.

A. Table 1: Comparative Binding Affinities (Ki) at Human 5-HT2A and Other Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)D2 Ki (nM)Other Notable Affinities (Ki, nM)
Pimavanserin 0.087[7][10]0.44[7][10]>300[9][10]σ1 (120)[7][9][10]
Volinanserin (MDL 100,907) 0.36 - 0.85[14][16][17]88[14]>100[6][16]α1-adrenergic (128)[14]
Nelotanserin ~1-3 (low nanomolar)[20]~30-90 (at least 30-fold lower)[20]-5-HT2B (>5000)[20]
Risperidone 0.16 - 5.94.8 - 261.8 - 6.2α1 (0.8), H1 (2.1)
Olanzapine 2.5 - 1111 - 231.1 - 31H1 (7), M1 (1.9)
Clozapine 3.1 - 1313 - 21120 - 250α1 (7), H1 (1.1), M1 (1.9)

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.

B. Table 2: Comparative Functional Potencies (IC50)

Compound5-HT2A Functional AssayIC50 (nM)
Pimavanserin 5-HT-stimulated [35S]GTPγS binding2.4
Volinanserin (MDL 100,907) 5-HT-induced Ca2+ mobilization3.3 - 5.1[17]
Nelotanserin Inositol (B14025) phosphate (B84403) accumulationLow nanomolar[20]
Risperidone 5-HT-induced Ca2+ mobilization0.38
Olanzapine 5-HT-induced Ca2+ mobilization9.6
Clozapine 5-HT-induced Ca2+ mobilization17

Note: IC50 values are highly dependent on the specific assay conditions and cell types used.

IV. Key Experimental Methodologies

A. Radioligand Binding Assay for 5-HT2A Receptor

This assay measures the affinity of a compound for the 5-HT2A receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 cells).[8]

    • Radioligand (e.g., [3H]ketanserin).[9]

    • Test compounds (5-HT2A antagonists).

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]

    • 96-well filter plates.[9]

    • Scintillation counter.[5]

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membrane preparation, the radioligand, and the test compound or buffer.[5]

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]

    • Separate bound from free radioligand by vacuum filtration through the filter plates.[5]

    • Wash the filters with ice-cold buffer to remove non-specific binding.[5]

    • Dry the filters and add scintillation cocktail.[5]

    • Quantify the radioactivity using a scintillation counter.[5]

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.[5]

B. In Vitro Functional Assay: Phosphoinositide (PI) Hydrolysis

This assay determines the functional activity of a compound by measuring its ability to inhibit 5-HT2A receptor-mediated signaling. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC) to produce inositol phosphates (IPs).[4][25]

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[26]

    • [3H]myo-inositol.

    • Agonist (e.g., serotonin or DOI).[19]

    • Test compounds (5-HT2A antagonists).

    • Lithium chloride (LiCl) solution.

    • Ion-exchange chromatography columns.

  • Procedure:

    • Culture the cells and label them overnight with [3H]myo-inositol.

    • Pre-incubate the cells with the test compound or vehicle.

    • Add LiCl to inhibit inositol monophosphatase.

    • Stimulate the cells with a 5-HT2A agonist.

    • Terminate the reaction and lyse the cells.

    • Separate the radiolabeled inositol phosphates from the cell lysate using ion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates.

    • Determine the IC50 value of the antagonist by measuring the concentration-dependent inhibition of the agonist-induced IP accumulation.[20]

C. In Vivo Behavioral Assay: DOI-Induced Head-Twitch Response in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor activation by hallucinogenic agonists like DOI.[13][27] Antagonists of the 5-HT2A receptor block this response.

  • Animals:

    • Male C57BL/6J mice are commonly used.[27]

  • Materials:

    • 5-HT2A agonist: (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI).[27]

    • Test compounds (5-HT2A antagonists).

    • Observation chambers.

  • Procedure:

    • Administer the test compound (antagonist) at various doses to different groups of mice.

    • After a pre-treatment period, administer a standard dose of DOI (e.g., 1-2.5 mg/kg, i.p.).[27]

    • Place the mice individually in observation chambers.

    • Record the number of head twitches over a defined period (e.g., 10-30 minutes).[27]

    • Analyze the data to determine the dose-dependent inhibition of the DOI-induced HTR by the antagonist.

V. Signaling Pathways and Experimental Workflows

A. Diagram 1: 5-HT2A Receptor Signaling Pathway

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Serotonin Serotonin (Agonist) Serotonin->Receptor Binds Antagonist Antagonist Antagonist->Receptor Blocks

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

B. Diagram 2: Experimental Workflow for Screening 5-HT2A Antagonists

Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Primary_Screen Primary Screen: Radioligand Binding Assay Hit_Identification Hit Identification (High Affinity Compounds) Primary_Screen->Hit_Identification Functional_Assay Secondary Screen: Functional Assay (e.g., PI Hydrolysis) Hit_Identification->Functional_Assay Proceed Lead_Selection Lead Selection (Potent Antagonists) Functional_Assay->Lead_Selection Behavioral_Assay Behavioral Assay (e.g., DOI Head-Twitch) Lead_Selection->Behavioral_Assay Proceed Efficacy_Confirmation Confirmation of In Vivo Efficacy Behavioral_Assay->Efficacy_Confirmation Further_Studies Further Preclinical Studies Efficacy_Confirmation->Further_Studies Proceed Start Compound Library Start->Primary_Screen

Caption: A typical workflow for screening and validating novel 5-HT2A antagonists.

VI. Conclusion

The selection of a 5-HT2A antagonist for neuroscience research should be guided by the specific experimental question. Highly selective agents like pimavanserin and volinanserin are ideal for isolating the effects of 5-HT2A receptor modulation, while atypical antipsychotics can serve as valuable comparators with established clinical relevance. This guide provides a foundational dataset and methodological overview to assist researchers in making informed decisions for their studies. The continued exploration of novel 5-HT2A antagonists will undoubtedly further our understanding of serotonergic systems in health and disease.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for R-96544

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling R-96544, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance based on the known chemical properties of this compound and general best practices for the disposal of laboratory research chemicals.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound hydrochloride is provided below, compiled from supplier technical data sheets.[1][2] This information is crucial for understanding the compound's characteristics and potential handling requirements.

PropertyValue
Chemical Name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride
Molecular Formula C₂₂H₂₉NO₃·HCl
Molecular Weight 391.94 g/mol
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in water and DMSO
Storage Store at Room Temperature (RT)
CAS Number 167144-80-1

Proper Disposal Procedures for this compound

The disposal of this compound, as with any research chemical, must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step guidance is based on standard hazardous waste disposal protocols.[3][4]

Experimental Protocol: Disposal of Unused this compound and Contaminated Materials

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with incompatible chemicals.[3]

    • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.[4][6]

  • Container Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards.

  • Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.[3]

  • Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Never dispose of this compound down the drain or in the regular trash.[3][7]

  • Decontamination: After handling, decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

R96544_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions of this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling R-96544

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for R-96544, a potent and selective 5-HT2A receptor antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to the potent pharmacological activity of this compound, stringent adherence to personal protective equipment protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Purpose Standard
Hand Protection Double-gloving with nitrile gloves.To prevent skin contact and absorption.ASTM D6319
Eye and Face Protection Safety goggles and a face shield.To protect against splashes and aerosol inhalation.ANSI Z87.1
Body Protection A disposable, fluid-resistant lab coat with tight cuffs.To protect skin and personal clothing from contamination.N/A
Respiratory Protection A properly fitted N95 respirator or higher.To prevent inhalation of airborne particles.NIOSH-approved
Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport the unopened package to a designated containment area, such as a chemical fume hood.

  • Wear all required PPE before opening the package.

  • Carefully unpack the compound, avoiding any direct contact with the container.

Weighing and Aliquoting:

  • All handling of powdered this compound must be conducted within a certified chemical fume hood or a containment glove box to minimize inhalation risk.

  • Use dedicated, calibrated equipment for weighing and transferring the compound.

  • Prepare solutions in a well-ventilated area, preferably within the fume hood.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be tightly sealed and clearly labeled with the compound name, concentration, and date.

  • Access to the storage area should be restricted to authorized personnel only.

Disposal Plan

Waste Segregation:

  • All disposable materials that come into contact with this compound, including gloves, lab coats, and pipette tips, must be considered hazardous waste.

  • Segregate this waste into clearly labeled, sealed, and puncture-proof containers.

Decontamination:

  • All non-disposable equipment and surfaces should be decontaminated using a suitable solvent (e.g., ethanol, isopropanol) followed by a thorough wash with soap and water.

  • The decontamination process should be performed in a designated area, and the cleaning materials should be disposed of as hazardous waste.

Final Disposal:

  • Hazardous waste containing this compound must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.

Experimental Protocols

Platelet Aggregation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on platelet aggregation.

Materials:

  • This compound hydrochloride

  • Human whole blood or platelet-rich plasma (PRP)

  • Aggregating agents (e.g., ADP, collagen, serotonin)

  • Saline solution

  • Platelet aggregometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10 mM.

  • Blood Collection: Collect human whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C.

    • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a predetermined time.

    • Initiate platelet aggregation by adding an aggregating agent (e.g., ADP at 5 µM).

    • Monitor the change in light transmission using a platelet aggregometer for approximately 5-10 minutes.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control. This compound has been shown to produce a concentration-dependent inhibition of platelet aggregation induced by serotonin (B10506) (5-HT) alone or in combination with ADP.[1]

Visualizations

Signaling Pathway of 5-HT2A Receptor

The following diagram illustrates the primary signaling pathway activated by the 5-HT2A receptor, which is antagonized by this compound. Serotonergic psychedelics, which activate this receptor, are known to engage both Gq and β-arrestin2 pathways.[2][3]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Serotonin Serotonin (5-HT) Serotonin->Receptor Activates R96544 This compound R96544->Receptor Antagonizes PPE_Workflow Start Start: Handling this compound Assess_Task Assess Task Hazard (e.g., Weighing, Solubilizing) Start->Assess_Task Select_PPE Select Appropriate PPE (See Table) Assess_Task->Select_PPE Don_PPE Don PPE in Correct Order (Gown, Respirator, Goggles, Gloves) Select_PPE->Don_PPE Perform_Task Perform Task in Containment (Fume Hood / Glove Box) Don_PPE->Perform_Task Doff_PPE Doff PPE in Correct Order (Gloves, Gown, Goggles, Respirator) Perform_Task->Doff_PPE Dispose_Waste Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_Waste End End Dispose_Waste->End

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.